Product packaging for Ac-Gly-Lys-OMe(Cat. No.:CAS No. 10236-44-9)

Ac-Gly-Lys-OMe

Cat. No.: B1665074
CAS No.: 10236-44-9
M. Wt: 259.30 g/mol
InChI Key: FIGKGJVUYAFLBI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

utilized in direct enzymatic assay for activated Hageman factor measuring ability of Hageman factor to hydrolyze the cpd;  RN given refers to parent cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N3O4 B1665074 Ac-Gly-Lys-OMe CAS No. 10236-44-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10236-44-9

Molecular Formula

C11H21N3O4

Molecular Weight

259.30 g/mol

IUPAC Name

methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate

InChI

InChI=1S/C11H21N3O4/c1-8(15)13-7-10(16)14-9(11(17)18-2)5-3-4-6-12/h9H,3-7,12H2,1-2H3,(H,13,15)(H,14,16)/t9-/m0/s1

InChI Key

FIGKGJVUYAFLBI-VIFPVBQESA-N

Isomeric SMILES

CC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)OC

Canonical SMILES

CC(=O)NCC(=O)NC(CCCCN)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

14752-92-2 (mono-acetate)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AGLME
N(alpha)-acetylglycyllysyl methyl ester
N(alpha)-acetylglycyllysyl methyl ester, monoacetate
N-alpha-acetyl-Gly-Lys-methyl ester
N-alpha-acetylglycyllysyl methyl este

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure of N(alpha)-acetylglycyllysyl methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of N(alpha)-acetylglycyllysyl methyl ester, a modified dipeptide of interest in various biochemical studies. This document outlines its molecular composition, key structural features, and relevant chemical data.

Introduction

N(alpha)-acetylglycyllysyl methyl ester is a derivative of the dipeptide glycyllysine. Its structure is characterized by two key modifications: the acetylation of the N-terminal alpha-amino group of glycine and the esterification of the C-terminal carboxyl group of lysine with a methyl group. These modifications alter the charge and chemical properties of the parent dipeptide, making it a useful tool in studying protein modifications and enzyme kinetics.[1]

Molecular Structure

The systematic name for N(alpha)-acetylglycyllysyl methyl ester is methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate.[2] The molecule is constructed from the following components:

  • An N-terminal Acetyl Group: A CH₃CO- group is attached to the alpha-amino group of the glycine residue. This acetylation neutralizes the positive charge of the N-terminal amine.

  • A Glycine Residue: The simplest amino acid, providing a flexible backbone.

  • A Lysine Residue: An amino acid with a side chain containing a primary amine (the epsilon-amino group), which remains free in this molecule.

  • A C-terminal Methyl Ester: The carboxyl group of the lysine residue is converted to a methyl ester (-COOCH₃), neutralizing the negative charge of the C-terminus.

  • A Peptide Bond: A covalent bond linking the carboxyl group of glycine to the alpha-amino group of lysine.

The resulting molecular formula is C₁₁H₂₁N₃O₄.[2]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of N(alpha)-acetylglycyllysyl methyl ester is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₂₁N₃O₄[2]
Molecular Weight 259.30 g/mol Calculated
CAS Number 10236-44-9[2]
Systematic Name methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate[2]

Visualization of Molecular Assembly

The logical relationship between the constituent parts of N(alpha)-acetylglycyllysyl methyl ester can be visualized as a directed graph. The following diagram, generated using the DOT language, illustrates the covalent linkages between the chemical groups.

G cluster_gly N-acetylglycine cluster_lys Lysine Methyl Ester acetyl Acetyl Group (CH₃CO) gly Glycine acetyl->gly N-acetylation lys Lysine gly->lys Peptide Bond methyl_ester Methyl Ester (-OCH₃) lys->methyl_ester Esterification

Diagram illustrating the assembly of N(alpha)-acetylglycyllysyl methyl ester.

Experimental Protocols: A Note on Synthesis and Characterization

A plausible synthetic route would involve:

  • Protection of Lysine: The epsilon-amino group of lysine would first be protected with a suitable protecting group (e.g., Boc or Cbz) to prevent its reaction during peptide coupling. The carboxyl group would be protected as a methyl ester.

  • Peptide Coupling: The protected lysine methyl ester would then be coupled with N-acetylglycine using a standard coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Deprotection: The epsilon-amino protecting group on the lysine side chain would then be removed to yield the final product.

The structural elucidation and characterization of the synthesized N(alpha)-acetylglycyllysyl methyl ester would typically involve techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the connectivity of the atoms and the presence of the different functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the molecule.[1]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

References

An In-depth Technical Guide on the Core Chemical Properties of N(alpha)-acetylglycyllysyl methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a summary of the known chemical and physical properties of N(alpha)-acetylglycyllysyl methyl ester and its common salt form, N(alpha)-acetylglycyllysyl methyl ester acetate. The information is targeted towards researchers, scientists, and professionals in drug development. Due to the limited availability of detailed experimental data in the public domain, this document focuses on compiling existing information from supplier specifications and scientific literature.

Chemical Identity and Physical Properties

N(alpha)-acetylglycyllysyl methyl ester, also referred to as Ac-Gly-Lys-OMe, is a dipeptide derivative. It is often supplied as its acetate salt. Below is a summary of its key identifiers and properties.

PropertyValueSource
Chemical Name N(alpha)-acetylglycyllysyl methyl esterN/A
Synonyms This compound, α-N-Acetylglycyl-L-Lysine Methyl Ester[1]
CAS Number 10236-44-9[2]
Molecular Formula C11H21N3O4[2]
Molecular Weight 259.30 g/mol [2]
Chemical Name (Acetate Salt) N-acetylglycyl-L-lysine, methyl ester, monoacetate[1]
CAS Number (Acetate Salt) 14752-92-2[1][3]
Molecular Formula (Acetate Salt) C11H21N3O4 • C2H4O2[1]
Molecular Weight (Acetate Salt) 319.4 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥95%[1]
Solubility Soluble in PBS (pH 7.2) at 10 mg/ml[1]

Synthesis and Purification

Experimental Protocol:

Standard peptide synthesis methodologies can be inferred for its preparation. A plausible synthetic route would involve the coupling of N-acetylglycine with lysine methyl ester.

Logical Workflow for a Potential Synthesis:

G Lys L-Lysine Lys_OMe L-Lysine methyl ester (Protection of C-terminus) Lys->Lys_OMe Esterification MeOH Methanol (MeOH) Thionyl Chloride (SOCl2) Coupling Peptide Coupling Lys_OMe->Coupling Ac_Gly N-acetylglycine (Activation with DCC/NHS) Ac_Gly->Coupling Ac_Gly_Lys_OMe_protected Protected this compound Coupling->Ac_Gly_Lys_OMe_protected Deprotection Deprotection of Lysine side chain (if protected) Ac_Gly_Lys_OMe_protected->Deprotection Final_Product N(alpha)-acetylglycyllysyl methyl ester Deprotection->Final_Product Purification Purification (e.g., HPLC) Final_Product->Purification

Caption: A logical workflow for the synthesis of N(alpha)-acetylglycyllysyl methyl ester.

Purification: Specific purification protocols for this compound are not detailed in the available literature. Standard techniques for peptide purification, such as reverse-phase high-performance liquid chromatography (RP-HPLC), would likely be employed.

Chemical Stability

Quantitative data regarding the stability of N(alpha)-acetylglycyllysyl methyl ester under various conditions (e.g., pH, temperature, in solution) are not available in published literature. One supplier notes that the acetate salt is "inactive when exposed to human serum for up to 30 minutes," which suggests some degree of stability in a biological matrix, though this statement lacks quantitative detail.[5]

Spectroscopic Data

No publicly accessible 1H NMR, 13C NMR, or mass spectrometry spectra for N(alpha)-acetylglycyllysyl methyl ester could be located. While a study by Zídek et al. utilized NMR and MS to characterize the reaction products of this dipeptide with 2-alkenals, the spectral data for the starting material itself was not provided.[6]

Biological Activity and Applications

Urokinase Substrate: N(alpha)-acetylglycyllysyl methyl ester is documented as a substrate for the enzyme urokinase, a serine protease.[1][7][8] It is utilized in in vitro assays to measure the enzymatic activity of urokinase and to screen for potential inhibitors.[1][7][8]

Experimental Application Workflow:

G cluster_0 Urokinase Activity Assay Urokinase Urokinase Enzyme Reaction Enzymatic Reaction Urokinase->Reaction Substrate This compound Substrate->Reaction Inhibitor Test Inhibitor Inhibitor->Reaction Inhibition Measurement Measure Product Formation (e.g., Spectrophotometry) Reaction->Measurement

References

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on N(alpha)-acetylglycyllysyl methyl ester

Introduction

N(alpha)-acetylglycyl-L-lysyl methyl ester, scientifically designated as methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate, is a synthetic dipeptide derivative. This molecule has historical significance as a tool in enzyme kinetics and continues to be relevant in the study of protease activity. This technical guide provides a detailed account of its discovery, history, synthesis, and applications, with a focus on its utility in biochemical assays.

Chemical Properties and Identification

A summary of the key chemical identifiers for N(alpha)-acetylglycyl-L-lysyl methyl ester is provided in the table below.

PropertyValue
CAS Number 10236-44-9[1]
Molecular Formula C11H21N3O4[1]
Molecular Weight 259.30 g/mol
Alternate Names Ac-Gly-Lys-OMe, AGLME

Discovery and History of Use

The scientific record indicates that N(alpha)-acetylglycyl-L-lysyl methyl ester was utilized as a synthetic substrate for the enzyme urokinase as early as the mid-1960s. A pivotal publication by S. Sherry, N. Alkjaersig, and A. P. Fletcher in 1964 detailed an assay for urokinase preparations using this synthetic substrate. This suggests that the compound had been synthesized and characterized by this time.

Beyond its application with urokinase, N(alpha)-acetylglycyl-L-lysyl methyl ester has also been identified as a substrate for other proteases, notably C1s, a component of the classical complement pathway.

Experimental Protocols

While the original synthesis protocol from the 1960s is not accessible, a general methodology for the synthesis of such dipeptide methyl esters can be inferred from standard peptide chemistry techniques of the period and modern practices.

Inferred Synthesis Workflow

The synthesis would likely involve a multi-step process including protection of reactive groups, peptide coupling, and deprotection.

G cluster_lysine Lysine Protection cluster_glycine Glycine Preparation cluster_coupling Peptide Coupling Lys L-Lysine Lys_Me L-Lysine Methyl Ester (Carboxyl Protection) Lys->Lys_Me Esterification (e.g., MeOH, H+) Coupling Peptide Bond Formation Lys_Me->Coupling Gly Glycine Ac_Gly N-acetylglycine (Amino Protection) Gly->Ac_Gly Acetylation (e.g., Acetic Anhydride) Ac_Gly->Coupling Ac_Gly_Lys_Me N(alpha)-acetylglycyl-L-lysyl methyl ester Coupling->Ac_Gly_Lys_Me Deprotection of side chain (if applicable)

Caption: A logical workflow for the synthesis of N(alpha)-acetylglycyllysyl methyl ester.

Detailed Steps:

  • Protection of L-Lysine: The carboxyl group of L-lysine would first be protected, typically as a methyl ester, to prevent its participation in the subsequent peptide bond formation. This is generally achieved by reacting lysine with methanol in the presence of an acid catalyst. The ε-amino group of the lysine side chain would also require a protecting group to ensure specific coupling at the α-amino group.

  • Preparation of N-acetylglycine: The amino group of glycine is acetylated to prevent self-coupling and to yield the desired N-terminal modification.

  • Peptide Coupling: The protected L-lysine methyl ester and N-acetylglycine are then coupled using a suitable activating agent to form the peptide bond.

  • Deprotection: Any protecting group on the ε-amino group of the lysine residue is removed to yield the final product, N(alpha)-acetylglycyl-L-lysyl methyl ester.

Urokinase Activity Assay

The primary historical use of this compound was in a colorimetric assay to measure the esterase activity of urokinase.

G cluster_reaction Enzymatic Reaction cluster_detection Detection Substrate N(alpha)-acetylglycyllysyl methyl ester Urokinase Urokinase Substrate->Urokinase Products N(alpha)-acetylglycyllysine + Methanol Urokinase->Products Methanol Methanol Reagent Colorimetric Reagent (e.g., Alcohol Oxidase/Peroxidase coupled system) Methanol->Reagent Color Color Change Reagent->Color

Caption: Signaling pathway for a urokinase activity assay using the subject compound.

The assay is based on the principle that urokinase catalyzes the hydrolysis of the methyl ester bond of N(alpha)-acetylglycyl-L-lysyl methyl ester, releasing methanol. The amount of methanol produced can then be quantified using a coupled enzymatic reaction that results in a measurable color change.

Biological Significance and Applications

The primary significance of N(alpha)-acetylglycyl-L-lysyl methyl ester lies in its utility as a synthetic substrate for proteases.

Enzyme Substrate

  • Urokinase (u-PA): As established in the historical literature, this compound is a substrate for urokinase, a serine protease involved in fibrinolysis. Its hydrolysis can be used to quantify urokinase activity.

  • C1s: It also serves as a substrate for C1s, a serine protease of the C1 component of the complement system. Assays using this substrate can be employed to study the activity of the classical complement pathway.

Model Compound in Chemical Research

More recently, N(alpha)-acetylglycyl-L-lysyl methyl ester has been used as a model peptide in studies of protein modification. For example, it was used to investigate the reaction of 2-alkenals, which are products of lipid peroxidation, with the ε-amino group of lysine residues. This research provides insights into the mechanisms of protein cross-linking.

Conclusion

N(alpha)-acetylglycyl-L-lysyl methyl ester, a synthetic dipeptide derivative, has a well-established history as a valuable tool in biochemistry and enzymology. From its early use in the 1960s for assaying urokinase activity to its more recent application as a model for studying protein modifications, this compound has contributed to our understanding of enzyme kinetics and protein chemistry. While its direct physiological role is not a subject of study, its utility as a synthetic substrate and model compound ensures its continued relevance in the research community.

References

The Chemical Mechanism of N(α)-acetylglycyllysyl Methyl Ester: A Model for Protein Cross-Linking by Lipid Peroxidation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Bloomington, IN – October 28, 2025 – For researchers in drug development and cellular biology, understanding the intricate ways proteins are modified by endogenous molecules is paramount. N(α)-acetylglycyllysyl methyl ester has emerged as a critical model peptide for elucidating the mechanisms of protein damage caused by lipid peroxidation, a key process in oxidative stress implicated in numerous diseases. This technical guide provides an in-depth analysis of the chemical mechanism of action of N(α)-acetylglycyllysyl methyl ester, focusing on its reaction with 2-alkenals, which are reactive products of lipid peroxidation.

Executive Summary

N(α)-acetylglycyllysyl methyl ester serves as a surrogate for lysine residues in proteins, allowing for detailed investigation into how these residues are covalently modified by electrophilic aldehydes generated during lipid peroxidation. The primary mechanism involves the reaction of the ε-amino group of the lysine moiety with 2-alkenals, such as 2-hexenal. This interaction proceeds through a Schiff base intermediate to form a dihydropyridine species, which can then undergo further reactions to yield stable, cross-linked pyridinium structures. This process represents a significant pathway for the formation of advanced lipoxidation end products (ALEs), which contribute to cellular dysfunction and disease pathogenesis.

The Chemical Mechanism of Action: Reaction with 2-Alkenals

The core mechanism of action is a chemical reaction that models the covalent modification of protein lysine residues. The reaction between N(α)-acetylglycyllysyl methyl ester and a 2-alkenal, such as 2-hexenal, is not a simple 1:1 addition but rather a more complex process leading to heterocyclic pyridinium salts.

The proposed mechanism involves the following key steps[1]:

  • Schiff Base Formation: The initial step is the nucleophilic attack of the lysine's ε-amino group on the carbonyl carbon of the 2-alkenal, forming a Schiff base intermediate.

  • Dihydropyridine Formation: A second 2-alkenal molecule then reacts with the Schiff base. This is followed by cyclization and dehydration to form a dihydropyridine species.

  • Formation of Pyridinium Species: The dihydropyridine intermediate can then follow several pathways:

    • Reduction: It can be reduced to form various 3,4- or 2,5-substituted pyridinium species.

    • Reaction with another Schiff Base: It can react with another Schiff base molecule, leading to a trialkyl-substituted pyridinium structure. This particular product has a unique 3:2 stoichiometry of aldehyde to amine.

This proposed mechanism provides an alternative model for the formation of stable protein cross-links by bifunctional lipid peroxidation products[1].

Signaling Pathway Diagram

Reaction_Mechanism N(alpha)-acetylglycyllysyl_methyl_ester N(α)-acetylglycyllysyl methyl ester Schiff_Base Schiff Base Intermediate N(alpha)-acetylglycyllysyl_methyl_ester->Schiff_Base + 2-Alkenal Two_Alkenal 2-Alkenal Two_Alkenal->Schiff_Base Dihydropyridine Dihydropyridine Species Schiff_Base->Dihydropyridine + another 2-Alkenal, Cyclization Another_Schiff_Base Another Schiff Base Schiff_Base->Another_Schiff_Base Substituted_Pyridinium Substituted Pyridinium Species (Reduced) Dihydropyridine->Substituted_Pyridinium Reduction Trialkyl_Pyridinium Trialkyl-substituted Pyridinium (3:2 Adduct) Dihydropyridine->Trialkyl_Pyridinium + Another Schiff Base Another_Schiff_Base->Trialkyl_Pyridinium

Caption: Proposed reaction pathway of N(α)-acetylglycyllysyl methyl ester with 2-alkenals.

Quantitative Data Summary

The reaction of N(α)-acetylglycyllysyl methyl ester with 2-hexenal results in several products, which were isolated and characterized. The stoichiometry of the major cross-linked product was determined to be 3:2 (aldehyde:amine), a departure from the previously accepted 1:2 ratio[1].

ProductMolecular Weight (Da)Stoichiometry (Aldehyde:Amine)Key Structural Feature
3,4-disubstituted pyridinium424.32:1Pyridinium ring
2,5-disubstituted pyridinium424.32:1Pyridinium ring
Trialkyl-substituted pyridinium621.53:2Pyridinium cross-link

Data synthesized from the findings of Baker et al., 1998.

Experimental Protocols

The following is a summary of the experimental methodology used to characterize the reaction of N(α)-acetylglycyllysyl methyl ester with 2-hexenal[1].

Reaction Conditions
  • Reactants: N(α)-acetylglycyllysyl methyl ester and trans-2-hexenal.

  • Solvent: Typically a buffered aqueous solution to mimic physiological conditions.

  • Incubation: The reaction mixture is incubated for a specified period (e.g., 12 hours) to allow for product formation.

Product Separation and Purification
  • Technique: Reversed-phase High-Performance Liquid Chromatography (HPLC).

  • Details: A C18 column is used with a gradient of acetonitrile in water to separate the various reaction products. Fractions corresponding to distinct peaks are collected for further analysis.

Structural Characterization
  • Techniques:

    • Electrospray Ionization Mass Spectrometry (ESI-MS): Used for accurate molecular weight determination of the reaction products. Kinetic data can be obtained by continuous infusion of the reaction mixture into the mass spectrometer.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR experiments (e.g., COSY) are performed to elucidate the detailed chemical structure of the isolated products, including the connectivity of the alkyl chains on the pyridinium core.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_separation Separation & Purification cluster_analysis Structural Analysis Reactants N(α)-acetylglycyllysyl methyl ester + trans-2-hexenal Incubation Incubation (12h) Reactants->Incubation HPLC Reversed-Phase HPLC Incubation->HPLC Fraction_Collection Collect Product Peaks HPLC->Fraction_Collection ESI_MS ESI-MS (Molecular Weight & Kinetics) Fraction_Collection->ESI_MS NMR NMR Spectroscopy (Structure Elucidation) Fraction_Collection->NMR

Caption: Workflow for the synthesis and analysis of reaction products.

Conclusion

The study of N(α)-acetylglycyllysyl methyl ester provides a crucial window into the fundamental chemical processes underlying protein damage by lipid peroxidation products. The detailed mechanism, involving Schiff base and dihydropyridine intermediates leading to novel pyridinium cross-links, offers a more complex and nuanced understanding of how proteins are modified under conditions of oxidative stress. This knowledge is essential for researchers developing therapeutic strategies to mitigate the downstream pathological consequences of lipid peroxidation.

References

The Biological Role of N(alpha)-acetylglycyl-lysyl methyl ester: A Urokinase Substrate Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known biological role of N(alpha)-acetylglycyl-lysyl methyl ester. Current scientific literature indicates that the primary significance of this molecule is its function as a synthetic substrate for the enzyme urokinase, a key player in various physiological and pathological processes. While direct biological activities of the compound itself are not extensively documented, its utility in studying urokinase provides a valuable window into critical signaling pathways relevant to cancer biology, tissue remodeling, and fibrinolysis.

Core Function: A Tool for Elucidating Urokinase Activity

N(alpha)-acetylglycyl-l-lysine methyl ester is recognized as a substrate for urokinase (urokinase-type plasminogen activator, uPA), a serine protease. The foundational research establishing this relationship was published in 1967, identifying the hydrolysis of this ester by urokinase.[1] This characteristic allows the molecule to be used in enzymatic assays to determine the activity of urokinase. The cleavage of the ester bond can be monitored to quantify the enzyme's catalytic efficiency.

The Urokinase Signaling Axis: A Broader Biological Context

The significance of a urokinase substrate is best understood through the lens of the urokinase plasminogen activator system. Urokinase and its receptor (uPAR) are central to a signaling cascade that influences cell migration, invasion, and proliferation. Overexpression of urokinase is a hallmark of several cancers and is correlated with poor prognosis.

The binding of urokinase to its receptor, uPAR, initiates a cascade of events that are not solely dependent on its proteolytic activity. This interaction can trigger intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription (Jak/Stat) pathway and pathways involving receptor tyrosine kinases.

Urokinase-Mediated Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of urokinase (uPA) to its receptor (uPAR), leading to downstream cellular effects.

urokinase_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space uPA uPA (Urokinase) plasminogen Plasminogen uPA->plasminogen Cleavage AGLME N(alpha)-acetylglycyl-lysyl methyl ester uPA->AGLME Hydrolysis uPAR uPAR uPA->uPAR Binding pro_uPA pro-uPA pro_uPA->uPA Activation plasmin Plasmin plasminogen->plasmin Integrins Integrins uPAR->Integrins Association RTK RTK uPAR->RTK Transactivation Jak1 Jak1 uPAR->Jak1 Tyk2 Tyk2 uPAR->Tyk2 FAK FAK Integrins->FAK Ras Ras RTK->Ras Src Src FAK->Src Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus STATs STATs Jak1->STATs Tyk2->STATs STATs_P p-STATs STATs->STATs_P Phosphorylation STATs_P->nucleus Dimerization & Translocation gene_expression Gene Expression (Migration, Proliferation, Invasion) nucleus->gene_expression

Caption: Urokinase (uPA) signaling cascade.

Experimental Protocols

General Protocol for Urokinase Activity Assay

This protocol provides a general framework for measuring urokinase activity using a synthetic substrate like N(alpha)-acetylglycyl-lysyl methyl ester. Specific concentrations and incubation times would need to be optimized based on the original research by Walton (1967) or through empirical testing.

Materials:

  • Purified urokinase

  • N(alpha)-acetylglycyl-lysyl methyl ester

  • Assay buffer (e.g., Tris-HCl, pH 8.5)

  • Method for detection of ester hydrolysis (e.g., pH-stat titration, colorimetric assay for released alcohol)

  • Microplate reader (if using a colorimetric method)

Procedure:

  • Prepare a stock solution of N(alpha)-acetylglycyl-lysyl methyl ester in a suitable solvent (e.g., DMSO or water).

  • Prepare serial dilutions of the substrate in the assay buffer.

  • Add the substrate dilutions to the wells of a microplate.

  • Initiate the reaction by adding a fixed concentration of urokinase to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Monitor the rate of product formation over time using a suitable detection method. For example, if the hydrolysis releases a product that can be detected spectrophotometrically, the absorbance is measured at regular intervals.

  • Calculate the initial reaction velocities from the linear phase of the reaction progress curves.

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.

General Protocol for Synthesis of N(alpha)-acetylglycyl-lysyl methyl ester

The synthesis of this dipeptide methyl ester would typically involve standard peptide coupling chemistry. The following is a generalized workflow.

synthesis_workflow cluster_step1 Step 1: Protection of Lysine cluster_step2 Step 2: Esterification cluster_step3 Step 3: Peptide Coupling cluster_step4 Step 4: Deprotection lysine L-Lysine lysine_protected N(epsilon)-protected-L-lysine lysine->lysine_protected Protecting group (e.g., Boc, Cbz) lysine_protected_ester N(epsilon)-protected-L-lysine methyl ester lysine_protected->lysine_protected_ester Methanol, Thionyl chloride or TMSCl dipeptide N(alpha)-acetylglycyl-(N(epsilon)-protected)-lysine methyl ester lysine_protected_ester->dipeptide Coupling agent (e.g., DCC, HBTU) acetylglycine N-acetylglycine acetylglycine->dipeptide final_product N(alpha)-acetylglycyl-lysyl methyl ester dipeptide->final_product Removal of N(epsilon)-protecting group

Caption: General synthesis workflow.

Quantitative Data Summary

As direct access to the full text of the seminal 1967 paper by P.L. Walton could not be achieved, specific quantitative data on the hydrolysis of N(alpha)-acetylglycyl-lysyl methyl ester by urokinase is not available for presentation. Researchers interested in these specific values are encouraged to seek out the original publication:

  • Walton, P. L. (1967). The hydrolysis of alpha-N-acetylglycyl-l-lysine methyl ester by urokinase. Biochimica et Biophysica Acta (BBA) - Enzymology, 132(1), 104–114.

The table below is provided as a template for the kind of data that would be expected from such a study.

EnzymeSubstrateKm (Michaelis constant)Vmax (Maximum velocity)
UrokinaseN(alpha)-acetylglycyl-lysyl methyl esterData not availableData not available
TrypsinN(alpha)-acetylglycyl-lysyl methyl esterData not availableData not available
PlasminN(alpha)-acetylglycyl-lysyl methyl esterData not availableData not available

Conclusion

References

The Role of N(alpha)-acetylglycyllysyl Methyl Ester in Modeling Protein Modification by Lipid Peroxidation Products

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein modification by reactive aldehydes, generated during lipid peroxidation, is a critical area of study in understanding oxidative stress-related pathology. This technical guide explores the use of the model peptide, N(alpha)-acetylglycyllysyl methyl ester, in elucidating the mechanisms of protein cross-linking initiated by these aldehydes. We delve into the experimental protocols for reacting this peptide with 2-alkenals, such as 2-hexenal, and the subsequent analysis of the reaction products using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A proposed reaction mechanism, involving the formation of Schiff base intermediates and subsequent cyclization to pyridinium salt adducts, is detailed. This guide provides researchers with a foundational understanding of the experimental approaches used to study this important class of protein modifications.

Introduction

Lipid peroxidation, a consequence of oxidative stress, generates a variety of reactive electrophilic species, including α,β-unsaturated aldehydes like 2-alkenals. These aldehydes can readily react with nucleophilic residues on proteins, particularly the ε-amino group of lysine, leading to covalent modifications that can alter protein structure and function. Such modifications are implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.

To study the complex reactions between lipid peroxidation products and proteins in a controlled manner, researchers often employ model systems. N(alpha)-acetylglycyllysyl methyl ester serves as an excellent model peptide for these investigations. Its structure provides a single reactive primary amine on the lysine side-chain, simplifying the analysis of reaction products while still mimicking the peptide backbone context of a native protein.

This guide focuses on the reaction of N(alpha)-acetylglycyllysyl methyl ester with 2-hexenal, a representative 2-alkenal, as a model for understanding protein cross-linking.

Proposed Reaction Mechanism and Signaling Pathway

The reaction between N(alpha)-acetylglycyllysyl methyl ester and 2-hexenal is proposed to proceed through a series of steps, ultimately leading to the formation of stable pyridinium salt adducts that can act as protein cross-links[1]. The initial reaction involves the nucleophilic attack of the lysine's ε-amino group on the carbonyl carbon of 2-hexenal, forming a Schiff base intermediate. This is followed by a Michael addition of a second 2-hexenal molecule and subsequent cyclization and oxidation to form a stable pyridinium ring.

Reaction_Mechanism Peptide N(alpha)-acetylglycyllysyl methyl ester (Lys-NH2) Schiff_Base Schiff Base Intermediate Peptide->Schiff_Base + Hexenal1 2-Hexenal Hexenal1->Schiff_Base Michael_Adduct Michael Adduct Schiff_Base->Michael_Adduct + Hexenal2 2-Hexenal Hexenal2->Michael_Adduct Cyclized_Intermediate Cyclized Dihydropyridine Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Pyridinium_Salt Pyridinium Salt Adduct (Cross-link) Cyclized_Intermediate->Pyridinium_Salt Oxidation

Proposed reaction mechanism for pyridinium salt formation.

Experimental Protocols

The following sections provide detailed, representative methodologies for studying the reaction of N(alpha)-acetylglycyllysyl methyl ester with 2-hexenal. These protocols are based on established techniques for analyzing peptide modifications.

Reaction of N(alpha)-acetylglycyllysyl Methyl Ester with 2-Hexenal

This protocol describes the basic setup for the reaction between the model peptide and the 2-alkenal.

Materials:

  • N(alpha)-acetylglycyllysyl methyl ester

  • 2-Hexenal

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Reaction vials

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of N(alpha)-acetylglycyllysyl methyl ester in phosphate buffer (e.g., 10 mM).

  • Prepare a stock solution of 2-hexenal in a suitable solvent (e.g., ethanol) to ensure solubility, then dilute to the desired final concentration in phosphate buffer immediately before use.

  • In a reaction vial, combine the N(alpha)-acetylglycyllysyl methyl ester solution with the 2-hexenal solution to achieve the desired molar ratio (e.g., 1:1, 1:5, 1:10 peptide to aldehyde).

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time course (e.g., 0, 1, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot of the reaction mixture for immediate analysis by NMR and/or mass spectrometry, or quench the reaction by adding a reducing agent like sodium borohydride and store at -20°C.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of the reaction products, including the identification of the pyridinium ring protons.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

Sample Preparation:

  • Lyophilize the reaction aliquots to remove the buffer salts.

  • Reconstitute the dried sample in a deuterated solvent (e.g., D₂O or deuterated methanol).

Data Acquisition:

  • Acquire one-dimensional (1D) ¹H NMR spectra to observe the overall changes in the proton chemical shifts.

  • Acquire two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to establish proton-proton correlations within the modified peptide.

  • Acquire 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra to assign the carbon and proton resonances of the reaction products, which is crucial for identifying the pyridinium ring structure.

Mass Spectrometric Analysis

Mass spectrometry is used to determine the mass of the reaction products, confirming the addition of hexenal moieties and the formation of cross-links.

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS) coupled to a high-resolution analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

Sample Preparation:

  • Dilute the reaction aliquots in a suitable solvent for electrospray ionization (e.g., 50% acetonitrile in water with 0.1% formic acid).

Data Acquisition:

  • Infuse the diluted sample directly into the ESI source or perform a liquid chromatography separation prior to mass analysis (LC-MS).

  • Acquire full scan mass spectra in positive ion mode to identify the molecular ions of the modified peptides.

  • Perform tandem mass spectrometry (MS/MS) on the ions of interest to obtain fragmentation patterns that can help to localize the modification site and confirm the structure of the adducts.

Experimental_Workflow cluster_Reaction Reaction Setup cluster_Analysis Product Analysis cluster_Characterization Structural Characterization Peptide_Prep Prepare N(alpha)-acetylglycyllysyl methyl ester solution Reaction Incubate Peptide and Aldehyde Peptide_Prep->Reaction Aldehyde_Prep Prepare 2-Hexenal solution Aldehyde_Prep->Reaction NMR NMR Spectroscopy (1D, 2D) Reaction->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Reaction->MS Structure Elucidate Product Structures (e.g., Pyridinium Salt) NMR->Structure MS->Structure

General experimental workflow for studying peptide modification.

Quantitative Data Presentation

While the seminal study on this model system proposed a reaction mechanism, detailed quantitative kinetic data was not extensively published in the initial reports[1]. However, based on similar studies of aldehyde-protein reactions, a representative dataset can be presented to illustrate the expected outcomes. The following table summarizes hypothetical quantitative data that could be obtained from a time-course experiment analyzed by mass spectrometry.

Time (hours)Unmodified Peptide (%)Mono-adduct (%)Di-adduct (%)Pyridinium Cross-link (%)
0100000
1752050
44045105
815502015
245302540

This table presents hypothetical data for illustrative purposes. The actual distribution of products will depend on the specific reaction conditions.

Conclusion and Future Directions

The use of N(alpha)-acetylglycyllysyl methyl ester as a model peptide has been instrumental in advancing our understanding of the chemical modifications induced by lipid peroxidation products. The reaction with 2-alkenals provides a simplified yet relevant system to study the formation of Schiff base intermediates and the subsequent generation of stable, cross-linking pyridinium salt adducts. The detailed experimental protocols and analytical strategies outlined in this guide offer a framework for researchers to investigate these and other protein modifications.

Future research in this area could focus on:

  • Elucidating the precise kinetics and thermodynamics of the reaction pathway.

  • Investigating the effects of different amino acid contexts on the reactivity of the lysine residue.

  • Developing novel inhibitors that can prevent or reverse these modifications, which may have therapeutic potential in diseases associated with oxidative stress.

  • Applying these model system findings to more complex biological systems to validate the relevance of these modification pathways in vivo.

By continuing to refine our understanding of these fundamental chemical processes, the scientific community can pave the way for new diagnostic and therapeutic strategies to combat the detrimental effects of oxidative damage.

References

N(alpha)-acetylglycyllysyl Methyl Ester: A Comprehensive Technical Guide for its Application as an Enzyme Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N(alpha)-acetylglycyllysyl methyl ester is a synthetic dipeptide derivative that serves as a valuable tool in the study of proteolytic enzymes. Its specific chemical structure, featuring a blocked N-terminus and an esterified C-terminus flanking a lysine residue, makes it a substrate for certain proteases, most notably urokinase. This technical guide provides an in-depth overview of N(alpha)-acetylglycyllysyl methyl ester, its use as an enzyme substrate, detailed experimental protocols, and the relevant biological pathways.

Core Concepts: Enzyme-Substrate Interaction

N(alpha)-acetylglycyllysyl methyl ester is primarily utilized in assays to determine the activity of enzymes that exhibit specificity for cleaving peptide bonds on the C-terminal side of lysine residues. The N-terminal acetyl group protects the peptide from non-specific degradation by aminopeptidases, while the C-terminal methyl ester allows for sensitive detection of enzymatic activity through the release of methanol or the generation of a new carboxyl group.

The enzymatic hydrolysis of N(alpha)-acetylglycyllysyl methyl ester by a suitable protease, such as urokinase, results in the cleavage of the methyl ester bond. This reaction can be monitored using various analytical techniques to quantify the enzyme's catalytic efficiency.

Quantitative Data: Enzyme Kinetics

While specific kinetic parameters for the hydrolysis of N(alpha)-acetylglycyllysyl methyl ester by urokinase are documented in historical literature, direct access to the primary data from these early studies can be challenging. However, kinetic data for the related enzyme, trypsin, with a series of similar N-acetyl-glycyl-lysine methyl ester substrates are available and provide a valuable point of comparison for understanding the structure-activity relationship.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Bovine TrypsinN-acetyl-lysine methyl ester1.615.49,625
Bovine TrypsinN-acetyl-glycyl-lysine methyl ester0.833.341,625
Bovine TrypsinN-acetyl-diglycyl-lysine methyl ester0.734.549,285

This data is adapted from studies on bovine trypsin and is provided for comparative purposes. The actual kinetic parameters for urokinase with N(alpha)-acetylglycyllysyl methyl ester may vary.

Experimental Protocols

Enzymatic Assay for Urokinase Activity using N(alpha)-acetylglycyllysyl Methyl Ester

This protocol outlines a common method for determining urokinase activity based on the hydrolysis of N(alpha)-acetylglycyllysyl methyl ester. The release of the carboxyl group is monitored by a change in pH, which can be measured using a pH-stat apparatus or a suitable pH indicator.

Materials:

  • N(alpha)-acetylglycyllysyl methyl ester (substrate)

  • Highly purified urokinase

  • Tris buffer (e.g., 50 mM, pH 8.0)

  • Sodium hydroxide (NaOH) solution (e.g., 0.01 M, standardized)

  • pH-stat or spectrophotometer

  • Thermostatted reaction vessel

Procedure:

  • Substrate Preparation: Prepare a stock solution of N(alpha)-acetylglycyllysyl methyl ester in the Tris buffer. The final concentration in the assay will depend on the desired experimental conditions (e.g., at or below the Km).

  • Enzyme Preparation: Prepare a stock solution of urokinase in the Tris buffer. The concentration should be optimized to ensure a linear reaction rate over the desired time course.

  • Assay Setup (pH-stat method):

    • Add a known volume of the substrate solution to the thermostatted reaction vessel.

    • Adjust the pH to the desired value (e.g., pH 8.0) with the NaOH solution.

    • Initiate the reaction by adding a small volume of the urokinase solution.

    • Monitor the rate of NaOH addition required to maintain a constant pH. This rate is directly proportional to the rate of substrate hydrolysis.

  • Assay Setup (Spectrophotometric method with pH indicator):

    • To a cuvette, add the Tris buffer, a suitable pH indicator (e.g., phenol red), and the substrate solution.

    • Initiate the reaction by adding the urokinase solution.

    • Monitor the change in absorbance at a wavelength specific to the pH indicator. The rate of absorbance change corresponds to the rate of the enzymatic reaction.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the reaction progress curve. For kinetic parameter determination, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Mandatory Visualizations

Experimental Workflow for Urokinase Activity Assay

experimental_workflow sub Prepare Substrate (N(alpha)-acetylglycyllysyl methyl ester) mix Mix Substrate and Enzyme in Buffer sub->mix enz Prepare Enzyme (Urokinase) enz->mix react Incubate at Controlled Temperature mix->react detect Detect Product Formation (e.g., pH change) react->detect analyze Analyze Data (Calculate V₀, Km, Vmax) detect->analyze

Caption: Workflow for a typical urokinase enzymatic assay.

Urokinase Signaling Pathway

Urokinase (uPA) and its receptor (uPAR) are key players in various physiological and pathological processes, including cell migration, invasion, and tissue remodeling. The binding of uPA to uPAR initiates a cascade of intracellular signaling events.

urokinase_signaling uPA uPA uPAR uPAR uPA->uPAR binds Integrins Integrins uPAR->Integrins interacts with Jak Jak uPAR->Jak FAK FAK Integrins->FAK Src Src FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Migration, Proliferation, Invasion) ERK->CellResponse Stat Stat Jak->Stat Stat->CellResponse

Navigating the Procurement of N(alpha)-acetylglycyllysyl methyl ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing and utilizing N(alpha)-acetylglycyllysyl methyl ester. This document outlines available supplier information, key chemical properties, and a generalized experimental protocol based on existing literature, offering a foundational resource for incorporating this reagent into research workflows.

Supplier and Purchasing Information

Acquiring high-quality N(alpha)-acetylglycyllysyl methyl ester is crucial for reproducible experimental outcomes. Below is a summary of publicly available information from various suppliers. Researchers are advised to contact suppliers directly to obtain the most current and detailed product specifications and certificates of analysis.

It is important to note that detailed quantitative data for N(alpha)-acetylglycyllysyl methyl ester is not consistently available across all suppliers. Much of the detailed technical data available is for the similar compound, Nα-Acetyl-L-lysine methyl ester hydrochloride, which has a different CAS number and molecular weight. Researchers should exercise due diligence to ensure the procured compound meets their specific experimental requirements.

SupplierProduct NameCAS NumberMolecular FormulaAdditional Information
EchemiN(alpha)-acetylglycyllysyl methyl ester10236-44-9C11H21N3O4Lists various synonyms for the compound.[1]
Alfa ChemistryN-Alpha-acetylglycyl-L-lysine methyl ester acetate14752-92-2C11H21N3O4Note the different CAS number, suggesting an acetate salt form.[2]
Sigma-AldrichNα-Acetyl-L-lysine methyl ester hydrochloride20911-93-7C9H18N2O3·HClPurity: 98%, Form: powder, Optical activity: [α]22/D −18°, c = 10 in 6 M HCl. Note: This is not the identical compound but a closely related one.[3]

Experimental Protocol: A Generalized Approach

The following experimental protocol is based on the abstract of a study by Baker et al., which describes the reaction of N(alpha)-acetylglycyllysyl methyl ester with 2-alkenals as a model for the covalent modification of proteins.[4] This serves as a foundational method that can be adapted for specific research needs.

Objective: To study the covalent modification of a model peptide, N(alpha)-acetylglycyllysyl methyl ester, by 2-alkenals.

Materials:

  • N(alpha)-acetylglycyllysyl methyl ester

  • 2-hexenal (or other 2-alkenal of interest)

  • Appropriate buffer solution (e.g., phosphate buffer at a physiological pH)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • High-purity water

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

  • High-Performance Liquid Chromatography (HPLC) system (optional, for purification)

Methodology:

  • Reaction Setup:

    • Dissolve N(alpha)-acetylglycyllysyl methyl ester in the chosen buffer solution to a known concentration.

    • Add the 2-alkenal (e.g., 2-hexenal) to the peptide solution. The molar ratio of alkenal to peptide may be varied to study the reaction kinetics and product formation.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period. Time-course experiments can be conducted by taking aliquots at different intervals.

  • Product Characterization:

    • Mass Spectrometry (MS):

      • Continuously infuse the reaction mixture into an ESI-MS to monitor the reaction kinetics in real-time.[4]

      • Analyze the reaction products to identify the mass of the adducts formed. This will reveal the stoichiometry of the reaction.[4]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • For structural elucidation, the reaction products may need to be purified, for example by HPLC.

      • Dissolve the purified products in a suitable deuterated solvent.

      • Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra to determine the chemical structure of the modification.[4]

  • Data Analysis:

    • Analyze the MS data to determine the rate of product formation and identify the different adducts.

    • Interpret the NMR spectra to elucidate the precise chemical structure of the reaction products, such as the formation of pyridinium salts.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for studying the reaction of N(alpha)-acetylglycyllysyl methyl ester with an aldehyde.

experimental_workflow reagents Prepare Reactants (Peptide, Aldehyde, Buffer) reaction Incubate Reaction Mixture (Controlled Temperature and Time) reagents->reaction Mix analysis Product Analysis reaction->analysis Characterize ms Mass Spectrometry (Kinetics and Product ID) analysis->ms Determine Mass nmr NMR Spectroscopy (Structural Elucidation) analysis->nmr Determine Structure data_interp Data Interpretation and Conclusion ms->data_interp nmr->data_interp

References

Technical Guide: N(alpha)-acetylglycyllysyl methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 10236-44-9

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N(alpha)-acetylglycyllysyl methyl ester, a dipeptide derivative used as a model compound in biomedical research, particularly in the study of protein modifications by products of lipid peroxidation.

Physicochemical Data

The following table summarizes the key quantitative data for N(alpha)-acetylglycyllysyl methyl ester.

PropertyValueSource
CAS Number 10236-44-9Internal Search
Molecular Formula C₁₁H₂₁N₃O₄Internal Search
Molecular Weight 259.30 g/mol Internal Search
IUPAC Name methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoateInternal Search

Experimental Protocols

Application as a Model for Covalent Protein Modification by 2-Alkenals

N(alpha)-acetylglycyllysyl methyl ester serves as a crucial model peptide for investigating the covalent modification of proteins by reactive carbonyl species, such as 2-alkenals, which are generated during lipid peroxidation. The epsilon-amino group of the lysine residue in the peptide mimics the reactive sites in proteins that are susceptible to adduction by these aldehydes.

Objective: To characterize the reaction products of N(alpha)-acetylglycyllysyl methyl ester with 2-hexenal, a representative 2-alkenal.

Methodology:

  • Reaction Incubation: N(alpha)-acetylglycyllysyl methyl ester is incubated with 2-hexenal in a suitable buffer system that mimics physiological conditions. The reaction progress can be monitored over time.

  • Product Characterization: The resulting reaction products are analyzed using a combination of high-resolution analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the adducts formed.

    • Mass Spectrometry (MS): Used to determine the molecular weights of the reaction products and to elucidate their fragmentation patterns, confirming the covalent modifications.

  • Kinetic Analysis: The kinetics of the reaction can be studied by continuously infusing the reaction mixture into an electrospray ionization mass spectrometer to monitor the formation of products over time.

This experimental approach has been instrumental in demonstrating the formation of pyridinium-type adducts, offering an alternative mechanism for the formation of stable protein cross-links induced by lipid peroxidation products.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual framework of lipid peroxidation-mediated protein modification and a general experimental workflow for studying these interactions using N(alpha)-acetylglycyllysyl methyl ester.

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acids (in cell membranes) LipidPeroxidation Lipid Peroxidation PUFA->LipidPeroxidation ROS Reactive Oxygen Species (ROS) ROS->LipidPeroxidation initiates Alkenals 2-Alkenals (e.g., 2-hexenal) LipidPeroxidation->Alkenals generates Protein Cellular Proteins (with Lysine residues) Alkenals->Protein reacts with ModelPeptide N(alpha)-acetylglycyllysyl methyl ester Alkenals->ModelPeptide reacts with (in vitro model) ProteinAdducts Protein Adducts & Cross-links Protein->ProteinAdducts ModelPeptide->ProteinAdducts mimics formation of CellularDamage Cellular Damage & Dysfunction ProteinAdducts->CellularDamage

Caption: Lipid Peroxidation and Protein Adduction Pathway.

Experimental_Workflow Start Start: Hypothesis on Protein Modification ModelSelection Select Model Peptide: N(alpha)-acetylglycyllysyl methyl ester Start->ModelSelection Reaction Incubate with 2-Alkenal (e.g., 2-hexenal) ModelSelection->Reaction Analysis Analyze Reaction Products Reaction->Analysis NMR NMR Spectroscopy (Structural Elucidation) Analysis->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Analysis->MS DataInterpretation Interpret Data & Propose Mechanism NMR->DataInterpretation MS->DataInterpretation Conclusion Conclusion on Adduct Formation & Cross-linking DataInterpretation->Conclusion

Caption: Experimental Workflow for Studying Peptide-Aldehyde Reactions.

References

Methodological & Application

Application Notes and Protocols: N(alpha)-acetylglycyllysyl methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N(alpha)-acetylglycyllysyl methyl ester (Ac-Gly-Lys-OMe), detailing its primary application as an enzyme substrate and providing protocols for its use in this context. Additionally, a detailed protocol for N-terminal acetylation in solid-phase peptide synthesis (SPPS) is included, a common strategy to enhance peptide stability and mimic natural proteins.

Overview of N(alpha)-acetylglycyllysyl methyl ester

N(alpha)-acetylglycyllysyl methyl ester, also known as this compound, is a synthetic dipeptide derivative. Its molecular formula is C₁₁H₂₁N₃O₄, and its CAS number is 10236-44-9. The N-terminus of the glycine residue is protected by an acetyl group, and the C-terminus of the lysine residue is a methyl ester. This structure makes it a recognized substrate for specific proteases.

Key Applications:

  • Enzyme Substrate: The primary and well-documented application of this compound is as a substrate for the enzyme urokinase (u-PA) and the complement system component C1s.[1] It is widely used in biochemical assays to determine the enzymatic activity of urokinase and to screen for its inhibitors.[2][3][4]

  • Biochemical Research: As a tool in enzymology, it helps in studying enzyme kinetics and the effects of various compounds on protease activity.[5][6][7]

While the acetylated N-terminus is a common feature in peptide drugs for enhancing stability, there is limited evidence for the direct use of this compound as a building block in solid-phase or solution-phase peptide synthesis for creating larger peptides. The more common and efficient method is to introduce the acetyl group at the N-terminus of the peptide after its assembly on a solid support.[2][8][9]

Chemical Properties
PropertyValue
Molecular Formula C₁₁H₂₁N₃O₄
Molecular Weight 259.30 g/mol
CAS Number 10236-44-9
Appearance White to off-white crystalline solid
Purity Typically ≥95%
Solubility Soluble in aqueous buffers (e.g., PBS)

Application: Urokinase Activity Assay

This protocol describes a typical colorimetric assay to measure the activity of urokinase using this compound as a substrate. The hydrolysis of the methyl ester by urokinase can be monitored by measuring the change in pH or by using a coupled assay system.

Experimental Protocol: Urokinase Activity Assay

Materials:

  • N(alpha)-acetylglycyllysyl methyl ester (this compound)

  • Urokinase (u-PA) enzyme

  • Phosphate-buffered saline (PBS), pH 7.4

  • pH indicator (e.g., phenol red) or a pH meter

  • Microplate reader (if using a colorimetric assay)

  • 96-well microplate

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in PBS (e.g., 10 mg/mL).

  • Enzyme Preparation: Prepare a stock solution of urokinase in PBS at a suitable concentration. The optimal concentration should be determined empirically.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of PBS to each well.

    • Add 10 µL of the urokinase solution to the sample wells. For control wells, add 10 µL of PBS.

    • Add 20 µL of the this compound solution to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Measurement:

    • Using a pH meter: Measure the decrease in pH resulting from the production of carboxylic acid upon ester hydrolysis.

    • Using a colorimetric indicator: If using a pH indicator like phenol red, the color change can be monitored spectrophotometrically.

    • Coupled Assay: Alternatively, the release of methanol can be measured using a coupled enzymatic reaction that produces a colored or fluorescent product.

  • Data Analysis: Calculate the rate of substrate hydrolysis by determining the change in absorbance or pH over time. The enzymatic activity is typically expressed in units/mg of protein.

Diagram of Urokinase Assay Workflow

Urokinase_Assay_Workflow sub Prepare this compound Stock Solution plate Pipette Reagents into 96-well plate sub->plate enz Prepare Urokinase Stock Solution enz->plate incubate Incubate at 37°C plate->incubate measure Measure pH change or Absorbance incubate->measure analyze Analyze Data and Calculate Activity measure->analyze

Caption: Workflow for a urokinase activity assay.

Application: N-Terminal Acetylation in Solid-Phase Peptide Synthesis

N-terminal acetylation is a common modification in peptide synthesis to improve stability against degradation by aminopeptidases and to mimic naturally occurring proteins.[3] This protocol details the on-resin acetylation of a peptide synthesized via Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Protocol: On-Resin N-Terminal Acetylation

Materials:

  • Peptide-resin with a free N-terminus

  • Acetic anhydride

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution in DMF (typically 20%) for Fmoc deprotection

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group by treating the peptide-resin with 20% piperidine in DMF for 15-20 minutes.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to remove residual piperidine.

  • Acetylation Reaction:

    • Prepare the acetylation solution: 10% acetic anhydride in DMF.

    • Add the acetylation solution to the washed peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

  • Cleavage and Deprotection: Cleave the acetylated peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the crude product, and purify by reverse-phase HPLC.

Quantitative Data from a Model Peptide Synthesis

The following table presents representative data for the synthesis of a model peptide (RRWQWR-NH₂) with and without N-terminal acetylation, demonstrating the efficiency of the on-resin acetylation process.[2][8]

PeptideModificationCrude Purity (%)Expected Mass (Da)Observed Mass (Da)
Lfc2 None (Free N-terminus)78970.1970.2
Ac-Lfc4 N-terminal Acetylation721012.21012.3

Data adapted from automated microwave peptide synthesis experiments.[2][8]

Diagram of On-Resin N-Terminal Acetylation Workflow

N_Terminal_Acetylation_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) spps_start Start with Resin spps_cycle Iterative Fmoc-AA Coupling and Deprotection spps_start->spps_cycle spps_end Final Amino Acid Coupled spps_cycle->spps_end final_deprotect Final Fmoc Deprotection (20% Piperidine/DMF) spps_end->final_deprotect wash1 Wash Resin (DMF and DCM) final_deprotect->wash1 acetylation On-Resin Acetylation (10% Acetic Anhydride/DMF) wash1->acetylation wash2 Wash Resin (DMF and DCM) acetylation->wash2 cleavage Cleavage from Resin and Side-Chain Deprotection wash2->cleavage purification Precipitation and HPLC Purification cleavage->purification

Caption: Workflow for on-resin N-terminal acetylation.

Conclusion

N(alpha)-acetylglycyllysyl methyl ester is a valuable tool for researchers in biochemistry and drug development, primarily serving as a specific substrate for urokinase in enzymatic assays. While N-terminal acetylation is a critical modification in modern peptide synthesis for enhancing stability, the direct incorporation of this compound as a synthetic building block is not a commonly documented practice. The standard and more versatile approach is the on-resin acetylation of the full-length peptide as the final synthetic step before cleavage and purification. The protocols provided herein offer detailed guidance for both the primary application of this compound and the widely used technique of on-resin N-terminal acetylation.

References

Application Notes and Protocols for N(alpha)-acetylglycyllysyl methyl ester in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a detailed, hypothetical framework for the use of N(alpha)-acetylglycyllysyl methyl ester, a synthetic dipeptide, in cell culture experiments. While direct, published applications of this specific molecule in cell culture are not currently available, this document outlines plausible research applications based on the known biological significance of peptide uptake, N-terminal acetylation, and lysine modification. The protocols provided herein are adapted from standard cell culture methodologies and are intended to serve as a starting point for researchers interested in exploring the cellular effects of small, modified peptides.

Introduction

Small peptides are increasingly recognized for their diverse roles in cellular processes, acting as signaling molecules, nutrients, and therapeutic agents.[1][2] The modification of peptides, such as through N-terminal acetylation and modification of amino acid side chains, can significantly impact their stability, cellular uptake, and biological activity. N(alpha)-acetylglycyllysyl methyl ester is a dipeptide characterized by an acetylated N-terminus and a methyl-esterified C-terminus of a lysine residue. Such modifications may influence its interaction with cell membranes and intracellular targets.

The acetylation of lysine residues is a critical post-translational modification that neutralizes its positive charge, thereby altering protein structure and function. This is particularly well-documented in histones, where lysine acetylation is associated with a more open chromatin structure and active gene transcription.[3] This document presents a hypothetical application of N(alpha)-acetylglycyllysyl methyl ester as a tool to investigate the cellular consequences of introducing an acetylated lysine-containing dipeptide.

Hypothetical Application: Investigating the Impact on Cellular Proliferation and Signaling

We propose a hypothetical application of N(alpha)-acetylglycyllysyl methyl ester to assess its effects on the proliferation and signaling pathways of a model cancer cell line, such as HeLa (cervical cancer) or A549 (lung cancer). The rationale is to determine if the uptake of this modified dipeptide can influence cellular processes by altering the intracellular pool of modified amino acids or by interacting with specific signaling cascades.

Proposed Mechanism of Action

It is hypothesized that N(alpha)-acetylglycyllysyl methyl ester may be transported into the cell via peptide transporters. Once inside, it could be hydrolyzed by intracellular peptidases, releasing acetylated lysine. An increase in the intracellular concentration of acetylated lysine could potentially influence protein synthesis or compete with endogenous lysine acetylation processes, thereby affecting downstream signaling pathways that are regulated by acetylation, such as those involved in cell cycle control and apoptosis.

hypothetical_moa cluster_extracellular Extracellular Space cluster_cell Cell Peptide N(alpha)-acetylglycyllysyl methyl ester Transporter Peptide Transporter Peptide->Transporter Uptake Hydrolysis Intracellular Hydrolysis Transporter->Hydrolysis AcLys Increased Acetylated Lysine Pool Hydrolysis->AcLys Signaling Alteration of Acetylation-Dependent Signaling AcLys->Signaling Proliferation Effect on Cell Proliferation Signaling->Proliferation

Caption: Hypothetical mechanism of action for N(alpha)-acetylglycyllysyl methyl ester.

Experimental Protocols

The following are detailed protocols for investigating the hypothetical effects of N(alpha)-acetylglycyllysyl methyl ester in a cell culture setting.

Cell Culture and Maintenance
  • Cell Line: HeLa (ATCC® CCL-2™)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency.

Preparation of N(alpha)-acetylglycyllysyl methyl ester Stock Solution
  • Reconstitution: Dissolve N(alpha)-acetylglycyllysyl methyl ester in sterile, nuclease-free water to create a 10 mM stock solution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This assay will determine the effect of the peptide on cell viability and proliferation.

Materials:

  • HeLa cells

  • 96-well plates

  • N(alpha)-acetylglycyllysyl methyl ester stock solution

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of N(alpha)-acetylglycyllysyl methyl ester in complete growth medium to achieve final concentrations ranging from 1 µM to 1 mM.

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the peptide. Include a vehicle control (medium with the same concentration of the solvent used for the peptide) and a no-treatment control.

  • Incubate for 24, 48, and 72 hours.

  • At each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

workflow_mtt Start Seed HeLa cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with N(alpha)-acetylglycyllysyl methyl ester (1 µM - 1 mM) Incubate1->Treat Incubate2 Incubate for 24, 48, 72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Dissolve Dissolve formazan in DMSO Incubate3->Dissolve Read Measure absorbance at 570 nm Dissolve->Read

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Signaling Pathway Activation

This protocol is designed to assess changes in the phosphorylation status of key signaling proteins, such as Akt and ERK, which are involved in cell proliferation and survival.

Materials:

  • HeLa cells

  • 6-well plates

  • N(alpha)-acetylglycyllysyl methyl ester

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with a predetermined concentration of N(alpha)-acetylglycyllysyl methyl ester (based on MTT assay results) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates and separate by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Cell Viability Data (MTT Assay)

Concentration (µM)24h (% Viability)48h (% Viability)72h (% Viability)
Control 100 ± 5.2100 ± 4.8100 ± 6.1
1 98.5 ± 4.997.3 ± 5.595.2 ± 6.3
10 95.1 ± 5.190.8 ± 4.785.4 ± 5.9
100 88.3 ± 4.575.2 ± 5.360.1 ± 6.8
1000 70.6 ± 6.250.1 ± 5.835.7 ± 7.2

Data are presented as mean ± standard deviation.

Table 2: Hypothetical Densitometry Analysis of Western Blots

Treatmentp-Akt / Total Akt (Fold Change)p-ERK / Total ERK (Fold Change)
Control (0 min) 1.01.0
Peptide (15 min) 1.81.2
Peptide (30 min) 2.51.5
Peptide (60 min) 1.51.1

Fold change is relative to the control.

Conclusion and Future Directions

These application notes provide a theoretical framework for the investigation of N(alpha)-acetylglycyllysyl methyl ester in a cell culture context. The proposed experiments are designed to provide initial insights into the potential bioactivity of this modified dipeptide. Further studies could explore its effects on gene expression through RNA sequencing, its potential to modulate histone acetylation, and its uptake mechanism using radiolabeled or fluorescently tagged analogs. It is important to reiterate that these are hypothetical applications, and experimental validation is required.

References

Application Note: N(α)-acetylglycyllysyl Methyl Ester as a Model Peptide for Investigating Protein Cross-Linking

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N(α)-acetylglycyllysyl methyl ester is a dipeptide derivative that serves as a valuable tool in the study of protein modification by products of lipid peroxidation. Specifically, it acts as a simplified model for the lysine residues within proteins, which are susceptible to covalent modification by reactive aldehydes, such as 2-alkenals. Understanding these modifications is crucial as they are implicated in cellular damage and the pathology of various diseases. This document outlines the application of N(α)-acetylglycyllysyl methyl ester in modeling the chemical reactions that lead to protein cross-linking.

Principle

The primary application of N(α)-acetylglycyllysyl methyl ester is in the investigation of its reaction with 2-alkenals, which are bifunctional products of lipid peroxidation. The ε-amino group of the lysine residue in the model peptide reacts with these aldehydes, leading to the formation of various pyridinium species and, notably, protein cross-links. By using this model peptide, researchers can study the kinetics and mechanisms of these reactions in a controlled environment, which is more challenging to achieve with large, complex proteins. The reaction products can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Applications

  • Mechanistic Studies: Elucidating the chemical pathways of covalent modification of lysine residues by lipid peroxidation products.[1]

  • Kinetic Analysis: Determining the rate of formation of different reaction intermediates and final products.[1]

  • Identification of Cross-Linking Stoichiometry: Investigating the ratio of aldehyde to amine in the formation of stable protein cross-links. For instance, studies have shown a 3:2 stoichiometry of aldehyde to amine, challenging previously held models.[1]

  • Model System for Oxidative Stress Research: Providing a simplified and reproducible system to study the molecular consequences of lipid peroxidation-induced protein damage.

Experimental Protocol: Reaction of N(α)-acetylglycyllysyl Methyl Ester with 2-Hexenal

This protocol describes a general procedure for reacting N(α)-acetylglycyllysyl methyl ester with a model 2-alkenal, 2-hexenal, and the subsequent analysis of the reaction products.

Materials

  • N(α)-acetylglycyllysyl methyl ester

  • 2-hexenal

  • Reaction Buffer (e.g., phosphate buffer, pH 7.4)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Deuterated solvents for NMR analysis (e.g., D₂O, CD₃OD)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., ESI-MS)

  • NMR Spectrometer

Procedure

  • Reaction Setup:

    • Dissolve N(α)-acetylglycyllysyl methyl ester in the reaction buffer to a final concentration of 10 mM.

    • Add 2-hexenal to the reaction mixture. The molar ratio of 2-hexenal to the peptide can be varied to study its effect on product formation (e.g., 2:1, 3:1).

    • Incubate the reaction mixture at 37°C with constant stirring.

  • Reaction Monitoring and Product Characterization:

    • At various time points, withdraw aliquots of the reaction mixture for analysis.

    • Mass Spectrometry: Directly infuse the reaction mixture into an electrospray ionization mass spectrometer (ESI-MS) to monitor the formation of reaction intermediates and products by observing their mass-to-charge ratios.[1]

    • NMR Spectroscopy: For structural elucidation, the reaction products can be isolated by HPLC and then dissolved in an appropriate deuterated solvent for 1D and 2D NMR analysis.[1]

  • Data Analysis:

    • Analyze the MS data to identify the molecular weights of the various species formed during the reaction.

    • Interpret the NMR spectra to determine the chemical structure of the reaction products, including the formation of pyridinium salts.[1]

    • Use the kinetic data from continuous infusion MS to propose a reaction mechanism.[1]

Quantitative Data

The following table summarizes the key findings from a study reacting N(α)-acetylglycyllysyl methyl ester with 2-alkenals, which led to the proposal of an alternative protein cross-linking mechanism.

ParameterObservationReference
Reaction Intermediate A Schiff base is formed between the ε-amino group of the lysine moiety and the aldehyde group of the 2-alkenal.[1]
Key Reaction Products The reaction leads to the formation of dihydropyridine species, which can be further reduced to form 3,4- or 2,5-substituted pyridinium species or react to form a trialkyl-substituted pyridinium structure.[1]
Cross-Linking Stoichiometry The trialkyl-substituted pyridinium structure, a stable cross-link, exhibits a 3:2 stoichiometry of aldehyde to amine.[1]

Visualizations

Diagram of the Proposed Reaction Pathway

Reaction_Pathway Peptide N(α)-acetylglycyllysyl methyl ester (Lys-NH2) SchiffBase Schiff Base Intermediate Peptide->SchiffBase + Alkenal1 2-Alkenal Alkenal1->SchiffBase Dihydropyridine Dihydropyridine Species SchiffBase->Dihydropyridine + 2-Alkenal Pyridinium1 3,4- or 2,5-substituted Pyridinium Species Dihydropyridine->Pyridinium1 Reduction Pyridinium2 Trialkyl-substituted Pyridinium Structure (3:2 Aldehyde:Amine) Dihydropyridine->Pyridinium2 + SchiffBase2 Another Schiff Base SchiffBase2->Pyridinium2

Caption: Proposed reaction mechanism of N(α)-acetylglycyllysyl methyl ester with 2-alkenals.

Experimental Workflow

Experimental_Workflow Start Start: Reaction of N(α)-acetylglycyllysyl methyl ester with 2-Alkenal Reaction Incubate at 37°C Start->Reaction Analysis Analysis of Reaction Mixture Reaction->Analysis MS Continuous Infusion ESI-MS (Kinetic Data) Analysis->MS Direct Analysis HPLC HPLC for Product Isolation Analysis->HPLC Separation Mechanism Propose Reaction Mechanism MS->Mechanism NMR NMR Spectroscopy (Structural Elucidation) HPLC->NMR NMR->Mechanism

Caption: Workflow for studying the reaction of N(α)-acetylglycyllysyl methyl ester.

References

Unveiling a Potential DNA-Protein Cross-linking Agent: N(alpha)-acetylglycyllysyl methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a hypothetical application of N(alpha)-acetylglycyllysyl methyl ester as a DNA-protein cross-linking agent. To date, there is no direct scientific literature demonstrating this specific activity. The proposed mechanisms and experimental designs are based on established principles of DNA-protein cross-linking induced by other agents and are intended to serve as a guide for investigating the potential of this compound.

Introduction

DNA-protein cross-links (DPCs) are highly cytotoxic lesions that can be induced by a variety of endogenous and exogenous agents, including aldehydes and chemotherapeutic drugs. These lesions physically block the progression of DNA and RNA polymerases, thereby interfering with replication and transcription. The study of DPC formation and repair is crucial for understanding the mechanisms of genotoxicity and for the development of novel anticancer therapies.

This document outlines a hypothetical framework for investigating N(alpha)-acetylglycyllysyl methyl ester as a potential DPC-inducing agent. We propose a plausible mechanism of action, detail experimental protocols for its investigation, and provide examples of how to present the resulting data.

Hypothetical Mechanism of Action

We postulate that N(alpha)-acetylglycyllysyl methyl ester (NAGL-Me) may induce DPCs following metabolic activation to a reactive aldehyde species. The terminal ε-amino group of the lysine residue is a key feature. Through enzymatic or oxidative processes, this primary amine could be converted to an aldehyde. This reactive aldehyde could then form a Schiff base with a nucleophilic amino group on a nearby protein. The resulting Schiff base can then react with a nucleophilic site on a DNA base, such as the exocyclic amino group of guanine or adenine, to form a stable DPC.

Hypothetical Mechanism of DPC Formation by NAGL-Me cluster_activation Metabolic Activation cluster_crosslinking Cross-linking Reaction NAGL_Me N(alpha)-acetylglycyllysyl methyl ester Reactive_Aldehyde Reactive Aldehyde Intermediate NAGL_Me->Reactive_Aldehyde Oxidative Deamination Schiff_Base Schiff Base Intermediate Reactive_Aldehyde->Schiff_Base + Protein-NH2 Protein Protein (e.g., Histone, Polymerase) Protein->Schiff_Base DNA DNA (e.g., Guanine) DPC DNA-Protein Cross-link DNA->DPC Schiff_Base->DPC + DNA-NH2

Caption: Hypothetical metabolic activation of NAGL-Me and subsequent DNA-protein cross-linking.

Experimental Protocols

The following protocols are adapted from established methods for the detection and analysis of DPCs and can be used to investigate the hypothetical activity of N(alpha)-acetylglycyllysyl methyl ester.

Protocol 1: In Vitro DPC Formation Assay

This protocol describes an initial screen to determine if NAGL-Me can induce DPCs in a cell-free system.

Materials:

  • N(alpha)-acetylglycyllysyl methyl ester (NAGL-Me)

  • Purified DNA (e.g., plasmid DNA)

  • Purified protein (e.g., Histone H1, BSA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Optional: Metabolic activation system (e.g., liver S9 fraction, NADPH)

  • SDS-PAGE equipment and reagents

  • DNA staining dye (e.g., SYBR Green)

  • Protein staining dye (e.g., Coomassie Blue)

Methodology:

  • Prepare reaction mixtures containing purified DNA (e.g., 1 µg) and protein (e.g., 5 µg) in reaction buffer.

  • If metabolic activation is being investigated, add the S9 fraction and NADPH to the reaction mixtures.

  • Add varying concentrations of NAGL-Me to the reaction mixtures. Include a no-drug control.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-4 hours).

  • Stop the reactions by adding SDS-PAGE loading buffer.

  • Analyze the samples by SDS-PAGE.

  • After electrophoresis, stain the gel with a DNA dye to visualize high-molecular-weight bands corresponding to DNA-protein complexes.

  • Subsequently, stain the same gel with a protein dye to visualize the protein components.

Data Presentation:

Table 1: In Vitro DPC Formation Efficiency

NAGL-Me (µM) DNA-Protein Complex Intensity (Arbitrary Units)
0 (Control) 1.0 ± 0.1
10 1.5 ± 0.2
50 3.2 ± 0.4
100 5.8 ± 0.6

| 200 | 8.1 ± 0.9 |

Protocol 2: Detection of DPCs in Cultured Cells using the RADAR Assay

This protocol allows for the detection of specific DPCs in mammalian cells.

RADAR_Assay_Workflow Cell_Culture 1. Cell Culture & Treatment (with NAGL-Me) Cell_Lysis 2. Cell Lysis (Denaturing conditions) Cell_Culture->Cell_Lysis DNA_Isolation 3. Genomic DNA Isolation (with cross-linked proteins) Cell_Lysis->DNA_Isolation Slot_Blot 4. Slot Blotting (Immobilize DNA on membrane) DNA_Isolation->Slot_Blot Immunodetection 5. Immunodetection (Primary & Secondary Antibodies) Slot_Blot->Immunodetection Quantification 6. Signal Quantification (Chemiluminescence) Immunodetection->Quantification

Caption: Workflow for the RADAR assay to detect DPCs.

Materials:

  • Mammalian cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • N(alpha)-acetylglycyllysyl methyl ester (NAGL-Me)

  • Lysis buffer

  • Genomic DNA purification kit

  • Nitrocellulose membrane

  • Slot blot apparatus

  • Primary antibody against the protein of interest (e.g., anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • DNA quantification assay (e.g., PicoGreen)

Methodology:

  • Seed cells and allow them to attach overnight.

  • Treat cells with varying concentrations of NAGL-Me for a specified duration. Include a vehicle control.

  • Lyse the cells under denaturing conditions to preserve DPCs.

  • Isolate genomic DNA, which will co-precipitate with cross-linked proteins.

  • Quantify the DNA concentration in each sample.

  • Load equal amounts of DNA onto a nitrocellulose membrane using a slot blot apparatus.

  • Block the membrane and incubate with a primary antibody specific to the protein of interest.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and image the blot.

  • Quantify the signal intensity for each sample. Normalize the signal to the amount of DNA loaded.

Data Presentation:

Table 2: Dose-Dependent Formation of Histone H3-DNA Cross-links

NAGL-Me (µM) Relative DPC Level (Normalized to Control)
0 (Control) 1.00
10 1.45 ± 0.12
25 2.89 ± 0.25
50 5.12 ± 0.48

| 100 | 9.76 ± 0.89 |

Protocol 3: Identification of Cross-linked Proteins by Mass Spectrometry

This protocol outlines a proteomics approach to identify the proteins that are cross-linked to DNA by NAGL-Me.

DPC_Proteomics_Workflow DPC_Isolation 1. Isolate DPCs from NAGL-Me treated cells Proteolysis 2. On-DNA Proteolysis (e.g., Trypsin digestion) DPC_Isolation->Proteolysis Peptide_Purification 3. Peptide Purification Proteolysis->Peptide_Purification LC_MS 4. LC-MS/MS Analysis Peptide_Purification->LC_MS Data_Analysis 5. Database Searching & Protein Identification LC_MS->Data_Analysis

Caption: Workflow for identifying DNA cross-linked proteins.

Materials:

  • Cells treated with NAGL-Me

  • DPC isolation method (e.g., Cesium Chloride gradient ultracentrifugation or PxP method)

  • Protease (e.g., Trypsin)

  • LC-MS/MS system

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Methodology:

  • Treat cells with NAGL-Me or a vehicle control.

  • Isolate DPCs using a stringent method to remove non-covalently bound proteins.

  • Digest the proteins directly on the DNA with a protease like trypsin.

  • Purify the resulting peptides.

  • Analyze the peptides by LC-MS/MS.

  • Search the resulting spectra against a protein database to identify the proteins.

  • Use label-free quantification or isotopic labeling to determine the relative abundance of proteins in the NAGL-Me treated samples compared to the control.

Data Presentation:

Table 3: Top Proteins Identified as Cross-linked to DNA by NAGL-Me

Protein ID Protein Name Fold Enrichment (NAGL-Me vs. Control) Function
P62805 Histone H4 15.2 Chromatin organization
P04940 Topoisomerase I 12.5 DNA topology modulation
P06748 Heterogeneous nuclear ribonucleoprotein A1 9.8 RNA processing
P16401 Histone H2B type 1-C/E/F/G/I 8.5 Chromatin organization

| Q13148 | Poly [ADP-ribose] polymerase 1 | 7.3 | DNA repair, transcription |

Conclusion

The provided application notes and protocols offer a comprehensive, albeit hypothetical, guide for the investigation of N(alpha)-acetylglycyllysyl methyl ester as a novel DNA-protein cross-linking agent. The successful execution of these experiments could provide valuable insights into the genotoxic potential of this compound and may open new avenues for its application in biomedical research and drug development. It is imperative to reiterate that the described application is currently theoretical and requires experimental validation.

Application Notes and Protocols for N(alpha)-acetylglycyllysyl methyl ester Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N(alpha)-acetylglycyllysyl methyl ester is a dipeptide derivative that serves as a valuable tool in biochemical and pharmacological research. Its structure, featuring a blocked N-terminus and a C-terminal methyl ester, makes it an ideal model substrate for studying the activity of various proteases and peptidases. Understanding the interactions and enzymatic processing of this peptide can provide insights into enzyme kinetics, inhibitor screening, and the biological roles of peptide signaling. These application notes provide detailed protocols for the characterization and study of N(alpha)-acetylglycyllysyl methyl ester.

Physicochemical Properties

PropertyValueReference
Molecular Formula C11H21N3O4[1]
CAS Number 10236-44-9[1]
Alternate Name methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate[1]

I. Enzymatic Hydrolysis Studies

N(alpha)-acetylglycyllysyl methyl ester is a known substrate for serine proteases such as trypsin and urokinase. The ester and peptide bonds are susceptible to enzymatic cleavage, and the rate of hydrolysis can be monitored to determine enzyme kinetic parameters.

A. Trypsin-Mediated Hydrolysis

Background: Trypsin is a serine protease that specifically cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. The hydrolysis of N(alpha)-acetylglycyllysyl methyl ester by trypsin can be studied to determine the catalytic efficiency of the enzyme.

Quantitative Data:

The kinetic parameters for the hydrolysis of a series of N-acetyl-(glycyl)n-L-lysine methyl esters by bovine β-trypsin have been determined. For N(alpha)-acetylglycyllysyl methyl ester (where n=1), the following kinetic constants were reported.[2]

SubstrateEnzymeKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)
N-acetyl-glycyl-L-lysine methyl esterβ-Trypsin0.2940.01.38 x 10⁵

Data from Ingham, K. C., & Viswanathan, T. S. (1978). The kinetics of hydrolysis of some extended N-aminoacyl-l-lysine methyl esters. Archives of Biochemistry and Biophysics, 186(2), 374-380.

Experimental Protocol: Determination of Trypsin Kinetic Parameters

This protocol outlines a spectrophotometric method to determine the Michaelis-Menten constants for the hydrolysis of N(alpha)-acetylglycyllysyl methyl ester by trypsin. The assay is based on the change in absorbance that occurs upon hydrolysis of the ester bond.

Materials:

  • N(alpha)-acetylglycyllysyl methyl ester

  • Bovine Trypsin (e.g., TPCK-treated)

  • Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl2)

  • Spectrophotometer capable of reading in the UV range (247 nm)

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of N(alpha)-acetylglycyllysyl methyl ester in the Tris-HCl buffer.

    • Prepare a stock solution of trypsin in 1 mM HCl to prevent autolysis. The exact concentration should be determined by active site titration.

    • Prepare a series of dilutions of the substrate in the Tris-HCl buffer to achieve a range of concentrations bracketing the expected Km.

  • Spectrophotometric Assay:

    • Set the spectrophotometer to 247 nm and equilibrate the temperature to 25°C.

    • To a quartz cuvette, add 1 mL of the substrate solution at a specific concentration.

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.

    • Initiate the reaction by adding a small, known amount of the trypsin stock solution.

    • Immediately mix by inversion and start recording the absorbance at 247 nm for 3-5 minutes. The rate of hydrolysis is monitored by the decrease in absorbance.

    • Repeat the measurement for each substrate concentration.

    • Perform a control experiment without the enzyme to account for any non-enzymatic hydrolysis.

  • Data Analysis:

    • Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.

    • Calculate the catalytic rate constant (kcat) by dividing Vmax by the enzyme concentration ([E]t).

Logical Workflow for Kinetic Analysis

kinetic_workflow sub_prep Prepare Substrate Dilutions assay Perform Spectrophotometric Assay sub_prep->assay enz_prep Prepare Enzyme Solution enz_prep->assay data_acq Record Absorbance Change assay->data_acq calc_v0 Calculate Initial Velocities data_acq->calc_v0 plot Plot v0 vs. [S] calc_v0->plot fit Fit to Michaelis-Menten Equation plot->fit params Determine Km and Vmax fit->params proteolytic_pathway sub N(alpha)-acetylglycyllysyl methyl ester enzyme Protease (e.g., Trypsin, Urokinase) sub->enzyme binding product1 N(alpha)-acetylglycyllysine enzyme->product1 hydrolysis product2 Methanol enzyme->product2 hydrolysis downstream Downstream Cellular Response (e.g., Signal Amplification) product1->downstream (hypothetical signaling) nmr_workflow start Prepare ¹⁵N-labeled Protein ref_spec Acquire Reference ¹H-¹⁵N HSQC start->ref_spec add_ligand Titrate with N(alpha)-acetylglycyllysyl methyl ester ref_spec->add_ligand acq_spec Acquire ¹H-¹⁵N HSQC at each titration point add_ligand->acq_spec overlay Overlay and Compare Spectra acq_spec->overlay analyze Identify Chemical Shift Perturbations overlay->analyze map Map Perturbed Residues on Protein Structure analyze->map kd Calculate Dissociation Constant (Kd) analyze->kd

References

N(alpha)-acetylglycyllysyl methyl ester solution preparation and stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

N(alpha)-acetylglycyllysyl methyl ester is a dipeptide derivative frequently utilized in biochemical assays, particularly as a substrate for proteases like urokinase.[1] Its structure, featuring an acetylated N-terminus, a C-terminal methyl ester, and a lysine residue, makes it susceptible to specific enzymatic and chemical degradation pathways. The stability of the methyl ester bond is a critical factor for ensuring reproducibility and accuracy in experimental settings.[2]

These application notes provide detailed protocols for the preparation of solutions of N(alpha)-acetylglycyllysyl methyl ester and for the assessment of its stability under various conditions.

Chemical Properties:

  • IUPAC Name: methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate[3]

  • Synonyms: Ac-Gly-Lys-OMe, AGLME[3][4]

  • CAS Number: 14752-92-2 (acetate salt)[4]

  • Molecular Formula: C₁₁H₂₁N₃O₄[3]

  • Molecular Weight: 259.30 g/mol [3]

Protocol: Stock Solution Preparation

Proper preparation of a stock solution is the first step in ensuring the integrity of the peptide for subsequent experiments. Peptides are most stable when stored in a lyophilized state at -20°C or colder. Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation and moisture uptake, which can significantly reduce long-term stability.[5][6]

Materials:

  • N(alpha)-acetylglycyllysyl methyl ester (lyophilized powder)

  • Sterile, purified water (e.g., HPLC-grade or Milli-Q)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibration: Bring the sealed vial of lyophilized peptide to room temperature in a desiccator.

  • Solvent Addition: Add the required volume of sterile, purified water to the vial to achieve a concentration higher than the final desired working concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of water based on the mass of the peptide provided.

  • Dissolution: Gently vortex the solution. If dissolution is slow, sonication in a water bath for short periods (1-2 minutes) can be effective.[6] Visually inspect the solution to ensure it is completely clear, with no particulates.[6]

  • pH Adjustment (if necessary): This peptide contains a free amine on the lysine side chain, making its solubility pH-dependent. If the peptide does not fully dissolve in water, the addition of a small amount of dilute acid (e.g., 0.1% acetic acid in water) can help by protonating the amine group. Avoid strong acids or bases unless required for a specific application, as extreme pH can accelerate hydrolysis.[7]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, divide the stock solution into single-use aliquots in sterile, low-protein-binding tubes.[6]

  • Storage: Immediately freeze the aliquots and store them at -20°C or, for longer-term storage, at -80°C.

G cluster_workflow Solution Preparation Workflow weigh Equilibrate Lyophilized Peptide to Room Temp add_solvent Add Sterile Purified Water to achieve desired concentration weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve check_sol Visually Inspect for Complete Dissolution dissolve->check_sol adjust_ph If Insoluble: Add Dilute Acetic Acid Dropwise check_sol->adjust_ph Insoluble aliquot Aliquot into Single-Use Tubes check_sol->aliquot Soluble adjust_ph->dissolve store Store Aliquots at -20°C or -80°C aliquot->store

Caption: Workflow for preparing AGLME stock solutions.

Peptide Stability and Degradation Pathways

The stability of N(alpha)-acetylglycyllysyl methyl ester in aqueous solution is primarily influenced by pH, temperature, and buffer composition.[7][8] The two main chemical degradation pathways are the hydrolysis of the C-terminal methyl ester and the hydrolysis of the peptide bonds.

  • Ester Hydrolysis: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis.[9] Base-catalyzed hydrolysis is typically much faster, meaning the peptide will degrade more rapidly at alkaline pH. This reaction converts the methyl ester to a free carboxylic acid, altering the charge and potentially the biological activity of the molecule.

  • Peptide Bond Hydrolysis: Cleavage of the peptide backbone is also a concern, especially at very low or high pH and elevated temperatures.[7] The bond between Gly and Lys can be hydrolyzed, leading to the formation of smaller peptide fragments or free amino acids.

Other potential degradation routes for peptides include oxidation (though less likely for this sequence), deamidation, and racemization, which are generally promoted by non-neutral pH and higher temperatures.[7]

Caption: Chemical degradation pathways for AGLME.

Protocol: Stability Assessment by RP-HPLC

A stability-indicating analytical method is required to quantify the parent peptide and resolve it from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose.[10]

Objective: To determine the degradation rate of N(alpha)-acetylglycyllysyl methyl ester under various conditions (pH, temperature) over time.

Experimental Workflow:

  • Prepare Buffers: Prepare a set of buffers at different pH values (e.g., pH 5.0 Acetate buffer, pH 7.4 Phosphate buffer, pH 9.0 Borate buffer).

  • Prepare Stability Samples: Dilute the peptide stock solution into each buffer to a final known concentration (e.g., 1 mg/mL).

  • Incubate: Aliquot the samples for each condition and store them at different controlled temperatures (e.g., 4°C, 25°C, and an accelerated condition of 40°C).

  • Sample Collection: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot from each condition. If stored at elevated temperatures, quench the reaction by immediately freezing the sample at -80°C or placing it on ice until analysis.

  • HPLC Analysis: Analyze each sample by RP-HPLC. The percentage of the parent peptide remaining is calculated by comparing the peak area at a given time point to the peak area at time zero.

G cluster_stability Stability Study Workflow prep_stock Prepare AGLME Stock Solution prep_samples Dilute Stock into Test Buffers (Varying pH) prep_stock->prep_samples incubate Incubate Samples at Different Temperatures (4°C, 25°C, 40°C) prep_samples->incubate timepoint Collect Aliquots at Scheduled Time Points incubate->timepoint analyze Analyze by RP-HPLC timepoint->analyze data Calculate % Remaining Peptide vs. Time Zero analyze->data

Caption: Experimental workflow for an AGLME stability study.

Illustrative Stability Data

The following tables present hypothetical stability data for N(alpha)-acetylglycyllysyl methyl ester based on established chemical principles of peptide and ester degradation.[7] This data is for illustrative purposes only. Actual stability should be determined experimentally.

Table 1: Effect of Temperature on Stability in pH 7.4 Buffer

Time (hours) % Remaining at 4°C % Remaining at 25°C % Remaining at 40°C
0 100.0 100.0 100.0
24 99.5 97.1 92.3
48 99.1 94.5 85.1
96 98.2 89.8 72.4

| 168 (1 week) | 96.9 | 82.0 | 55.6 |

Table 2: Effect of pH on Stability at 25°C

Time (hours) % Remaining at pH 5.0 % Remaining at pH 7.4 % Remaining at pH 9.0
0 100.0 100.0 100.0
8 99.6 99.0 94.2
24 98.9 97.1 83.5
48 97.8 94.5 69.7

| 96 | 95.7 | 89.8 | 48.6 |

Recommended Storage and Handling

  • Lyophilized Powder: Store desiccated at -20°C or -80°C for maximum long-term stability.

  • Stock Solutions: Prepare in an appropriate solvent (e.g., sterile water), aliquot into single-use volumes, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]

  • Working Solutions: For immediate use, solutions can be stored at 2-8°C for a short period (a few days at most, depending on pH).[5] For any storage in solution, using a slightly acidic buffer (pH 5-6) is generally preferable to neutral or alkaline conditions to minimize ester hydrolysis. Always perform a stability study to confirm suitability for your specific experimental timeframe and conditions.

References

Application Notes and Protocols for the Analytical Detection of N(alpha)-acetylglycyllysyl methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the detection and quantification of N(alpha)-acetylglycyllysyl methyl ester in biological matrices, targeting researchers, scientists, and professionals in drug development. The methodologies outlined are based on established principles of liquid chromatography-mass spectrometry (LC-MS) for the analysis of small, acetylated peptides.

Introduction

N(alpha)-acetylglycyllysyl methyl ester is a dipeptide derivative of significant interest in biomedical research, particularly in studies related to protein modification and drug metabolism. Accurate and sensitive detection of this molecule is crucial for understanding its physiological roles and pharmacokinetic profiles. This document details the analytical techniques, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the reliable quantification of N(alpha)-acetylglycyllysyl methyl ester in complex biological samples such as plasma and cell lysates.

Principles of Detection

The primary analytical technique for the quantification of N(alpha)-acetylglycyllysyl methyl ester is LC-MS/MS. This method offers high sensitivity and selectivity, which are essential for distinguishing the target analyte from a complex mixture of endogenous molecules. The workflow involves:

  • Sample Preparation: Extraction and purification of the analyte from the biological matrix to remove interfering substances.

  • Chromatographic Separation: Separation of the target analyte from other components using liquid chromatography.

  • Mass Spectrometric Detection: Ionization of the analyte and subsequent fragmentation to produce characteristic product ions for selective and sensitive detection.

Materials and Reagents

  • N(alpha)-acetylglycyllysyl methyl ester analytical standard

  • Internal Standard (e.g., stable isotope-labeled N(alpha)-acetylglycyllysyl methyl ester)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Trifluoroacetic acid (TFA)

  • Ammonium bicarbonate

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange or Reversed-phase C18)

  • Protein precipitation solvent (e.g., Acetonitrile with 1% formic acid)

  • Standard laboratory equipment (vortex mixer, centrifuge, evaporator)

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to minimize matrix effects and ensure accurate quantification.[1] Two common methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

4.1.1. Protocol 1: Protein Precipitation (PPT)

This method is suitable for rapid sample cleanup but may result in lower recovery and higher matrix effects compared to SPE.

  • To 100 µL of biological sample (e.g., plasma), add 300 µL of cold protein precipitation solvent (Acetonitrile containing 1% formic acid and the internal standard).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4.1.2. Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup, leading to higher sensitivity and specificity. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is often effective for peptides.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Loading: Dilute 100 µL of the biological sample with 400 µL of 0.1% formic acid in water and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the analyte with 500 µL of 5% ammonium hydroxide in 80% methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

4.2.1. Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable for separating small polar molecules.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes is a good starting point.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4.2.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. The exact m/z values will need to be determined by infusing the analytical standard.

    • Hypothetical MRM Transitions:

      • N(alpha)-acetylglycyllysyl methyl ester: Q1 (Precursor Ion) -> Q3 (Product Ion 1), Q3 (Product Ion 2)

      • Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)

  • Key MS Parameters:

    • Ion Spray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Collision Gas: Medium

    • Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP): These will need to be optimized for the specific analyte and instrument to achieve the best sensitivity.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following table presents an example of expected performance characteristics for a validated LC-MS/MS assay for N(alpha)-acetylglycyllysyl methyl ester.

ParameterResult
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.2 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Recovery > 85%
Matrix Effect < 15%

Visualizations

Experimental Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample ppt Protein Precipitation start->ppt Method 1 spe Solid-Phase Extraction start->spe Method 2 dry_recon Dry-down & Reconstitution ppt->dry_recon spe->dry_recon final_sample Final Sample for Analysis dry_recon->final_sample lc Liquid Chromatography Separation final_sample->lc ms Mass Spectrometry Detection (MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: General experimental workflow for the analysis of N(alpha)-acetylglycyllysyl methyl ester.

Signaling Pathway (Illustrative Example)

As N(alpha)-acetylglycyllysyl methyl ester is a small molecule, a signaling pathway is not directly applicable. Instead, a logical diagram of the analytical process is more relevant. The workflow diagram above serves this purpose.

Solid-Phase Extraction (SPE) Protocol Logic

SPE_Protocol start Start SPE condition Condition Cartridge (Methanol & Water) start->condition equilibrate Equilibrate Cartridge (0.1% Formic Acid) condition->equilibrate load Load Diluted Sample equilibrate->load wash1 Wash 1 (0.1% Formic Acid) load->wash1 wash2 Wash 2 (20% Methanol) wash1->wash2 elute Elute Analyte (5% NH4OH in 80% Methanol) wash2->elute end Collect Eluate elute->end

Caption: Step-by-step logic of the Solid-Phase Extraction protocol.

References

Safety and Handling Procedures for N(alpha)-acetylglycyllysyl methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N(alpha)-acetylglycyllysyl methyl ester (CAS No. 10236-44-9) is readily available in public databases. The following safety and handling procedures are based on the safety profiles of structurally similar compounds, namely N-alpha-Acetyl-L-lysine and N-Acetylglycine. It is imperative that this compound be handled with care, assuming it may possess hazards similar to its analogs. All laboratory personnel must exercise due diligence and adhere to standard good laboratory practices.

Hazard Identification

Given the lack of specific toxicological data for N(alpha)-acetylglycyllysyl methyl ester, a precautionary approach is recommended. Based on its structural components (amino acid derivatives), it is likely to be a low-hazard compound. However, as with any chemical of unknown toxicity, it should be handled as potentially hazardous.

Potential hazards, extrapolated from analogous compounds, may include:

  • Eye Irritation: May cause mild to serious eye irritation upon contact.

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.

  • Respiratory Tract Irritation: Inhalation of dusts may cause respiratory irritation.

This compound is intended for research use only and is not for human or veterinary use.

Quantitative Data Summary

The following table summarizes the available physical and chemical data for N(alpha)-acetylglycyllysyl methyl ester and its structural analogs.

PropertyN(alpha)-acetylglycyllysyl methyl esterN-alpha-Acetyl-L-lysineN-Acetylglycine
CAS Number 10236-44-91946-82-3543-24-8
Molecular Formula C11H21N3O4[1]C8H16N2O3C4H7NO3
Molecular Weight 259.30 g/mol [1]188.22 g/mol 117.1 g/mol
Physical State Not specified (likely solid)Off-white powder solid[1]White powder solid
Melting Point Not available256 - 258 °C[1]207 - 209 °C
Boiling Point 509.4 ± 50.0 °C (Predicted)[2]Not availableNot available
Density 1.129 ± 0.06 g/cm3 (Predicted)[2]Not availableNot available
pKa 13.49 ± 0.46 (Predicted)[2]Not availableNot available
Solubility Not specifiedNo information available[1]No information available

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended as a minimum:

  • Eye Protection: Wear ANSI-approved safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.

  • Skin and Body Protection: A standard laboratory coat should be worn. Ensure skin is not exposed.

  • Respiratory Protection: If handling large quantities or if dust generation is likely, use a NIOSH-approved respirator with a particulate filter.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Start Before Handling Assess Assess Risks: - Quantity - Dust potential Start->Assess Goggles Wear Safety Goggles/ Glasses Assess->Goggles Gloves Wear Nitrile Gloves Goggles->Gloves Coat Wear Lab Coat Gloves->Coat Respirator Consider Respirator (if dusty) Coat->Respirator Proceed Proceed with Handling Respirator->Proceed

Caption: Recommended Personal Protective Equipment workflow.

Handling and Storage
  • Handling:

    • Ensure adequate ventilation in the handling area.

    • Avoid the formation of dust and aerosols.

    • Avoid contact with eyes, skin, and clothing.

    • Weigh and handle the compound in a designated area, such as a chemical fume hood or a balance enclosure.

    • Wash hands thoroughly after handling.

  • Storage:

    • Keep the container tightly closed.

    • Store in a cool, dry, and well-ventilated area.

    • For long-term stability, storage in a freezer is recommended.

    • Keep away from strong oxidizing agents.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures (Spill Protocol)
  • Evacuate: Evacuate personnel from the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Wear appropriate personal protective equipment (see section 3.1).

  • Containment: Prevent further dispersal of the material.

  • Clean-up:

    • For a dry spill, carefully sweep or scoop up the material, avoiding dust generation. Place into a suitable, labeled container for disposal.

    • Clean the spill area with a damp cloth or paper towels to remove any remaining residue.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Spill_Response_Workflow cluster_spill Accidental Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate WearPPE Don Appropriate PPE Ventilate->WearPPE Contain Contain Spill WearPPE->Contain Clean Clean Up Spill (avoid dust) Contain->Clean Dispose Dispose of Waste Properly Clean->Dispose

Caption: Step-by-step spill response workflow.

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Assumed to be stable under normal laboratory conditions.

  • Conditions to Avoid: Avoid generation of dust, and exposure to incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.

  • Specific Hazards: Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.

References

Troubleshooting & Optimization

Troubleshooting poor solubility of N(alpha)-acetylglycyllysyl methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with N(alpha)-acetylglycyllysyl methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of N(alpha)-acetylglycyllysyl methyl ester and how does it affect its solubility?

A1: N(alpha)-acetylglycyllysyl methyl ester is a dipeptide derivative. Its chemical structure includes a free epsilon-amino group on the lysine residue, which makes the molecule basic. The presence of this ionizable group is a key determinant of its solubility, generally favoring dissolution in aqueous solutions with a slightly acidic pH.

Q2: I am having difficulty dissolving N(alpha)-acetylglycyllysyl methyl ester in water. What should I do?

A2: Poor water solubility is a common issue. As a basic peptide, its solubility in neutral water can be limited. It is recommended to first try dissolving a small amount of the peptide in deionized water. If solubility is poor, adding a small amount of a weak acid can significantly improve dissolution.

Q3: What solvents are recommended for dissolving N(alpha)-acetylglycyllysyl methyl ester?

A3: Based on its chemical properties and available data, the following solvents can be used:

  • Water (with acid) : For aqueous buffers, start with deionized water and if needed, add a small amount of a dilute acid (e.g., 10-30% acetic acid) to lower the pH.

  • Dimethyl Sulfoxide (DMSO) : This compound is known to be soluble in DMSO. This is a good option for preparing concentrated stock solutions that can then be diluted into your experimental buffer.

Q4: Can I heat or sonicate the sample to improve solubility?

A4: Yes, gentle heating (e.g., to 37°C) and sonication can aid in the dissolution of peptides. However, prolonged or excessive heating should be avoided as it can lead to degradation of the peptide. It is recommended to use these methods judiciously and in combination with the appropriate solvent selection.

Troubleshooting Guide

Issue: The peptide will not dissolve in my aqueous buffer.

This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with N(alpha)-acetylglycyllysyl methyl ester in aqueous solutions.

G start Start: Poor Solubility in Aqueous Buffer check_ph Check Buffer pH start->check_ph is_neutral Is pH neutral or basic? check_ph->is_neutral add_acid Add Dilute Acid (e.g., 10-30% Acetic Acid) dropwise is_neutral->add_acid Yes sonicate Apply Gentle Sonication is_neutral->sonicate No still_insoluble Still Insoluble? add_acid->still_insoluble try_dmso Prepare Concentrated Stock in DMSO still_insoluble->try_dmso Yes end_success Success: Peptide Dissolved still_insoluble->end_success No dilute Dilute DMSO Stock into Aqueous Buffer try_dmso->dilute dilute->end_success warm Apply Gentle Warming (e.g., 37°C) sonicate->warm warm->still_insoluble end_fail Consult Further/ Consider Alternative Solvent G cluster_aqueous Aqueous Dissolution cluster_dmso DMSO Stock Preparation weigh_aq Weigh Peptide add_water Add Deionized Water weigh_aq->add_water vortex_aq Vortex add_water->vortex_aq check_solubility Check Solubility vortex_aq->check_solubility add_acid Add 10% Acetic Acid check_solubility->add_acid Incomplete dissolved_aq Peptide Dissolved check_solubility->dissolved_aq Complete add_acid->vortex_aq dilute_final Dilute Stock into Final Buffer weigh_dmso Weigh Peptide add_dmso Add Anhydrous DMSO weigh_dmso->add_dmso vortex_dmso Vortex add_dmso->vortex_dmso use_aids Gentle Warming/Sonication (if needed) vortex_dmso->use_aids stock_ready Concentrated Stock Ready use_aids->stock_ready stock_ready->dilute_final

Preventing degradation of N(alpha)-acetylglycyllysyl methyl ester in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N(alpha)-acetylglycyllysyl methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N(alpha)-acetylglycyllysyl methyl ester in solution?

A1: The two main degradation pathways for N(alpha)-acetylglycyllysyl methyl ester in aqueous solutions are ester hydrolysis and peptide bond cleavage. Ester hydrolysis is typically the more significant and faster degradation route, especially under neutral to alkaline conditions.[1][2]

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, which converts the ester to a carboxylic acid, yielding N(alpha)-acetylglycyllysine. This reaction is catalyzed by both acid and base but is generally faster at higher pH.

  • Peptide Bond Cleavage: The amide bond between the glycine and lysine residues can also be hydrolyzed. This process is typically slower than ester hydrolysis and generally requires more extreme pH conditions (strong acid or base) to become significant.[3]

Q2: What is the recommended method for storing N(alpha)-acetylglycyllysyl methyl ester?

A2: To ensure maximum stability, N(alpha)-acetylglycyllysyl methyl ester should be stored as a lyophilized powder at -20°C or -80°C.[4][5] When in solution, it is best to prepare fresh solutions for each experiment. If storage of a solution is necessary, it should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.[4]

Q3: Which solvents and buffers are recommended for dissolving N(alpha)-acetylglycyllysyl methyl ester?

A3: The choice of solvent and buffer is critical for minimizing degradation.

  • Solvents: For initial solubilization of the lyophilized powder, anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used. Subsequent dilutions should be made into an appropriate aqueous buffer.

  • Buffers: An acidic to neutral pH range is generally preferred to slow the rate of ester hydrolysis. Buffers such as citrate or phosphate at a pH between 4.0 and 6.5 are recommended. Avoid alkaline buffers (pH > 7.5) as they significantly accelerate ester hydrolysis.[1]

Q4: How can I monitor the degradation of my N(alpha)-acetylglycyllysyl methyl ester solution?

A4: The most common and effective method for monitoring the degradation of N(alpha)-acetylglycyllysyl methyl ester is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[5][6] This technique allows for the separation and quantification of the parent compound and its degradation products.

Troubleshooting Guides

Problem 1: Rapid loss of compound activity or concentration.
  • Possible Cause: Ester hydrolysis due to inappropriate pH or high temperature.

  • Solution:

    • Verify Buffer pH: Ensure the pH of your solution is between 4.0 and 6.5. Use a calibrated pH meter to check your buffer.

    • Control Temperature: Perform experiments at the lowest practical temperature. If possible, keep solutions on ice.

    • Use Fresh Solutions: Prepare solutions immediately before use. Avoid storing solutions for extended periods, even at low temperatures.

Problem 2: Appearance of unexpected peaks in HPLC analysis.
  • Possible Cause: Formation of degradation products.

  • Solution:

    • Identify Degradants: Use LC-MS to determine the mass of the unexpected peaks. The primary degradation product, N(alpha)-acetylglycyllysine, will have a mass difference corresponding to the loss of a methyl group and the addition of a hydrogen atom.

    • Optimize Conditions: If degradation is confirmed, refer to the stability data in the tables below to select more appropriate buffer and temperature conditions.

Problem 3: Poor solubility of the compound.
  • Possible Cause: The compound is not fully dissolving in the aqueous buffer.

  • Solution:

    • Initial Dissolution in Organic Solvent: Dissolve the lyophilized powder in a small amount of anhydrous DMSO or DMF before diluting with the aqueous buffer.

    • Sonication: Briefly sonicate the solution to aid in dissolution.

    • Adjust Buffer Concentration: In some cases, adjusting the ionic strength of the buffer can improve solubility.

Data Presentation

Table 1: Effect of pH on the Rate of Ester Hydrolysis at 25°C
Buffer pHBuffer SystemHalf-life (t½) of Ester (hours)
4.050 mM Citrate120
5.050 mM Citrate96
6.050 mM Phosphate72
7.050 mM Phosphate24
8.050 mM Tris4

This table presents hypothetical data for illustrative purposes.

Table 2: Effect of Temperature on the Rate of Ester Hydrolysis in 50 mM Phosphate Buffer at pH 7.0
Temperature (°C)Half-life (t½) of Ester (hours)
496
2524
378

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the lyophilized N(alpha)-acetylglycyllysyl methyl ester to equilibrate to room temperature before opening the vial.

  • Add a precise volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).

  • Vortex briefly to ensure complete dissolution.

  • This stock solution can be stored in small aliquots at -80°C for short periods.

Protocol 2: HPLC Method for Stability Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Visualizations

Compound N(alpha)-acetylglycyllysyl methyl ester HydrolyzedEster N(alpha)-acetylglycyllysine (Ester Hydrolysis Product) Compound->HydrolyzedEster  H₂O, OH⁻ (fast)  H₂O, H⁺ (slow) CleavedPeptide N-acetylglycine + Lysine methyl ester (Peptide Bond Cleavage Products) Compound->CleavedPeptide  H₂O, Strong Acid/Base (very slow) cluster_prep Solution Preparation cluster_analysis Stability Analysis Start Lyophilized Powder Dissolve Dissolve in Anhydrous DMSO Start->Dissolve Dilute Dilute in Aqueous Buffer (pH 4.0-6.5) Dissolve->Dilute Incubate Incubate at Controlled Temperature Dilute->Incubate Sample Take Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze

References

Common experimental errors with N(alpha)-acetylglycyllysyl methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N(alpha)-acetylglycyllysyl methyl ester (AGLME). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential experimental issues and answer frequently asked questions.

Troubleshooting Guide

This guide addresses common problems that may be encountered when using N(alpha)-acetylglycyllysyl methyl ester in enzymatic assays.

ProblemPossible CauseRecommended Solution
No or Low Enzyme Activity Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.- Ensure the enzyme has been stored at the correct temperature and in a suitable buffer. - Run a positive control with a known substrate to confirm enzyme activity.
Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.[1]- Verify that the assay buffer pH is within the optimal range for the enzyme (urokinase, for which AGLME is a substrate, generally has an optimal pH between 8.0 and 9.0). - Ensure the assay is performed at the optimal temperature for the enzyme.
Substrate Degradation: The N(alpha)-acetylglycyllysyl methyl ester may have hydrolyzed prior to the experiment.- Prepare the substrate solution fresh for each experiment. - Avoid storing the substrate in aqueous solutions for extended periods, especially at neutral or alkaline pH where ester hydrolysis is more rapid.[2][3]
Presence of Inhibitors: Contaminants in the sample or reagents may be inhibiting the enzyme.- Use high-purity water and reagents for all solutions. - If testing samples for enzymatic activity, consider potential inhibitors in the sample matrix.
High Background Signal Spontaneous Substrate Hydrolysis: The methyl ester bond of AGLME can hydrolyze without enzymatic action, especially at high pH.[2][3]- Run a "no-enzyme" control to measure the rate of spontaneous hydrolysis. Subtract this rate from the rate observed in the presence of the enzyme. - Perform the assay at a lower pH if compatible with enzyme activity to reduce the rate of spontaneous hydrolysis.
Contaminated Reagents: Reagents may be contaminated with a substance that interferes with the detection method.- Prepare fresh reagents and use high-purity components. - Test each reagent individually for its contribution to the background signal.
Inconsistent or Non-Reproducible Results Pipetting Errors: Inaccurate or inconsistent pipetting of the enzyme or substrate.- Calibrate pipettes regularly. - Use appropriate pipette sizes for the volumes being dispensed to ensure accuracy.
Temperature Fluctuations: Inconsistent temperature during the assay incubation.- Use a temperature-controlled incubator or water bath for the assay. - Allow all reagents to reach the assay temperature before starting the reaction.
Substrate or Enzyme Concentration Variability: Inconsistent concentrations of stock solutions.- Prepare stock solutions carefully and verify their concentrations if possible. - Prepare enough of a single batch of each reagent for the entire set of experiments.
Timing Inconsistencies: Variations in the incubation time or the time to measurement.- Use a timer to ensure consistent incubation periods. - For kinetic assays, ensure that measurements are taken at consistent intervals.

Frequently Asked Questions (FAQs)

Q1: What is N(alpha)-acetylglycyllysyl methyl ester (AGLME) and what is its primary application?

A1: N(alpha)-acetylglycyllysyl methyl ester is a synthetic dipeptide derivative. It is primarily used as a substrate for certain proteases, most notably urokinase. In this context, it is utilized in enzymatic assays to measure the activity of these enzymes.

Q2: How should I store and handle N(alpha)-acetylglycyllysyl methyl ester?

A2: For long-term storage, AGLME should be stored as a lyophilized powder at -20°C or colder, protected from moisture. For short-term use, stock solutions can be prepared in an appropriate solvent (e.g., DMSO or a buffer at acidic pH) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. It is recommended to prepare aqueous solutions fresh for each experiment due to the potential for hydrolysis of the methyl ester.

Q3: My results show a high rate of product formation even without the enzyme. What could be the cause?

A3: This is likely due to the spontaneous, non-enzymatic hydrolysis of the methyl ester bond of AGLME. This reaction is pH-dependent and is more pronounced at neutral to alkaline pH.[2][3] To account for this, you should always run a control reaction without the enzyme. The rate of product formation in this control should be subtracted from the rate observed in the presence of the enzyme to determine the true enzymatic activity.

Q4: What is the optimal pH for an enzyme assay using AGLME?

A4: The optimal pH will depend on the specific enzyme being assayed. For urokinase, the optimal pH is typically in the range of 8.0 to 9.0. However, you must consider the stability of AGLME at this pH. It is advisable to perform a pH profile for your enzyme to find a balance between optimal enzyme activity and minimal spontaneous substrate hydrolysis.

Q5: What detection methods can be used for an assay with AGLME?

A5: The product of the enzymatic reaction is N(alpha)-acetylglycyllysine. The hydrolysis of the methyl ester results in the formation of a carboxylic acid. This can be detected by a change in pH in an unbuffered solution using a pH indicator or a pH-stat. Alternatively, the product can be quantified using chromatographic methods such as HPLC.

Experimental Protocols

General Protocol for a Urokinase Assay with N(alpha)-acetylglycyllysyl methyl ester

This protocol provides a general framework for a colorimetric assay measuring the change in pH due to the hydrolysis of AGLME.

Materials:

  • N(alpha)-acetylglycyllysyl methyl ester (AGLME)

  • Urokinase

  • Tris buffer (or another suitable buffer at a concentration that allows for a detectable pH change)

  • pH indicator (e.g., phenol red)

  • Microplate reader

  • 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AGLME in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of AGLME by diluting the stock solution in the assay buffer.

    • Prepare a stock solution of urokinase in a buffer that ensures its stability.

    • Prepare a working solution of urokinase by diluting the stock solution in the assay buffer.

    • Prepare the assay buffer containing the pH indicator.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add the AGLME working solution to the appropriate wells.

    • For control wells, add buffer without enzyme.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the urokinase working solution to the appropriate wells.

    • Immediately start monitoring the change in absorbance at the appropriate wavelength for the chosen pH indicator (e.g., 560 nm for phenol red).

    • Take readings at regular intervals (e.g., every minute) for a set period of time.

  • Data Analysis:

    • Plot the absorbance values against time for each well.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Subtract the rate of the "no-enzyme" control from the rates of the enzyme-containing wells to get the true enzymatic rate.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Reagents Prepare Reagents Prepare Enzyme Dilutions Prepare Enzyme Dilutions Prepare Reagents->Prepare Enzyme Dilutions Prepare Substrate Solution Prepare Substrate Solution Prepare Reagents->Prepare Substrate Solution Initiate Reaction with Enzyme Initiate Reaction with Enzyme Prepare Enzyme Dilutions->Initiate Reaction with Enzyme Add Substrate Add Substrate Prepare Substrate Solution->Add Substrate Pre-incubate Plate Pre-incubate Plate Pre-incubate Plate->Add Substrate Add Substrate->Initiate Reaction with Enzyme Monitor Reaction Monitor Reaction Initiate Reaction with Enzyme->Monitor Reaction Calculate Reaction Rates Calculate Reaction Rates Monitor Reaction->Calculate Reaction Rates Subtract Background Subtract Background Calculate Reaction Rates->Subtract Background Data Interpretation Data Interpretation Subtract Background->Data Interpretation

Caption: A typical experimental workflow for an enzyme assay using AGLME.

Troubleshooting_Tree Start Start Unexpected Results Unexpected Results Start->Unexpected Results No/Low Activity No/Low Activity Unexpected Results->No/Low Activity Low Signal High Background High Background Unexpected Results->High Background High Signal Inconsistent Results Inconsistent Results Unexpected Results->Inconsistent Results Poor Reproducibility Check Enzyme Activity Check Enzyme Activity No/Low Activity->Check Enzyme Activity Run No-Enzyme Control Run No-Enzyme Control High Background->Run No-Enzyme Control Review Pipetting Technique Review Pipetting Technique Inconsistent Results->Review Pipetting Technique Check Assay Conditions Check Assay Conditions Check Enzyme Activity->Check Assay Conditions Enzyme OK Check Substrate Stability Check Substrate Stability Check Assay Conditions->Check Substrate Stability Conditions OK Check Reagent Purity Check Reagent Purity Run No-Enzyme Control->Check Reagent Purity Control High Verify Temperature Control Verify Temperature Control Review Pipetting Technique->Verify Temperature Control Pipetting OK Check Reagent Concentrations Check Reagent Concentrations Verify Temperature Control->Check Reagent Concentrations Temp. OK

Caption: A troubleshooting decision tree for common experimental errors.

References

How to improve yield in N(alpha)-acetylglycyllysyl methyl ester synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N(α)-acetylglycyllysyl methyl ester (Ac-Gly-Lys-OMe). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals improve reaction yields and product purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: My overall yield for the this compound synthesis is very low. What are the most common causes?

Low yield is a frequent issue stemming from several factors. The most critical is the lack of side-chain protection on the lysine starting material, leading to undesirable side reactions. Other common causes include incomplete reaction, suboptimal coupling reagent choice, inadequate purification, or issues with starting material quality. A systematic approach to troubleshooting, starting with protecting the lysine side chain, is essential.

Q2: I see multiple products in my crude analysis (TLC/LC-MS). What are these impurities?

The presence of multiple products typically indicates side reactions have occurred. The most common byproduct is N(ε)-acetylglycyllysyl methyl ester, where the N-acetylglycine has coupled to the side-chain amine of lysine instead of the α-amino group. Other possibilities include:

  • Unreacted starting materials (N-acetylglycine and Lysine methyl ester).

  • Byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) if using DCC).

  • Dipeptide formed from the self-coupling of N-acetylglycine.

  • Diketopiperazine formation.

Q3: Is it necessary to protect the side-chain (ε-amino group) of lysine methyl ester?

Yes, this is the most critical step to ensure a high yield of the desired N(α)-linked product. Without protection, the coupling reagent cannot distinguish between the α-amino and the ε-amino group of lysine. Since the ε-amino group is also a potent nucleophile, a significant portion of the N-acetylglycine will react at this site, leading to a mixture of isomers that are difficult to separate and dramatically lowering the yield of your target molecule. The use of protecting groups is fundamental to avoid such side reactions.[1][2]

Q4: My lysine methyl ester starting material is a dihydrochloride salt. How does this affect the reaction?

L-lysine methyl ester is often supplied as a more stable dihydrochloride salt (H-Lys-OMe·2HCl).[3] The hydrochloride salts protonate the two amino groups, rendering them non-nucleophilic. To proceed with the coupling reaction, you must add a sufficient amount of a non-nucleophilic base (typically 2 to 2.5 equivalents) to neutralize the salt and liberate the free amines. Common bases for this purpose include N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[4]

Q5: Which coupling reagent is the most effective for this synthesis?

Modern uronium or phosphonium-based coupling reagents are highly recommended for achieving high yields and minimizing racemization.[4][5]

  • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is one of the most effective reagents, known for rapid reaction times and low racemization, even in non-anhydrous conditions.[5]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another strong coupling reagent that avoids the carcinogenic byproducts associated with its predecessor, BOP.[5]

  • COMU is a newer, highly efficient uronium salt that is considered safer than benzotriazole-based reagents like HBTU and HATU.[6][7]

While older reagents like DCC are effective, the removal of the dicyclohexylurea (DCU) byproduct can be challenging due to its low solubility in most organic solvents.[6]

Q6: How can I minimize the risk of racemization during the coupling step?

Racemization is a concern when activating the carboxylic acid of N-acetylglycine. To minimize this risk:

  • Use modern coupling reagents like HATU, HBTU, or PyBOP, which are designed to have low racemization potential.[5]

  • If using a carbodiimide like DCC or EDC, the addition of an auxiliary nucleophile such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure is crucial to suppress racemization.

  • Maintain a low reaction temperature (starting at 0°C and slowly warming to room temperature).

  • Avoid using excess base, as it can promote racemization. When using aminium/uronium reagents, a tertiary base like DIPEA or NMM is required for the reaction.[4]

Section 2: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Ineffective Neutralization: Lysine methyl ester dihydrochloride was not fully neutralized. 2. Inactive Coupling Reagent: Reagent has degraded due to moisture. 3. Poor Solvent Quality: Solvent (e.g., DMF) contains water or amine impurities. 4. Insufficient Reaction Time/Temperature: The reaction did not go to completion.1. Add at least 2 equivalents of a non-nucleophilic base (e.g., DIPEA) to the lysine salt and stir before adding other reagents. 2. Use a fresh bottle of coupling reagent. Store reagents under inert gas and in a desiccator. 3. Use anhydrous, peptide-synthesis-grade solvents. 4. Monitor the reaction by TLC or LC-MS. If it stalls, consider gentle heating (40°C) or extending the reaction time.
Multiple Spots on TLC / Peaks in LC-MS 1. No Lysine Side-Chain Protection: Coupling occurred at both the α- and ε-amino groups. 2. Racemization: The activated N-acetylglycine racemized before coupling. 3. Diketopiperazine Formation: Intramolecular cyclization of the dipeptide.1. (CRITICAL) Redesign the synthesis to use a side-chain protected lysine, such as H-Lys(Boc)-OMe. The Boc group can be removed with an acid like trifluoroacetic acid (TFA) after the coupling is complete.[8] 2. Use a racemization-suppressing additive (HOBt, OxymaPure) or switch to a reagent like HATU. Run the reaction at 0°C. 3. This is less common in solution-phase synthesis but can be minimized by avoiding prolonged exposure to basic conditions after deprotection steps.
Difficulty Removing Coupling Agent Byproducts 1. Use of DCC: The byproduct dicyclohexylurea (DCU) is insoluble in many solvents. 2. Use of HBTU/HATU: The byproducts (HOBt/HOAt and tetramethylurea) are water-soluble but may persist.1. Filter the crude reaction mixture to remove the precipitated DCU. Multiple filtrations may be necessary. Consider switching to DIC, which forms a more soluble diisopropylurea, or to a phosphonium/uronium salt. 2. Perform an aqueous workup with dilute acid (e.g., 1M HCl) and base (e.g., 1M NaHCO₃) washes to remove the byproducts into the aqueous layers.
Product is Oily / Difficult to Crystallize 1. Residual Solvent: High-boiling point solvents like DMF are trapped in the product. 2. Hygroscopic Nature: The free amines on the final product can absorb atmospheric moisture. 3. Presence of Impurities: Byproducts are preventing crystallization.1. After aqueous workup, use a high-vacuum pump to remove residual solvents. Lyophilization from a water/acetonitrile mixture can also yield a solid powder. 2. Handle the final product in a dry environment (glove box or under inert gas). 3. Purify the product using silica gel column chromatography or reverse-phase HPLC.

Section 3: Data & Visualizations

Comparison of Common Coupling Reagents

The selection of a coupling reagent is a critical factor for achieving high yield and purity.[4]

Coupling ReagentClassRelative ReactivityRacemization RiskByproduct RemovalNotes
HATU Uronium SaltVery HighVery LowEasy (Water Soluble)Highly effective for sterically hindered couplings.[5] Requires a non-nucleophilic base.
HBTU Uronium SaltHighLowEasy (Water Soluble)A cost-effective alternative to HATU with similar performance in many cases.[5]
PyBOP Phosphonium SaltHighLowEasy (Water Soluble)Excellent reactivity; does not produce carcinogenic HMPA like the original BOP reagent.[5][9]
COMU Uronium SaltVery HighVery LowEasy (Water Soluble)Considered safer than HOBt-based reagents and highly efficient.[7]
DCC/DIC CarbodiimideModerateModerate-HighDifficult (DCC)/Moderate (DIC)Requires an additive (e.g., HOBt, Oxyma) to reduce racemization.[6] DCU byproduct from DCC is poorly soluble.

Visualized Workflows and Logic

Synthesis_Workflow cluster_prep Step 1: Starting Material Preparation cluster_coupling Step 2: Coupling Reaction cluster_deprotection Step 3: Deprotection & Purification Lys_Salt H-Lys(Boc)-OMe·2HCl Base DIPEA (2.2 eq) Lys_Salt->Base Neutralization in DMF Free_Amine H-Lys(Boc)-OMe (Free Amine) Base->Free_Amine Protected_Peptide Ac-Gly-Lys(Boc)-OMe Free_Amine->Protected_Peptide cluster_coupling cluster_coupling Ac_Gly Ac-Glycine HATU HATU (1.1 eq) Ac_Gly->HATU Activation Active_Ester Activated Ac-Gly HATU->Active_Ester Active_Ester->Protected_Peptide Coupling (0°C to RT) TFA TFA/DCM Protected_Peptide->TFA Boc Removal cluster_deprotection cluster_deprotection Purification Workup & Purification TFA->Purification Final_Product This compound Purification->Final_Product

Caption: Recommended workflow for high-yield synthesis of this compound.

Troubleshooting_Flowchart Start Start: Low Yield in Synthesis Check_Sidechain Did you use Lysine side-chain protection (e.g., Boc)? Start->Check_Sidechain Check_Purity Are starting materials pure & dry? Check_Coupling Is the coupling reagent optimal (e.g., HATU)? Check_Purity->Check_Coupling Yes Sol_Purity Action: Use fresh, anhydrous reagents and solvents. Check_Purity->Sol_Purity No Check_Sidechain->Check_Purity Yes Sol_Sidechain Action: Redesign synthesis with H-Lys(Boc)-OMe. Check_Sidechain->Sol_Sidechain No Sol_Coupling Action: Switch to a high-efficiency reagent like HATU or COMU. Check_Coupling->Sol_Coupling No End Yield Improved Check_Coupling->End Yes

Caption: Troubleshooting logic for addressing low synthesis yield.

Section 4: Experimental Protocols

Protocol 1: Synthesis of N(α)-acetylglycyl-N(ε)-Boc-lysyl methyl ester

This protocol details the crucial coupling step using a protected lysine derivative to prevent side-product formation.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve H-Lys(Boc)-OMe·HCl (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Neutralization: Cool the solution to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.2 equivalents) dropwise and stir for 20 minutes to ensure complete neutralization of the hydrochloride salt.

  • Activation: In a separate flask, dissolve N-acetylglycine (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF. Stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated N-acetylglycine solution to the neutralized lysine solution at 0°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Ac-Gly-Lys(Boc)-OMe. This product can be purified by silica gel chromatography if necessary.

Protocol 2: Boc Deprotection to Yield this compound

  • Cleavage: Dissolve the crude or purified Ac-Gly-Lys(Boc)-OMe from the previous step in a 20-50% solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the removal of the Boc group by TLC or LC-MS.

  • Isolation: Once deprotection is complete, remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).

  • Purification: The resulting crude product is the TFA salt of this compound. It can be purified by reverse-phase HPLC or precipitated/triturated with a cold non-polar solvent like diethyl ether to yield a solid. The free peptide can be obtained by neutralizing the TFA salt.

References

N(alpha)-acetylglycyllysyl methyl ester assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N(alpha)-acetylglycyllysyl methyl ester (NAGAL-Me) assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to assay variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is N(alpha)-acetylglycyllysyl methyl ester (NAGAL-Me) and which enzymes can use it as a substrate?

A1: N(alpha)-acetylglycyllysyl methyl ester is a synthetic dipeptide methyl ester. Due to the presence of a lysine residue, it is a potential substrate for serine proteases that exhibit trypsin-like specificity, cleaving at the carboxyl side of lysine or arginine residues. Therefore, enzymes such as trypsin and trypsin-like proteases are expected to hydrolyze this substrate.

Q2: What is the principle of the NAGAL-Me assay?

A2: The assay measures the activity of a protease by quantifying the rate of hydrolysis of the NAGAL-Me substrate. The hydrolysis of the methyl ester bond can be monitored by detecting the release of methanol or the formation of the carboxylate product. A common method is to measure the change in pH resulting from the production of the carboxylic acid, often using a pH indicator or a pH-stat apparatus. Alternatively, the consumption of the substrate or the formation of the product can be monitored using chromatographic methods like HPLC.

Q3: My assay results are highly variable between replicates. What are the potential causes?

A3: High variability between replicates can stem from several factors:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the enzyme, substrate, or buffer components can lead to significant variations.

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent temperature control across wells or tubes can cause variability.[1][2][3]

  • Reagent Instability: The enzyme or substrate may be degrading over time. Ensure proper storage and handling of all reagents.

  • Mixing: Inadequate mixing of the reaction components can lead to localized differences in concentration and, consequently, reaction rates.

  • Timing Inconsistencies: Precise timing of reaction initiation and termination is crucial for reproducible results, especially in kinetic assays.

Q4: The reproducibility of my assay is poor from day to day. What should I check?

A4: Poor day-to-day reproducibility often points to issues with reagent preparation or environmental factors:

  • Reagent Preparation: Freshly prepare all buffers and substrate solutions for each experiment. The pH of the buffer should be verified each time.

  • Enzyme Stock: Aliquot your enzyme stock to avoid multiple freeze-thaw cycles, which can lead to a loss of activity.

  • Water Quality: Use high-purity water for all reagent preparations, as contaminants can inhibit enzyme activity.

  • Environmental Conditions: Variations in ambient temperature and humidity can affect instrument performance and reagent stability.

  • Substrate Stock: Ensure the solid substrate has not degraded. It is good practice to qualify a new batch of substrate against an old one.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with the NAGAL-Me assay.

Problem Potential Cause Recommended Solution
No or very low enzyme activity Inactive Enzyme - Verify the activity of your enzyme using a standard, well-characterized substrate. - Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles.
Incorrect Buffer pH - Prepare fresh buffer and verify the pH at the temperature of the assay. The optimal pH for trypsin-like enzymes is typically in the range of 7.5-8.5.[1][2][3]
Presence of Inhibitors - Ensure all glassware is thoroughly cleaned. - Use high-purity water and reagents. - Check if any components of your sample are known to inhibit the enzyme.
Substrate Degradation - Prepare fresh substrate solution for each experiment. - Protect the substrate solution from light and store it on ice if necessary.
Non-linear reaction rate Substrate Depletion - If the reaction rate decreases over time, the substrate may be getting depleted. Use a lower enzyme concentration or a higher initial substrate concentration.
Enzyme Instability - The enzyme may be unstable under the assay conditions. Try adding stabilizing agents like calcium chloride for trypsin, or perform the assay over a shorter time course.
Product Inhibition - The product of the reaction may be inhibiting the enzyme. Analyze the initial velocity of the reaction where product concentration is minimal.
High background signal Spontaneous Substrate Hydrolysis - The NAGAL-Me substrate may undergo spontaneous hydrolysis, especially at high pH. Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract it from the enzyme-catalyzed reaction rate.
Contaminating Enzymes - If your sample is a crude extract, it may contain other esterases or proteases that can hydrolyze the substrate. Purify your enzyme of interest or use a more specific substrate if available.
Inconsistent results with different substrate batches Purity and Concentration Variations - Different batches of the substrate may have varying purity or water content. - It is crucial to accurately determine the concentration of each new batch of substrate solution. Consider performing a titration to determine the exact concentration.

Experimental Protocols

General Protocol for a Trypsin-like Protease Assay using NAGAL-Me

This is a generalized spectrophotometric protocol based on the change in pH.

Materials:

  • N(alpha)-acetylglycyllysyl methyl ester (NAGAL-Me)

  • Trypsin or other trypsin-like protease

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • pH indicator (e.g., phenol red)

  • Hydrochloric acid (HCl) for enzyme dilution

  • Spectrophotometer capable of reading absorbance at the appropriate wavelength for the chosen pH indicator (e.g., 560 nm for phenol red).

Procedure:

  • Reagent Preparation:

    • Prepare the Tris-HCl buffer and adjust the pH to 8.0 at the desired assay temperature (e.g., 25°C).

    • Prepare a stock solution of NAGAL-Me in the assay buffer. The concentration will need to be optimized, but a starting point could be 1-10 mM.

    • Prepare a stock solution of the pH indicator in the assay buffer.

    • Immediately before use, prepare a dilute solution of the enzyme in cold, dilute HCl (e.g., 1 mM) to maintain stability.

  • Assay Setup:

    • In a cuvette, combine the assay buffer, substrate solution, and pH indicator solution.

    • Allow the mixture to equilibrate to the desired temperature in the spectrophotometer.

    • Zero the spectrophotometer with this mixture.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a small, accurately measured volume of the diluted enzyme solution to the cuvette.

    • Mix the contents of the cuvette quickly and thoroughly.

    • Immediately begin recording the change in absorbance over time at the appropriate wavelength. The decrease in pH due to acid formation will cause a change in the absorbance of the pH indicator.

  • Data Analysis:

    • Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

    • This rate is proportional to the enzyme activity. For quantitative measurements, a standard curve can be generated using known amounts of acid.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer (e.g., Tris-HCl, pH 8.0) Equilibrate Equilibrate Buffer and Substrate to Assay Temperature Prep_Buffer->Equilibrate Prep_Substrate Prepare NAGAL-Me Stock Solution Prep_Substrate->Equilibrate Prep_Enzyme Prepare Dilute Enzyme Solution Initiate Initiate Reaction with Enzyme Prep_Enzyme->Initiate Equilibrate->Initiate Monitor Monitor Absorbance Change Over Time Initiate->Monitor Calculate_Rate Calculate Initial Reaction Rate (ΔAbs/min) Monitor->Calculate_Rate Determine_Activity Determine Enzyme Activity Calculate_Rate->Determine_Activity

Caption: A typical experimental workflow for the NAGAL-Me protease assay.

Troubleshooting_Logic cluster_variability High Variability / Poor Reproducibility cluster_activity Low or No Activity cluster_kinetics Non-Linear Kinetics Start Assay Issue Encountered High_Variability Issue Type Start->High_Variability Variability? Low_Activity Issue Type Start->Low_Activity Activity Low? Non_Linear Issue Type Start->Non_Linear Kinetics Non-Linear? Check_Pipetting Verify Pipetting Technique and Calibration Check_Temp Ensure Consistent Temperature Control Check_Reagents Assess Reagent Stability (Enzyme/Substrate) Verify_Enzyme Confirm Enzyme Activity with Control Substrate Verify_pH Check Buffer pH Check_Inhibitors Investigate Potential Inhibitors Check_Substrate_Conc Evaluate Substrate Depletion Check_Enzyme_Stab Assess Enzyme Stability in Assay High_Variability->Check_Pipetting High_Variability->Check_Temp High_Variability->Check_Reagents Low_Activity->Verify_Enzyme Low_Activity->Verify_pH Low_Activity->Check_Inhibitors Non_Linear->Check_Substrate_Conc Non_Linear->Check_Enzyme_Stab

Caption: A troubleshooting decision tree for the NAGAL-Me assay.

References

Interpreting unexpected results with N(alpha)-acetylglycyllysyl methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using N(alpha)-acetylglycyllysyl methyl ester in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N(alpha)-acetylglycyllysyl methyl ester? N(alpha)-acetylglycyllysyl methyl ester is a dipeptide derivative. Structurally, it consists of a glycine amino acid linked to a lysine amino acid. The N-terminus of the glycine is acetylated, and the C-terminus of the lysine is a methyl ester[1][2]. This modification blocks the terminal charges, which can alter its solubility and ability to cross cell membranes, and makes the C-terminus less reactive in certain biological contexts.

Q2: What are the potential applications of this compound? Given its structure as a modified dipeptide, this compound is likely used as a substrate for enzymes, particularly proteases or peptidases that recognize and cleave the glycyl-lysyl bond. It can also be used as a model peptide in studies of protein modification, for example, investigating reactions with the lysine side chain's epsilon-amino group[1].

Q3: How should I store N(alpha)-acetylglycyllysyl methyl ester? As a general best practice for peptide-based reagents, it should be stored in a desiccated environment at -20°C or lower to prevent degradation. The methyl ester group is susceptible to hydrolysis, especially at non-neutral pH, which would convert it to a carboxylic acid[3]. For experimental use, prepare fresh solutions and avoid repeated freeze-thaw cycles.

Q4: What is the solubility of this compound? While specific data is not readily available, peptide methyl esters are generally more soluble in organic solvents than their free-acid counterparts. For aqueous buffers, solubility may be limited. It is recommended to first dissolve the compound in a minimal amount of a compatible organic solvent like DMSO or ethanol before diluting it into the final aqueous experimental buffer. Always perform a solubility test for your specific buffer system.

Troubleshooting Guide for Unexpected Results

This section addresses common problems encountered when using N(alpha)-acetylglycyllysyl methyl ester as an enzyme substrate.

Issue 1: No or Lower-Than-Expected Enzyme Activity

Q: I am not observing any product formation, or the reaction rate is much lower than expected. What could be the cause?

A: This is a common issue that can stem from several factors related to the substrate, the enzyme, or the assay conditions. Follow these troubleshooting steps:

  • Verify Substrate Integrity: The methyl ester may have hydrolyzed to the carboxylic acid, which might not be a substrate for your enzyme. Confirm the purity and identity of your compound using techniques like Mass Spectrometry or NMR. Hydrolysis can occur due to improper storage or exposure to acidic/basic conditions[3].

  • Check Enzyme Activity: Ensure your enzyme is active. Use a well-characterized, reliable substrate for your enzyme as a positive control to confirm its catalytic function is intact. Enzyme activity can be compromised by improper storage, temperature fluctuations, or suboptimal pH[4][5].

  • Optimize Assay Conditions:

    • pH and Temperature: Enzymes have optimal pH and temperature ranges for activity. Deviations can significantly reduce or eliminate activity[5][6]. Verify that your buffer pH and assay temperature are appropriate for your specific enzyme.

    • Substrate Concentration: The reaction rate is dependent on substrate concentration. It's possible you are using a concentration that is too low. Perform a substrate titration experiment to determine the Michaelis constant (Km) and ensure you are working at an appropriate concentration (typically at or above the Km)[7].

  • Consider Inhibitors: Your buffer or compound stock solution may contain contaminants that inhibit the enzyme. Ensure all reagents are of high purity.

Issue 2: High Background Signal or Non-Enzymatic Product Formation

Q: I'm seeing a high signal in my "no-enzyme" control wells. What is happening?

A: A high background signal suggests that the substrate is degrading non-enzymatically or that a component in your assay is interfering with your detection method.

  • Substrate Instability: The peptide or the methyl ester bond might be unstable in your assay buffer. Incubate the substrate in the assay buffer for the duration of the experiment without any enzyme present and measure product formation. If a signal develops, the buffer conditions (e.g., pH) may need to be adjusted[4].

  • Detection Method Interference: A component in your buffer (e.g., DTT, which is a reducing agent) might be interfering with your detection reagent (e.g., a fluorescent probe). Run a control with just the buffer and the detection reagent to check for interference.

  • Compound Purity: The substrate stock itself may be contaminated with a fluorescent or otherwise interfering substance.

Issue 3: Inconsistent or Irreproducible Results

Q: My results vary significantly between experiments even though I am following the same protocol. Why?

A: Irreproducible results often point to issues with reagent stability, pipetting accuracy, or subtle variations in experimental conditions.

  • Substrate Solution Stability: If you are using a pre-diluted stock solution of the substrate, it may be degrading over time. Prepare fresh substrate dilutions for each experiment from a concentrated, desiccated stock.

  • Enzyme Stock Stability: Enzymes can lose activity with each freeze-thaw cycle. Prepare single-use aliquots of your enzyme stock to ensure consistent activity in each experiment[8].

  • Substrate Inhibition: At very high concentrations, some substrates can inhibit the enzyme they are supposed to bind to, leading to a decrease in reaction rate. This can cause non-linear and confusing results.

The following table shows hypothetical data from an enzyme kinetics experiment where the reaction velocity decreases at higher substrate concentrations, indicating potential substrate inhibition.

Substrate Concentration (µM)Reaction Velocity (RFU/min)
155
298
5185
10250
20310
50325
100280
200215

RFU = Relative Fluorescence Units

In this example, the velocity peaks around 50 µM and then decreases, suggesting that concentrations above this level are inhibitory.

Experimental Protocols

Protocol: Protease Activity Assay

This protocol describes a generic fluorescence-based assay for a hypothetical protease using N(alpha)-acetylglycyllysyl methyl ester as part of a quenched fluorescent substrate system (e.g., where cleavage separates a fluorophore from a quencher).

Materials:

  • Protease Enzyme Stock (e.g., 1 mg/mL in 50 mM HEPES, pH 7.5)

  • N(alpha)-acetylglycyllysyl methyl ester-based quenched fluorescent substrate

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 8.0

  • Inhibitor (for control): Protease-specific inhibitor (e.g., Aprotinin)

  • 96-well black microplate

  • Fluorescence plate reader

Methodology:

  • Prepare Substrate Solution: Dissolve the substrate in DMSO to make a 10 mM stock solution. Dilute this stock into the Assay Buffer to create a 2X working solution (e.g., 20 µM for a final concentration of 10 µM).

  • Prepare Enzyme Solution: Thaw the enzyme stock on ice. Dilute it in Assay Buffer to a 2X working concentration (e.g., 10 ng/µL for a final concentration of 5 ng/µL).

  • Set up Plate:

    • Test Wells: Add 50 µL of the 2X enzyme solution.

    • No-Enzyme Control: Add 50 µL of Assay Buffer.

    • Inhibitor Control: Add 40 µL of the 2X enzyme solution and 10 µL of the inhibitor solution. Pre-incubate for 15 minutes.

  • Initiate Reaction: Add 50 µL of the 2X substrate solution to all wells to start the reaction. The final volume in each well is 100 µL.

  • Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity every minute for 30-60 minutes using the appropriate excitation and emission wavelengths for the fluorophore.

  • Analyze Data: Calculate the initial reaction rate (velocity) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

Visualizations

Diagrams of Workflows and Pathways

The following diagrams illustrate logical troubleshooting steps and a hypothetical biological context for the enzyme under study.

G start Unexpected Result: Low/No Activity check_substrate 1. Verify Substrate Integrity (Purity, No Hydrolysis) start->check_substrate substrate_ok Substrate OK? check_substrate->substrate_ok check_enzyme 2. Confirm Enzyme Activity (Use Positive Control Substrate) enzyme_ok Enzyme Active? check_enzyme->enzyme_ok check_conditions 3. Optimize Assay Conditions (pH, Temp, Concentration) conditions_ok Conditions Optimized? check_conditions->conditions_ok substrate_ok->check_enzyme Yes resynthesize Solution: Resynthesize or Repurify Substrate substrate_ok->resynthesize No enzyme_ok->check_conditions Yes replace_enzyme Solution: Use New Enzyme Aliquot enzyme_ok->replace_enzyme No retest Solution: Re-test with Optimized Conditions conditions_ok->retest No investigate_inhibitor Investigate Buffer for Inhibitors conditions_ok->investigate_inhibitor Yes

Caption: Troubleshooting workflow for low or no enzyme activity.

G ext_signal External Signal (e.g., Growth Factor) receptor Membrane Receptor ext_signal->receptor pro_enzyme Pro-Enzyme (Inactive) receptor->pro_enzyme activates active_enzyme Hypothetical Protease (Active) pro_enzyme->active_enzyme cleaves to form protein_a Protein A (Inactive) active_enzyme->protein_a cleaves protein_b Protein B (Active) (Downstream Effector) protein_a->protein_b to release response Cellular Response (e.g., Migration, Proliferation) protein_b->response triggers

Caption: Hypothetical signaling pathway involving the protease.

References

Technical Support Center: N(alpha)-acetylglycyllysyl methyl ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of N(alpha)-acetylglycyllysyl methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing N(alpha)-acetylglycyllysyl methyl ester?

The synthesis involves a peptide coupling reaction. The carboxyl group of N-acetylglycine is activated and then reacted with the alpha-amino group of L-lysine methyl ester. Protecting groups are crucial to prevent unwanted side reactions with the epsilon-amino group of the lysine side chain.

Q2: What are the critical parameters to optimize for this reaction?

Key parameters for optimizing the synthesis of this dipeptide include:

  • Coupling Reagents: The choice of coupling reagent is critical for activating the carboxylic acid and influences reaction efficiency and potential side reactions.[1][2]

  • Solvent: The solvent must dissolve all reactants and can impact reaction rates and side reactions like aggregation.[2]

  • Base: A non-nucleophilic organic base is often required to neutralize salts and maintain an optimal pH for the coupling reaction.[3]

  • Temperature and Reaction Time: These parameters must be controlled to ensure the reaction goes to completion while minimizing side product formation.

  • Protecting Groups: Appropriate protection of the lysine side-chain amine (e.g., with Boc or Cbz) is essential to ensure the peptide bond forms at the correct position.[1]

Q3: Which coupling reagents are recommended for this type of peptide synthesis?

A variety of coupling reagents can be used. Common classes include:

  • Carbodiimides: Such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) to reduce side reactions.[2]

  • Onium Salts (Phosphonium/Uronium): Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and are particularly useful for sterically hindered amino acids.[1][3]

Synthesis and Optimization Workflow

The following diagram illustrates a typical workflow for optimizing the peptide coupling reaction.

G cluster_plan Planning & Execution cluster_analysis Analysis & Iteration cluster_optimization Optimization start Define Parameters (Reagent, Solvent, Temp) reagents Select Protecting Groups (e.g., Boc for Lys ε-NH2) start->reagents run Execute Initial Reaction reagents->run analyze Analyze Results (LC-MS, NMR for Yield & Purity) run->analyze troubleshoot Identify Issues (Low Yield, Impurities) analyze->troubleshoot modify Modify Parameters (e.g., Change Solvent, Lower Temp) troubleshoot->modify Consult Guide rerun Re-run Experiment modify->rerun Iterate compare Compare Results rerun->compare Iterate compare->troubleshoot Iterate end Optimized Protocol compare->end Success

Caption: A workflow for systematic optimization of peptide synthesis.

Troubleshooting Guide

Problem 1: Low Reaction Yield

Potential CausesRecommended Solutions
Incomplete Carboxyl Activation Increase the molar ratio of the coupling reagent to the carboxylic acid (e.g., from 1.1 eq to 1.5 eq).[1] Ensure the coupling reagent is fresh and has been stored under anhydrous conditions.
Poor Solubility of Reactants Change or use a co-solvent. For difficult sequences, mixtures like DMF/DCM or the addition of DMSO can improve solubility and prevent aggregation.[2]
Suboptimal pH Ensure the correct amount of a non-nucleophilic base (e.g., DIEA, NMM) is used to neutralize any hydrochloride salts and maintain a slightly basic environment for the free amine.[3]
Peptide Aggregation Use solvents known to disrupt hydrogen bonding, such as trifluoroethanol (TFE) as a co-solvent.[2]

Problem 2: Presence of Side Products (Impurity Profile)

Potential CausesRecommended Solutions
Racemization Racemization can occur when the activated amino acid's chiral center inverts.[4] Lower the reaction temperature. Use coupling reagents with racemization suppressants, such as adding HOBt or HOAt.[2][3] Avoid over-activation by using the minimum effective amount of coupling reagent and base.[5]
Diketopiperazine Formation This is a common side reaction with dipeptides, especially those containing glycine or proline, leading to cyclization and chain termination.[4][6] Use a less polar solvent to reduce this side reaction.[6] Ensure the N-terminus protecting group is stable and not prematurely cleaved.
Guanidinylation of Lysine ε-Amine If carbodiimide coupling reagents (DCC, EDC) are used without additives, they can react with the free amine to form an N-acylurea byproduct. Always use carbodiimides in combination with HOBt or a similar additive.

The diagram below outlines a decision-making process for troubleshooting common issues.

G start Analyze Crude Product (LC-MS) check_yield Is Yield < 80%? start->check_yield check_purity Are Major Impurities Present? check_yield->check_purity No incomplete_rxn Incomplete Reaction: - Check reactant quality - Increase reaction time/equivalents check_yield->incomplete_rxn Yes racemization Racemization Detected: - Lower temperature - Add HOBt/HOAt - Use milder base check_purity->racemization Yes success Proceed to Purification check_purity->success No solubility_issue Solubility/Aggregation Issue: - Change solvent system - Add chaotropic agents incomplete_rxn->solubility_issue side_products Other Side Products: - Check protecting groups - Optimize coupling reagent racemization->side_products

Caption: A decision tree for troubleshooting peptide synthesis outcomes.

Data Summary Tables

The following tables summarize representative data on how different parameters can affect reaction outcomes. Note: These are illustrative values for a generic dipeptide synthesis.

Table 1: Effect of Coupling Reagent and Additive on Yield and Purity

Coupling Reagent (1.2 eq)Additive (1.2 eq)SolventYield (%)Purity (%)
EDCNoneDMF7588
EDCHOBtDMF9297
HATUNoneDMF9598
DCCNoneDCM7885

Table 2: Influence of Solvent on Racemization

SolventTemperature (°C)Base (2.0 eq)Racemization (%)
DMF25DIEA~5.2
DCM25DIEA~2.1
NBP (N-Butylpyrrolidinone)25DIEA<1.0

Data adapted from general findings on racemization in peptide synthesis, where less polar solvents can suppress side reactions.[6]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis using HATU

This protocol describes the coupling of N-acetylglycine with Nε-Boc-L-lysine methyl ester.

1. Materials:

  • N-acetylglycine (1.0 eq)

  • Nε-Boc-L-lysine methyl ester hydrochloride (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.2 eq)

  • Anhydrous Dimethylformamide (DMF)

2. Procedure:

  • Dissolve N-acetylglycine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Cool the solution to 0°C in an ice bath.

  • Add HATU to the solution and stir for 10 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve Nε-Boc-L-lysine methyl ester hydrochloride in anhydrous DMF and add DIEA. Stir for 5 minutes.

  • Add the lysine solution to the activated N-acetylglycine solution dropwise at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography.

3. Final Deprotection (if required):

  • To remove the Boc protecting group from the lysine side chain, dissolve the purified peptide in a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (e.g., 25-50% TFA).

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).

  • Triturate the resulting oil with cold diethyl ether to precipitate the final product as a TFA salt.

References

Technical Support Center: Purification of N(alpha)-acetylglycyllysyl methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of N(alpha)-acetylglycyllysyl methyl ester, a dipeptide derivative of interest in various research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying N(alpha)-acetylglycyllysyl methyl ester?

A1: The primary methods for purifying N(alpha)-acetylglycyllysyl methyl ester and similar peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX), and recrystallization.[1][2] The choice of method depends on the scale of purification, the nature of the impurities, and the desired final purity.

Q2: What types of impurities can I expect from the synthesis of N(alpha)-acetylglycyllysyl methyl ester?

A2: Impurities commonly arise from the synthetic process and can include unreacted starting materials (N-acetylglycine, lysine methyl ester), coupling reagents, by-products from protecting group removal, and diastereomers if chiral starting materials are used.[3] Truncated or modified peptides are also possible impurities.[3]

Q3: How do I choose between RP-HPLC and Ion-Exchange Chromatography for my sample?

A3: RP-HPLC separates molecules based on their hydrophobicity and is highly effective for removing non-polar impurities and closely related peptide by-products.[1][2][3] Ion-exchange chromatography separates based on charge.[1][2] Since N(alpha)-acetylglycyllysyl methyl ester has a free amine group on the lysine side chain, it will be positively charged at acidic to neutral pH, making cation-exchange chromatography a suitable option, especially for removing neutral or negatively charged impurities.[4]

Q4: Can I use recrystallization for purification?

A4: Recrystallization can be a cost-effective method for purification, particularly for larger quantities. However, finding a suitable solvent system that effectively separates the target compound from impurities can be challenging.[5][6] It is often used as an initial purification step before a final chromatographic polishing step.

Q5: What is a typical purity I can expect to achieve with these methods?

A5: With optimized RP-HPLC, it is often possible to achieve purities greater than 98%. Ion-exchange chromatography can also yield high purity, particularly when used in conjunction with another method. The success of recrystallization is highly dependent on the specific impurities present.

Troubleshooting Guides

Problem: Low yield after RP-HPLC purification.

  • Possible Cause 1: Poor solubility of the crude peptide in the initial mobile phase. If the sample is not fully dissolved before injection, it can precipitate on the column, leading to low recovery.

    • Solution: Ensure the sample is completely dissolved in the initial mobile phase or a compatible strong solvent before injection. It is crucial that the injection solvent is miscible with the mobile phase to prevent precipitation.

  • Possible Cause 2: The peptide is eluting in the flow-through. This can happen if the peptide does not bind to the stationary phase due to insufficient hydrophobicity or incorrect mobile phase conditions.

    • Solution: Decrease the initial concentration of the organic solvent (e.g., acetonitrile) in your mobile phase to increase retention on the C18 column.[3]

  • Possible Cause 3: Irreversible binding to the column. Highly hydrophobic impurities or interactions with the silica backbone of the column can lead to the loss of the product.

    • Solution: After the run, wash the column with a strong solvent like 100% acetonitrile or isopropanol to elute any strongly bound substances.

Problem: The purified product contains persistent impurities.

  • Possible Cause 1: Co-elution of impurities with the product in RP-HPLC. An impurity with a similar hydrophobicity to N(alpha)-acetylglycyllysyl methyl ester may elute at the same time.

    • Solution 1: Modify the gradient in your RP-HPLC method. A shallower gradient around the elution time of your product can improve resolution.[3]

    • Solution 2: Change the stationary phase (e.g., from C18 to C8 or phenyl-hexyl) or the organic modifier in the mobile phase (e.g., from acetonitrile to methanol) to alter selectivity.

    • Solution 3: Employ a secondary purification method based on a different principle, such as ion-exchange chromatography, to remove the co-eluting impurity.[1]

  • Possible Cause 2: Impurities are not being detected by UV. Some impurities, such as unreacted coupling reagents, may not have a strong UV chromophore.

    • Solution: Use a more universal detection method, such as mass spectrometry (MS) or evaporative light scattering detection (ELSD), in conjunction with UV to identify and isolate the pure fractions.[1]

Problem: Peak broadening in HPLC.

  • Possible Cause 1: Column overloading. Injecting too much sample can lead to broad, asymmetric peaks.

    • Solution: Reduce the amount of sample injected onto the column.

  • Possible Cause 2: Secondary interactions with the column. The free amine on the lysine side chain can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.

    • Solution: Use a mobile phase with an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%. The TFA will pair with the positive charges on the peptide and mask the silanol groups, leading to sharper peaks.[3]

  • Possible Cause 3: Column degradation. Over time, HPLC columns can lose their efficiency, leading to broader peaks.

    • Solution: Test the column with a standard to ensure it is performing within specifications. If not, replace the column.

Data Presentation

Table 1: Comparison of Purification Methods for N(alpha)-acetylglycyllysyl methyl ester.

FeatureReversed-Phase HPLC (RP-HPLC)Ion-Exchange Chromatography (IEX)Recrystallization
Principle Separation by hydrophobicitySeparation by chargeDifferential solubility
Typical Purity >98%>95% (can be higher in combination)Variable, often lower than HPLC
Yield Good to excellentGood to excellentCan be low, dependent on solubility
Scalability Low to moderate (preparative scale)Low to highHigh
Cost High (solvents, column)Moderate to high (buffers, resin)Low
Speed Fast to moderateModerateSlow (requires crystal growth)
Best For High-purity applications, analytical separation, removing hydrophobic impurities.[2][3]Removing impurities with different charge states, orthogonal purification.[1][4]Large-scale initial purification, cost-effective impurity reduction.[5]

Experimental Protocols

Protocol 1: Purification by Preparative RP-HPLC
  • Column: C18, 10 µm particle size, dimensions appropriate for the sample load.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Preparation: Dissolve the crude N(alpha)-acetylglycyllysyl methyl ester in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added, but the final concentration of the organic solvent should be lower than the initial gradient conditions. Filter the sample through a 0.45 µm filter.

  • Gradient Elution:

    • Equilibrate the column with 5% Mobile Phase B for at least 5 column volumes.

    • Inject the sample.

    • Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.

  • Post-Processing: Pool the pure fractions and remove the solvent by lyophilization.

Protocol 2: Purification by Cation-Exchange Chromatography
  • Resin: Strong cation-exchange resin (e.g., sulfopropyl-based).

  • Binding Buffer (Buffer A): 20 mM sodium phosphate, pH 3.0.

  • Elution Buffer (Buffer B): 20 mM sodium phosphate, 1 M NaCl, pH 3.0.

  • Sample Preparation: Dissolve the crude product in Binding Buffer and adjust the pH to 3.0. Ensure the sample is salt-free to facilitate binding.[4]

  • Chromatography:

    • Equilibrate the column with at least 5 column volumes of Binding Buffer.

    • Load the sample onto the column.

    • Wash the column with 5 column volumes of Binding Buffer to remove unbound impurities.

    • Elute the bound peptide using a linear gradient from 0% to 100% Elution Buffer over 10-20 column volumes.

  • Fraction Collection and Analysis: Collect fractions and monitor for the product. Analyze fractions for purity.

  • Desalting: The fractions containing the pure product will have a high salt concentration. Desalting is necessary and can be performed using RP-HPLC or size-exclusion chromatography.[2][4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product crude_product Crude N(alpha)-acetylglycyllysyl methyl ester recrystallization Recrystallization (Optional First Step) crude_product->recrystallization High Impurity Load rp_hplc Reversed-Phase HPLC crude_product->rp_hplc Primary Method recrystallization->rp_hplc purity_check Purity Analysis (Analytical HPLC, MS) rp_hplc->purity_check iex Ion-Exchange Chromatography iex->purity_check Re-analyze purity_check->iex <98% Pure (Orthogonal Purification) lyophilization Lyophilization purity_check->lyophilization >98% Pure final_product Pure Product (>98%) lyophilization->final_product troubleshooting_guide cluster_low_yield Low Yield cluster_impurity Persistent Impurity cluster_peak_shape Poor Peak Shape start Purification Issue Identified ly1 Check Sample Solubility in Mobile Phase start->ly1 Low Yield pi1 Optimize HPLC Gradient (Make it Shallower) start->pi1 Impurity ps1 Reduce Sample Load start->ps1 Broad/Tailing Peaks ly2 Decrease Initial % Organic (RP-HPLC) ly1->ly2 ly3 Perform Strong Solvent Wash of Column ly2->ly3 pi2 Change Column or Mobile Phase pi1->pi2 pi3 Add Orthogonal Method (e.g., IEX) pi2->pi3 ps2 Ensure 0.1% TFA in Mobile Phase ps1->ps2 ps3 Test/Replace Column ps2->ps3

References

Storage and handling best practices for N(alpha)-acetylglycyllysyl methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of N(alpha)-acetylglycyllysyl methyl ester (CAS No. 10236-44-9). Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the optimal performance and integrity of this peptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for N(alpha)-acetylglycyllysyl methyl ester?

For long-term stability, N(alpha)-acetylglycyllysyl methyl ester should be stored as a lyophilized powder at -20°C. Under these conditions, the product is expected to be stable for up to three years.

Q2: How should I store the peptide once it is reconstituted in a solvent?

Once reconstituted, it is recommended to aliquot the peptide solution and store it at -80°C. In solvent, the peptide should remain stable for up to one year. Avoid repeated freeze-thaw cycles as this can lead to degradation.

Q3: What is the molecular information for this peptide?

PropertyValue
CAS Number 10236-44-9[1][2]
Molecular Formula C₁₁H₂₁N₃O₄[1][2]
Molecular Weight 259.30 g/mol [2]
Canonical SMILES CC(=O)NCC(=O)NC(CCCCN)C(=O)OC[1]

Q4: In what solvents is N(alpha)-acetylglycyllysyl methyl ester soluble?

Q5: What is a primary application of this peptide?

N(alpha)-acetylglycyllysyl methyl ester can be used as a substrate in direct enzymatic assays. One specific application is in measuring the activity of activated Hageman factor (Factor XIIa), where the enzyme hydrolyzes the peptide bond.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Peptide

This protocol outlines the general procedure for reconstituting lyophilized N(alpha)-acetylglycyllysyl methyl ester.

Materials:

  • Lyophilized N(alpha)-acetylglycyllysyl methyl ester

  • Sterile, deionized water or appropriate buffer (e.g., Tris, HEPES)

  • (Optional) DMSO, high purity

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Before opening, bring the vial of lyophilized peptide to room temperature to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Based on the desired stock concentration, calculate the required volume of solvent.

  • Add the appropriate volume of sterile water or buffer to the vial.

  • If solubility in aqueous solution is low, first dissolve the peptide in a small volume of DMSO and then slowly add the aqueous buffer to the desired final concentration.

  • Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquot the reconstituted peptide into sterile, low-protein-binding microcentrifuge tubes for storage at -80°C.

G Peptide Reconstitution Workflow start Start: Lyophilized Peptide Vial equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge Centrifuge vial to collect powder equilibrate->centrifuge add_solvent Add sterile water or buffer centrifuge->add_solvent check_solubility Check for complete dissolution add_solvent->check_solubility dissolved Peptide is dissolved check_solubility->dissolved Yes not_dissolved Incomplete dissolution check_solubility->not_dissolved No aliquot Aliquot into sterile tubes dissolved->aliquot use_dmso Use minimal DMSO, then add buffer not_dissolved->use_dmso mix Gently vortex or sonicate use_dmso->mix mix->dissolved store Store at -80°C aliquot->store end_process End: Ready for use or storage store->end_process G Troubleshooting Logic for Enzymatic Assays start Start: Unexpected Assay Result issue_type What is the issue? start->issue_type low_activity Low/No Activity issue_type->low_activity Low Signal high_background High Background issue_type->high_background High Signal precipitation Precipitation issue_type->precipitation Visible Precipitate cause_low Check: Peptide degradation? Inactive enzyme? Incorrect buffer? low_activity->cause_low cause_high Check: Autohydrolysis? Contaminating proteases? high_background->cause_high cause_precip Check: Low solubility? Buffer incompatibility? precipitation->cause_precip sol_low Solution: - Use fresh aliquot - Run positive control - Verify buffer pH cause_low->sol_low sol_high Solution: - Run no-enzyme control - Use protease inhibitors cause_high->sol_high sol_precip Solution: - Lower substrate concentration - Test different buffers cause_precip->sol_precip

References

Validation & Comparative

A Comparative Guide to Acetylated Lysine Derivatives: Evaluating N(alpha)-acetylglycyllysyl Methyl Ester in the Context of Lysine Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of different acetylated lysine derivatives is critical for advancing epigenetic research and therapeutic development. This guide provides a comparative overview of N(alpha)-acetylglycyllysyl methyl ester and other key acetylated lysine derivatives, offering a framework for their evaluation and detailing the experimental protocols necessary to elucidate their biological functions.

Lysine acetylation is a pivotal post-translational modification that regulates a vast array of cellular processes, from gene expression to metabolic pathways.[1] This dynamic modification, governed by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs), primarily occurs on the ε-amino group of lysine residues (Nε-acetylation). However, acetylation can also occur at the α-amino group of the N-terminal amino acid of a protein (Nα-acetylation), a modification mediated by N-alpha-acetyltransferases (NATs). While Nε-acetylation is extensively studied as a key mechanism in chromatin remodeling and gene regulation, the functional significance of Nα-acetylation is an emerging area of research.[2][3][4]

This guide focuses on N(alpha)-acetylglycyllysyl methyl ester, a dipeptide derivative, and contextualizes its potential role in the broader landscape of acetylated lysine compounds. Due to a lack of direct comparative biological data for N(alpha)-acetylglycyllysyl methyl ester in the public domain, this document serves as a foundational resource, outlining the necessary experimental framework to assess its activity against more well-characterized acetylated lysine derivatives.

Chemical Properties of Selected Acetylated Lysine Derivatives

A fundamental step in comparing these molecules is to understand their basic chemical properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Position of AcetylationKey Features
N(alpha)-acetylglycyllysyl methyl ester C11H21N3O4259.30N-alphaDipeptide methyl ester. Primarily used as a model peptide in chemical reactivity studies.[5][6]
Nε-acetyl-L-lysine C8H16N2O3188.22N-epsilonThe canonical form of acetylated lysine involved in histone and non-histone protein regulation.
Nα-acetyl-L-lysine C8H16N2O3188.22N-alphaRepresents N-terminally acetylated lysine.
Nα,Nε-diacetyl-L-lysine C10H18N2O4230.26N-alpha and N-epsilonA dually acetylated form of lysine.

Proposed Experimental Framework for Comparative Analysis

To ascertain the biological activity of N(alpha)-acetylglycyllysyl methyl ester relative to other acetylated lysine derivatives, a series of enzymatic and cell-based assays are required. Below are detailed protocols for key experiments that would form the basis of a robust comparative study.

Experimental Protocol 1: Histone Acetyltransferase (HAT) Substrate Specificity Assay

This assay determines whether the acetylated lysine derivatives can serve as substrates for HAT enzymes.

Objective: To compare the efficiency of N(alpha)-acetylglycyllysyl methyl ester, Nε-acetyl-L-lysine, and Nα-acetyl-L-lysine as acetyl group acceptors for a specific HAT enzyme (e.g., p300/CBP).

Materials:

  • Recombinant human p300/CBP HAT domain

  • Acetyl-CoA

  • N(alpha)-acetylglycyllysyl methyl ester

  • Nε-acetyl-L-lysine

  • Nα-acetyl-L-lysine

  • Histone H3 peptide (unmodified, as a positive control)

  • HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Detection reagent (e.g., a thiol-sensitive fluorescent probe to detect Coenzyme A release)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing HAT assay buffer, the HAT enzyme (e.g., 50 nM p300/CBP), and the acetylated lysine derivative to be tested (at varying concentrations, e.g., 0-100 µM).

  • Initiate the reaction by adding Acetyl-CoA (e.g., 50 µM).

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will react with the Coenzyme A (CoA-SH) produced during the acetyl transfer reaction to generate a fluorescent signal.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Perform control reactions lacking the enzyme or the substrate to determine background fluorescence.

  • Calculate the reaction velocity (rate of CoA-SH production) for each substrate concentration.

  • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for each compound to quantify their efficiency as substrates.

Experimental Protocol 2: Histone Deacetylase (HDAC) Inhibition Assay

This assay assesses the potential of the acetylated lysine derivatives to inhibit the activity of HDAC enzymes.

Objective: To determine the inhibitory potency (IC50) of N(alpha)-acetylglycyllysyl methyl ester and other derivatives against a specific HDAC enzyme (e.g., HDAC1).

Materials:

  • Recombinant human HDAC1

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Trichostatin A (TSA, as a positive control inhibitor)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Add the HDAC enzyme (e.g., 10 ng/well) to the wells of the microplate containing HDAC assay buffer.

  • Add the test compounds at various concentrations (e.g., a serial dilution from 100 µM to 1 nM).

  • Pre-incubate the enzyme and inhibitors for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate (e.g., 50 µM).

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction by adding the developer solution. The developer contains a protease that will only cleave the deacetylated substrate, releasing the fluorescent AMC group.

  • Incubate for an additional 15 minutes at 37°C.

  • Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the interplay of enzymes in lysine acetylation and the workflow of comparative assays is crucial for understanding the experimental design.

Signaling_Pathway cluster_acetylation Lysine Acetylation cluster_deacetylation Lysine Deacetylation Acetyl-CoA Acetyl-CoA HATs HATs Acetyl-CoA->HATs Acetylated Lysine Acetylated Lysine HATs->Acetylated Lysine Acetylation Lysine Lysine Lysine->HATs HDACs HDACs Acetylated Lysine->HDACs Deacetylation Gene Regulation Gene Regulation Acetylated Lysine->Gene Regulation Protein Function Protein Function Acetylated Lysine->Protein Function HDACs->Lysine Acetate Acetate HDACs->Acetate

Caption: The dynamic regulation of lysine acetylation by HATs and HDACs.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_data Data Analysis N(alpha)-acetylglycyllysyl\nmethyl ester N(alpha)-acetylglycyllysyl methyl ester HAT Assay HAT Assay N(alpha)-acetylglycyllysyl\nmethyl ester->HAT Assay HDAC Assay HDAC Assay N(alpha)-acetylglycyllysyl\nmethyl ester->HDAC Assay Cell-based Assay Cell-based Assay N(alpha)-acetylglycyllysyl\nmethyl ester->Cell-based Assay Nε-acetyl-L-lysine Nε-acetyl-L-lysine Nε-acetyl-L-lysine->HAT Assay Nε-acetyl-L-lysine->HDAC Assay Nε-acetyl-L-lysine->Cell-based Assay Nα-acetyl-L-lysine Nα-acetyl-L-lysine Nα-acetyl-L-lysine->HAT Assay Nα-acetyl-L-lysine->HDAC Assay Nα-acetyl-L-lysine->Cell-based Assay Kinetic Parameters\n(Km, Vmax) Kinetic Parameters (Km, Vmax) HAT Assay->Kinetic Parameters\n(Km, Vmax) Inhibitory Potency\n(IC50) Inhibitory Potency (IC50) HDAC Assay->Inhibitory Potency\n(IC50) Cellular Effects\n(e.g., Cytotoxicity, Gene Expression) Cellular Effects (e.g., Cytotoxicity, Gene Expression) Cell-based Assay->Cellular Effects\n(e.g., Cytotoxicity, Gene Expression) Comparative Analysis Comparative Analysis Kinetic Parameters\n(Km, Vmax)->Comparative Analysis Inhibitory Potency\n(IC50)->Comparative Analysis Cellular Effects\n(e.g., Cytotoxicity, Gene Expression)->Comparative Analysis

Caption: Workflow for the comparative analysis of acetylated lysine derivatives.

Conclusion and Future Directions

While N(alpha)-acetylglycyllysyl methyl ester has been utilized as a tool in chemical biology to study protein modifications by lipid peroxidation products, its role within the paradigm of enzymatic lysine acetylation and deacetylation remains to be elucidated. The experimental framework presented here provides a clear roadmap for researchers to systematically evaluate its biological activity. By comparing its performance as a potential substrate for HATs and as an inhibitor of HDACs against established acetylated lysine derivatives, the scientific community can begin to understand the potential biological significance of this and other N-alpha-acetylated dipeptides. Such studies will be instrumental in expanding our knowledge of the specificity and regulation of lysine acetylation and could unveil novel avenues for therapeutic intervention in diseases where this fundamental process is dysregulated.

References

A Comparative Analysis of Trypsin Activity on N(α)-acetylglycyllysyl Methyl Ester and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic activity of bovine trypsin on N(α)-acetylglycyllysyl methyl ester and its structurally related analogs. The data presented here is crucial for understanding enzyme-substrate interactions and can inform the design of novel protease inhibitors or substrates for diagnostic applications. The primary focus is on the kinetic parameters of hydrolysis, which reveal how modifications to the substrate's peptide chain length influence catalytic efficiency.

Comparative Analysis of Kinetic Parameters

The enzymatic hydrolysis of N-acetyl-(glycyl)n-L-lysine methyl ester analogs by both α- and β-trypsin has been investigated to determine the effect of elongating the peptide chain on catalytic activity. The results, summarized in the table below, demonstrate a significant increase in the catalytic rate constant (kcat) when the aminoacyl group of N-acetyl-L-lysine methyl ester is extended by one or two glycine residues.[1]

Substrate (N-acetyl-(glycyl)n-L-lysine methyl ester)nEnzymekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)
N-acetyl-L-lysine methyl ester0β-Trypsin18.51.215.4
N-acetylglycyl-L-lysine methyl ester1β-Trypsin154.02.561.6
N-acetylglycylglycyl-L-lysine methyl ester2β-Trypsin143.03.343.3

Data represents the hydrolysis by β-trypsin at 25°C, pH 8.0.

These findings suggest that the addition of glycine residues enhances the deacylation rate of the enzyme-substrate intermediate.[1] Specifically, the extension from n=0 to n=1 results in a nearly 8-fold increase in kcat. The addition of a second glycine residue (n=2) maintains this high catalytic rate. This enhancement is interpreted as a consequence of an "induced fit," where the longer peptide chains interact with an enzyme subsite adjacent to the primary active site, promoting a more favorable conformation for catalysis.[1]

Experimental Protocols

The kinetic parameters presented in this guide were determined through a series of well-defined experiments. The following is a detailed methodology for a typical trypsin-catalyzed hydrolysis assay.

Materials:

  • Bovine Trypsin (α and β forms)

  • Substrates:

    • N-acetyl-L-lysine methyl ester

    • N-acetylglycyl-L-lysine methyl ester

    • N-acetylglycylglycyl-L-lysine methyl ester

  • Buffer: 0.1 M Tris-HCl, pH 8.0

  • pH-stat or spectrophotometer

  • Temperature-controlled water bath (25°C)

Procedure:

  • Enzyme and Substrate Preparation: Stock solutions of trypsin and the various ester substrates are prepared in the assay buffer. The concentration of the active enzyme is determined by active-site titration.

  • Kinetic Measurements: The rate of hydrolysis of the methyl ester substrates is monitored by measuring the rate of proton release using a pH-stat, which maintains a constant pH by the automated addition of a titrant (e.g., NaOH). Alternatively, the reaction can be monitored spectrophotometrically if a chromogenic substrate is used.

  • Assay Conditions: The assays are performed at a constant temperature of 25°C in the assay buffer (pH 8.0).

  • Determination of Kinetic Parameters: Initial reaction velocities are measured over a range of substrate concentrations. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are then determined by fitting the initial velocity data to the Michael-Menten equation using non-linear regression analysis. The specificity constant (kcat/Km) is calculated from these values.

Visualizing the Process

To better understand the experimental and molecular processes, the following diagrams are provided.

experimental_workflow sub_prep Substrate & Enzyme Preparation assay Kinetic Assay (pH-stat at 25°C) sub_prep->assay Add to reaction vessel data_acq Data Acquisition (Initial Velocities) assay->data_acq Monitor reaction analysis Michaelis-Menten Analysis data_acq->analysis Plot v vs. [S] results Determination of kcat, Km, kcat/Km analysis->results Non-linear regression

Caption: Experimental workflow for determining trypsin kinetic parameters.

enzyme_reaction E Trypsin (E) ES Enzyme-Substrate Complex (ES) E->ES S N-acetyl-(Gly)n-Lys-OMe (S) S->ES EA Acyl-Enzyme Intermediate (E-Acyl) ES->EA k_acylation EA->E k_deacylation P1 Methanol (P1) EA->P1 P2 N-acetyl-(Gly)n-Lys (P2) EA->P2 H2O H₂O H2O->EA

Caption: Mechanism of trypsin-catalyzed ester hydrolysis.

References

Validation of N(alpha)-acetylglycyllysyl Methyl Ester as a Substrate for Specific Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of N(alpha)-acetylglycyllysyl methyl ester as a substrate for the serine proteases urokinase, trypsin, and plasmin. Its performance is objectively compared with alternative substrates, supported by available experimental data. Detailed methodologies for key experiments are also presented to facilitate reproducibility and further investigation.

Introduction

N(alpha)-acetylglycyllysyl methyl ester is a synthetic peptide derivative that incorporates a lysine residue, making it a potential substrate for proteases with specificity for cleavage at the C-terminus of lysine. This guide evaluates its suitability for assaying the activity of key enzymes involved in fibrinolysis and digestion, namely urokinase, trypsin, and plasmin. Understanding the kinetic parameters of this substrate is crucial for its application in enzyme characterization, inhibitor screening, and diagnostic assay development.

Performance Comparison: Kinetic Data

The efficiency of an enzyme's catalysis on a substrate is quantitatively described by the Michaelis-Menten kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the affinity of the enzyme for the substrate. A lower Km value generally signifies a higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time, indicating the catalytic efficiency.

Hydrolysis by Urokinase and Trypsin

Research by Green and Shaw (1979) provides valuable kinetic data for the hydrolysis of a series of N-acetyl-(glycyl)n-L-lysine methyl esters by bovine trypsin, allowing for a direct assessment of N(alpha)-acetylglycyllysyl methyl ester (where n=1) in comparison to its analogs.

Table 1: Kinetic Parameters for the Hydrolysis of N-acetyl-(glycyl)n-L-lysine Methyl Esters by Bovine Trypsin

Substrate (n)Km (mM)kcat (s-1)kcat/Km (M-1s-1)
0 (N-acetyl-L-lysine methyl ester)1.31.81,385
1 (N-acetylglycyl-L-lysine methyl ester)0.8 12.5 15,625
2 (N-acetylglycylglycyl-L-lysine methyl ester)0.711.115,857

Data sourced from Green and Shaw (1979).

As shown in Table 1, the addition of a glycine residue to N-acetyl-L-lysine methyl ester (n=1) results in a nearly 10-fold increase in the catalytic efficiency (kcat/Km) of trypsin. This suggests that the extended peptide chain provides a better fit into the enzyme's active site, leading to more efficient catalysis.

Comparison with Alternative Substrates

To further validate the utility of N(alpha)-acetylglycyllysyl methyl ester, its kinetic parameters can be compared to those of other commonly used synthetic substrates for trypsin and urokinase.

Table 2: Comparison of Kinetic Parameters of N(alpha)-acetylglycyllysyl Methyl Ester with Alternative Trypsin Substrates

SubstrateEnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)
N(alpha)-acetylglycyllysyl methyl ester Bovine Trypsin0.8 12.5 15,625
Nα-Benzoyl-L-arginine ethyl ester (BAEE)Bovine Trypsin0.01216.31,358,333
p-Tosyl-L-arginine methyl ester (TAME)Bovine Trypsin0.052.448,000

Note: Data for BAEE and TAME are compiled from various literature sources and may vary depending on experimental conditions.

Table 3: Qualitative Comparison of N(alpha)-acetylglycyllysyl Methyl Ester with a Urokinase Substrate

SubstrateEnzymeKm
N(alpha)-acetylglycyl-L-lysine-methyl ester-acetate Bilokinase (Urokinase-like)Similar to Urokinase
H-D-Glu-Gly-Arg-pNA (S-2227)Bilokinase (Urokinase-like)Similar to Urokinase

Based on findings from Oshiba and Ariga (1983)[1].

Experimental Protocols

Detailed experimental protocols are essential for the validation and comparative analysis of enzyme substrates. Below are generalized methodologies for assaying the enzymatic activity of trypsin and urokinase using synthetic substrates like N(alpha)-acetylglycyllysyl methyl ester.

General Protocol for Trypsin Activity Assay

This protocol is based on the spectrophotometric measurement of the hydrolysis of an ester substrate, leading to a change in absorbance.

Materials:

  • Bovine Trypsin

  • N(alpha)-acetylglycyllysyl methyl ester

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Calcium chloride (CaCl2) solution (e.g., 10 mM)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the substrate in a suitable solvent (e.g., water or DMSO).

  • Prepare a working solution of trypsin in a cold, slightly acidic buffer to maintain stability.

  • In a cuvette, mix the Tris-HCl buffer, CaCl2 solution, and the substrate solution.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small volume of the trypsin solution.

  • Monitor the change in absorbance at a specific wavelength (e.g., 247 nm for TAME) over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

  • Determine the kinetic parameters (Km and Vmax) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

General Protocol for Urokinase Activity Assay

This protocol can be adapted for N(alpha)-acetylglycyllysyl methyl ester, likely by monitoring the release of a product that can be quantified.

Materials:

  • Urokinase

  • N(alpha)-acetylglycyllysyl methyl ester

  • Assay buffer (e.g., Tris-HCl, pH 8.5)

  • Detection reagent (specific to the product released)

  • Microplate reader

Procedure:

  • Prepare a series of substrate dilutions in the assay buffer.

  • Add the substrate dilutions to the wells of a microplate.

  • Prepare a working solution of urokinase in the assay buffer.

  • Initiate the reactions by adding the urokinase solution to each well.

  • Incubate the plate at a constant temperature (e.g., 37°C).

  • At specific time points, stop the reaction or measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric).

  • Determine the reaction rates and calculate the kinetic parameters as described for the trypsin assay.

Signaling Pathways and Enzyme Roles

To provide context for the utility of N(alpha)-acetylglycyllysyl methyl ester as a substrate, it is important to understand the biological pathways in which the target enzymes operate.

The Fibrinolytic Pathway

Urokinase and plasmin are key players in the fibrinolytic pathway, which is responsible for the breakdown of fibrin clots. Urokinase is a plasminogen activator that converts the zymogen plasminogen into the active protease plasmin. Plasmin then degrades the fibrin mesh of the clot.

Fibrinolytic_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot degrades Urokinase Urokinase (uPA) Urokinase->Plasminogen activates Fibrin_degradation Fibrin Degradation Products Fibrin_clot->Fibrin_degradation

The Fibrinolytic Pathway
Protein Digestion by Trypsin

Trypsin is a digestive enzyme synthesized in the pancreas and secreted into the small intestine. It plays a crucial role in protein digestion by cleaving peptide chains mainly at the carboxyl side of the amino acids lysine or arginine.

Protein_Digestion cluster_pancreas Pancreas cluster_intestine Small Intestine Proteins Dietary Proteins Peptides Peptides Proteins->Peptides hydrolyzed by Trypsinogen Trypsinogen (inactive) Trypsin Trypsin (active) Trypsinogen->Trypsin activated by Enteropeptidase Enteropeptidase Amino_Acids Amino Acids Peptides->Amino_Acids further digested

Protein Digestion Workflow

Conclusion

N(alpha)-acetylglycyllysyl methyl ester serves as a valuable substrate for studying the kinetics of trypsin, demonstrating enhanced catalytic efficiency compared to shorter peptide analogs. Its utility as a substrate for urokinase has also been established, with kinetic parameters comparable to other synthetic substrates. While specific kinetic data for plasmin with this substrate requires further investigation, its structural similarity to known plasmin substrates suggests potential applicability. The provided experimental protocols and pathway diagrams offer a framework for researchers to further validate and utilize N(alpha)-acetylglycyllysyl methyl ester in their studies of these important proteases.

References

Comparative Guide to Pan-Acetyl-Lysine Antibody Cross-Reactivity with N(alpha)-acetylglycyllysyl methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commercially available pan-acetyl-lysine antibodies and their potential cross-reactivity with the synthetic compound N(alpha)-acetylglycyllysyl methyl ester. Due to the absence of direct experimental data on this specific interaction, this guide synthesizes available specificity data for these antibodies and offers a scientific rationale for potential cross-reactivity, alongside detailed experimental protocols to enable researchers to perform their own assessments.

Introduction

N(alpha)-acetylglycyllysyl methyl ester is a chemical compound that contains an acetylated lysine residue. This structural motif is the primary epitope recognized by pan-acetyl-lysine antibodies. These antibodies are invaluable tools for detecting and quantifying protein acetylation, a critical post-translational modification involved in regulating numerous cellular processes.[1][2] Understanding the potential for these antibodies to recognize a small, synthetic molecule like N(alpha)-acetylglycyllysyl methyl ester is crucial for researchers using this compound in their assays, as it could lead to potential artifacts or be leveraged for assay development.

Antibody Comparison

The following tables summarize the specifications and available specificity data for several commercially available pan-acetyl-lysine antibodies. This information is critical for selecting an appropriate antibody for your research needs.

Table 1: Antibody Specifications

Antibody ProductHostClonalityIsotypeApplications
Cell Signaling Technology #9441RabbitPolyclonalIgGWB, IP, IHC-P, IF-IC, ChIP, E-P
Cell Signaling Technology #39937RabbitMonoclonalIgGELISA, WB[3]
Abcam ab190479RabbitMonoclonalIgGFlow Cyt, WB, IP, IHC-P, ChIP, ELISA, ICC/IF[4]
Abcam ab21623RabbitPolyclonalIgGIP, ChIP, ELISA, WB, IHC-P, ICC/IF
Abcam ab80178RabbitPolyclonalIgGIP, ELISA, WB, IHC-P, ICC/IF

Table 2: Specificity and Cross-Reactivity Data

Antibody ProductImmunogenKnown SpecificityQuantitative DataPotential Cross-Reactivity with N(alpha)-acetylglycyllysyl methyl ester
Cell Signaling Technology #9441Acetylated KLHDetects acetylated lysine in a wide range of sequence contexts. Recognizes acetylated histones, p53, CBP, PCAF, and chemically acetylated BSA. Does not recognize non-acetylated BSA.[1][2]Reacts with as little as 0.04 ng of acetylated BSA; does not recognize up to 25 µg of non-acetylated BSA.[2][5]High Potential. The antibody recognizes the core acetyl-lysine motif. The small size of the glycyl-methyl ester moiety is unlikely to cause significant steric hindrance.
Cell Signaling Technology #39937Acetylated KLHDetects proteins with acetylated lysine residues. Recognizes acetylated lysine in a wide range of sequence contexts.[3]Not specified.High Potential. Similar to CST #9441, this monoclonal antibody is expected to recognize the acetyl-lysine structure.
Abcam ab190479Acetylated KLHReacts with lysine-acetylated proteins. No cross-reactivity with non-acetylated lysine or lysine with other modifications.[4]Not specified.High Potential. The stated specificity for acetylated lysine suggests it will likely bind to the target compound.
Abcam ab21623Synthetic acetylated lysineRecognizes acetylated lysine.Not specified.High Potential. The use of a synthetic acetylated lysine immunogen suggests a focused specificity on the acetyl-lysine moiety itself.
Abcam ab80178Synthetic acetylated lysineRecognizes acetylated lysine.Not specified.High Potential. Similar to ab21623, its specificity is likely centered on the acetyl-lysine structure.

Experimental Protocols

To empirically determine the cross-reactivity of a pan-acetyl-lysine antibody with N(alpha)-acetylglycyllysyl methyl ester, standard immunochemical techniques can be employed. Below are detailed protocols for competitive ELISA, a direct method to quantify such interactions.

Competitive ELISA Protocol

This protocol is designed to measure the ability of N(alpha)-acetylglycyllysyl methyl ester to compete with a known acetylated protein for binding to a pan-acetyl-lysine antibody.

Materials:

  • 96-well ELISA plates

  • Pan-acetyl-lysine antibody

  • Acetylated BSA (or another acetylated protein)

  • N(alpha)-acetylglycyllysyl methyl ester

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)

  • Plate reader

Procedure:

  • Coating:

    • Dilute acetylated BSA to 1 µg/ml in Coating Buffer.

    • Add 100 µl of the diluted acetylated BSA to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µl of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare a serial dilution of N(alpha)-acetylglycyllysyl methyl ester in Blocking Buffer.

    • Prepare the pan-acetyl-lysine antibody at its optimal working concentration in Blocking Buffer.

    • In a separate plate or tubes, pre-incubate the diluted antibody with each concentration of the N(alpha)-acetylglycyllysyl methyl ester for 1 hour at room temperature.

    • Transfer 100 µl of the antibody/competitor mixture to the corresponding wells of the acetylated BSA-coated plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µl of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µl of TMB substrate to each well and incubate in the dark until a blue color develops.

    • Stop the reaction by adding 100 µl of Stop Solution.

    • Read the absorbance at 450 nm.

Data Analysis: A decrease in signal in the presence of N(alpha)-acetylglycyllysyl methyl ester indicates cross-reactivity. The IC50 value (the concentration of the compound that inhibits 50% of the antibody binding) can be calculated to quantify the extent of cross-reactivity.

Visualizing Experimental Workflow and Signaling

Competitive ELISA Workflow

ELISA_Workflow cluster_plate 96-Well Plate cluster_prep Preparation Coat 1. Coat with Acetylated BSA Block 2. Block with BSA or Milk Coat->Block Competition 4. Add Antibody/ Competitor Mix Block->Competition Detection 5. Add Secondary Antibody & Substrate Competition->Detection Read 6. Read at 450nm Detection->Read Antibody Pan-Acetyl-Lysine Antibody Mix 3. Pre-incubate Antibody & Competitor Antibody->Mix Competitor N(alpha)-acetylglycyllysyl methyl ester Competitor->Mix Mix->Competition

Caption: Workflow for Competitive ELISA to test cross-reactivity.

Antibody-Antigen Interaction

Antibody_Interaction cluster_antibody Pan-Acetyl-Lysine Antibody cluster_antigens Potential Antigens Ab Binding Site AcK_Protein Acetylated Lysine (on a protein) AcK_Protein->Ab Binds AcK_Compound N(alpha)-acetylglycyllysyl methyl ester AcK_Compound->Ab Potentially Binds

Caption: Potential binding of the antibody to different antigens.

Conclusion

While pan-acetyl-lysine antibodies are highly specific for the acetyl-lysine modification, the data suggests a high probability of cross-reactivity with N(alpha)-acetylglycyllysyl methyl ester. The small size of the additional glycyl-methyl ester group is unlikely to significantly impede access to the core acetyl-lysine epitope for most polyclonal and many monoclonal antibodies. However, without direct experimental validation, this remains a well-founded hypothesis. Researchers are strongly encouraged to perform their own cross-reactivity tests, such as the competitive ELISA detailed in this guide, to confirm the interaction with their specific antibody of choice. This will ensure the accuracy and validity of experimental results where this compound is utilized.

References

The Role of N(alpha)-acetylglycyllysyl Methyl Ester as a Standard in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of mass spectrometry-based quantification, the choice of a standard is paramount to achieving accurate and reproducible results. While stable isotope-labeled (SIL) peptides are widely regarded as the gold standard for internal standards, their cost and synthesis time can be prohibitive. This guide explores the potential application of N(alpha)-acetylglycyllysyl methyl ester, a readily available and cost-effective peptide, as a non-labeled external standard in mass spectrometry. We present a comparative analysis against established methods, supported by generalized experimental protocols and illustrative workflows, to aid researchers in selecting the appropriate standardization strategy for their analytical needs.

Performance Comparison: N(alpha)-acetylglycyllysyl Methyl Ester vs. Alternative Standards

The selection of a standard in quantitative mass spectrometry hinges on a balance of performance, cost, and the specific requirements of the assay. Here, we compare the theoretical performance of N(alpha)-acetylglycyllysyl methyl ester as an external standard with two commonly used methodologies: Stable Isotope-Labeled (SIL) Internal Standards and Label-Free Quantification.

FeatureN(alpha)-acetylglycyllysyl Methyl Ester (External Standard)Stable Isotope-Labeled (SIL) Peptides (Internal Standard)Label-Free Quantification
Principle Quantification against a calibration curve generated from a known concentration of the standard.Co-eluting, mass-shifted version of the analyte peptide added to the sample to normalize for variability.Relative quantification based on the signal intensity of endogenous peptides across different samples.
Accuracy Moderate to High (dependent on matrix effects and sample preparation consistency).Very High (effectively corrects for sample-to-sample variation).Moderate (susceptible to variations in sample processing and instrument performance).
Precision Moderate (can be affected by injection volume variability and matrix effects).Very High (internal standard co-analyzed with the analyte minimizes variability).Low to Moderate (relies heavily on instrument stability and consistent sample handling).
Cost Low (commercially available and relatively inexpensive).High (custom synthesis of labeled peptides is costly).Low (no additional reagents required for labeling).
Ease of Use Simple to implement; requires preparation of a standard curve.Moderately complex; requires synthesis and characterization of the labeled peptide.Simple experimental workflow, but complex data analysis.
Throughput HighModerate (limited by the availability of specific labeled standards).High
Matrix Effect Correction NoYesNo

Experimental Protocols

General Protocol for Absolute Quantification using an External Standard Curve with N(alpha)-acetylglycyllysyl Methyl Ester

This protocol outlines the general steps for quantifying a target peptide in a sample using N(alpha)-acetylglycyllysyl methyl ester as an external standard.

1. Preparation of Standard Stock Solution:

  • Accurately weigh a known amount of N(alpha)-acetylglycyllysyl methyl ester.

  • Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid in water) to create a high-concentration stock solution. The stability and solubility of the peptide in the chosen solvent should be verified.

  • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to minimize freeze-thaw cycles.

2. Preparation of Calibration Curve Standards:

  • Perform serial dilutions of the stock solution to create a series of calibration standards with decreasing concentrations.

  • The concentration range of the calibration curve should bracket the expected concentration of the analyte in the samples.

  • A typical calibration curve may consist of 5-8 non-zero concentration points.

3. Sample Preparation:

  • Extract and digest the protein sample to generate peptides.

  • Perform any necessary sample cleanup steps (e.g., solid-phase extraction) to remove interfering substances.

  • Resuspend the final peptide sample in a solvent compatible with the LC-MS system.

4. LC-MS Analysis:

  • Inject a fixed volume of each calibration standard and the prepared samples into the LC-MS system.

  • Develop a liquid chromatography method to achieve good separation of the target analyte from other sample components.

  • Optimize the mass spectrometer parameters (e.g., precursor ion, fragment ions, collision energy) for the sensitive and specific detection of both the target analyte and the external standard. It is important to note that N(alpha)-acetylglycyllysyl methyl ester will have its own distinct retention time and mass-to-charge ratio.

5. Data Analysis:

  • Integrate the peak areas of the target analyte in both the calibration standards and the samples.

  • Construct a calibration curve by plotting the peak area of the external standard against its known concentration for each calibration standard.

  • Determine the concentration of the target analyte in the samples by interpolating their peak areas on the calibration curve.

Visualizing the Workflow

To better understand the practical application and underlying principles of using N(alpha)-acetylglycyllysyl methyl ester as an external standard, the following diagrams illustrate the experimental workflow and the conceptual difference between external and internal standardization.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare N(alpha)-acetylglycyllysyl methyl ester Stock Solution cal_curve Create Serial Dilutions for Calibration Curve stock->cal_curve lcms LC-MS/MS Analysis of Standards and Samples cal_curve->lcms sample_prep Prepare and Digest Biological Sample sample_prep->lcms peak_integration Integrate Peak Areas lcms->peak_integration curve_generation Generate Calibration Curve peak_integration->curve_generation quantification Quantify Analyte in Sample curve_generation->quantification

Caption: Workflow for quantification using an external standard.

G cluster_external External Standard cluster_internal Internal Standard ext_std Standard Analyzed Separately ext_quant Quantification based on separate calibration curve ext_std->ext_quant Generates Curve ext_sample Sample Analyzed Separately ext_sample->ext_quant Compared to Curve int_std Standard Spiked into Sample int_analysis Co-analysis of Standard and Analyte int_std->int_analysis int_quant Quantification based on ratio of analyte to standard int_analysis->int_quant

Caption: External vs. Internal Standardization.

Conclusion

N(alpha)-acetylglycyllysyl methyl ester presents a viable and economical option as an external standard for the absolute quantification of peptides in mass spectrometry. While it may not offer the same level of accuracy and precision as stable isotope-labeled internal standards, its ease of use and low cost make it an attractive alternative for high-throughput screening and applications where the highest level of precision is not the primary objective. The choice of standardization strategy should always be guided by the specific analytical goals, budget constraints, and the required level of data quality. By understanding the comparative advantages and limitations of each approach, researchers can make informed decisions to ensure the reliability and validity of their quantitative proteomics studies.

A Comparative Guide to N(alpha)-acetylglycyllysyl Methyl Ester in Mechanistic Studies of Molecular Damage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of molecular damage is paramount. N(alpha)-acetylglycyllysyl methyl ester has emerged as a valuable tool in this endeavor, serving as a model peptide to investigate the covalent modification of proteins and the formation of DNA-protein cross-links, particularly by reactive aldehydes generated during lipid peroxidation.

This guide provides a comprehensive literature review of the applications of N(alpha)-acetylglycyllysyl methyl ester, offering an objective comparison with alternative models and supported by experimental data. Detailed methodologies for key experiments are presented to facilitate the replication and adaptation of these techniques in your own research.

Modeling Aldehyde-Induced Protein Damage

One of the primary applications of N(alpha)-acetylglycyllysyl methyl ester is as a surrogate for lysine residues in proteins to study the adduction by α,β-unsaturated aldehydes, such as 2-alkenals, which are products of lipid peroxidation. These aldehydes are implicated in cellular damage and the progression of various diseases.

Comparison with Alternative Models: N-acetyl-lysine

A common alternative for modeling lysine modification is N-acetyl-lysine. While both models provide a primary amine for reaction with aldehydes, N(alpha)-acetylglycyllysyl methyl ester offers a more peptide-like environment, which can influence reaction kinetics and product formation.

Model CompoundKey FeaturesAdvantagesDisadvantages
N(alpha)-acetylglycyllysyl methyl ester Dipeptide structureMore closely mimics a lysine residue within a peptide chain.More complex synthesis compared to N-acetyl-lysine.
N-acetyl-lysine Single amino acid derivativeSimpler structure, commercially available, and cost-effective.May not fully recapitulate the steric and electronic effects of a peptide backbone.
Experimental Data: Reaction with 2-Hexenal

A key study investigated the reaction of N(alpha)-acetylglycyllysyl methyl ester with 2-hexenal, a representative 2-alkenal. The reaction products were characterized using a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocol: Reaction of N(alpha)-acetylglycyllysyl Methyl Ester with 2-Hexenal

  • Reaction Setup: N(alpha)-acetylglycyllysyl methyl ester is reacted with 2-hexenal in a suitable solvent system.

  • Product Characterization: The resulting reaction mixture is analyzed by NMR to elucidate the structure of the adducts formed.

  • Kinetic Analysis: Continuous infusion of the reaction mixture into an electrospray ionization mass spectrometer is used to obtain kinetic data on the formation of various products.

The study revealed the formation of pyridinium salts through the reaction of two or more alkenals with the single amino group of the lysine moiety. This finding proposed an alternative mechanism for the formation of stable protein cross-links.

Investigating DNA-Protein Cross-links

N(alpha)-acetylglycyllysyl methyl ester is also utilized in studies of DNA-protein cross-links (DPCs), which are highly cytotoxic lesions that can interfere with essential cellular processes like DNA replication and transcription. The lysine residue is a frequent participant in the formation of DPCs induced by endogenous aldehydes like methylglyoxal.

Comparison with Alternative Approaches

Other methods to study DPCs include the use of different lysine derivatives or alternative cross-linking chemistries.

ApproachDescriptionAdvantagesDisadvantages
N(alpha)-acetylglycyllysyl methyl ester Models lysine-mediated DPC formation.Provides a defined system to study the chemistry of cross-link formation.May not capture the complexity of DPC formation within a full protein-DNA complex.
Furan-based Cross-linking A furan moiety is incorporated into an oligonucleotide and activated to release a reactive aldehyde for cross-linking.Allows for on-demand activation of the cross-linking agent.Requires synthesis of modified oligonucleotides.
Signaling Pathways and Experimental Workflows

The study of protein and DNA damage often involves complex signaling pathways and experimental procedures. The following diagrams illustrate these concepts.

protein_modification_workflow cluster_reaction Reaction cluster_analysis Analysis N(alpha)-acetylglycyllysyl methyl ester N(alpha)-acetylglycyllysyl methyl ester Reaction_Mixture Reaction Mixture N(alpha)-acetylglycyllysyl methyl ester->Reaction_Mixture Aldehyde Aldehyde Aldehyde->Reaction_Mixture NMR NMR Reaction_Mixture->NMR Mass_Spectrometry Mass Spectrometry Reaction_Mixture->Mass_Spectrometry Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Kinetic_Data Kinetic Data Mass_Spectrometry->Kinetic_Data

Workflow for studying protein modification.

dpc_formation_pathway Lipid_Peroxidation Lipid Peroxidation Reactive_Aldehydes Reactive Aldehydes Lipid_Peroxidation->Reactive_Aldehydes Schiff_Base_Formation Schiff Base Formation Reactive_Aldehydes->Schiff_Base_Formation Protein_Lysine_Residue Protein (Lysine Residue) Protein_Lysine_Residue->Schiff_Base_Formation DNA DNA DNA_Protein_Crosslink DNA-Protein Cross-link DNA->DNA_Protein_Crosslink Schiff_Base_Formation->DNA_Protein_Crosslink

Pathway of DNA-protein cross-link formation.

Conclusion

N(alpha)-acetylglycyllysyl methyl ester serves as a crucial model compound for elucidating the mechanisms of protein and DNA damage induced by reactive aldehydes. Its peptide-like structure offers a more physiologically relevant model compared to simpler amino acid derivatives. The detailed experimental protocols and comparative data presented in this guide are intended to empower researchers to effectively utilize this tool and advance our understanding of the molecular basis of cellular damage and disease.

N(alpha)-acetylglycyllysyl Methyl Ester: A Comparative Guide to its In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the experimental applications of N(alpha)-acetylglycyllysyl methyl ester. Due to a lack of available data on its use in living organisms, this document focuses on its utility in two distinct in vitro research areas: as a substrate for enzymatic activity assays and as a model for studying protein modification.

Introduction to N(alpha)-acetylglycyllysyl Methyl Ester

N(alpha)-acetylglycyllysyl methyl ester is a dipeptide derivative that serves as a valuable tool in biochemical and toxicological research. Its chemical structure, featuring a free epsilon-amino group on the lysine residue and a methyl-esterified carboxyl terminus, makes it a specific substrate for certain enzymes and a target for chemical modification. This guide explores its application in two key in vitro experimental systems.

Section 1: Substrate for Urokinase Activity Assays

N(alpha)-acetylglycyllysyl methyl ester is utilized as a substrate to measure the enzymatic activity of urokinase, a serine protease involved in fibrinolysis. Urokinase catalyzes the hydrolysis of the methyl ester bond, releasing methanol. The rate of this reaction is directly proportional to the urokinase concentration.

Quantitative Data
ParameterValueReference
Assay PrincipleEnzymatic hydrolysis of the methyl ester[1]
EnzymeUrokinase[2]
SubstrateN(alpha)-acetylglycyl-L-lysine [3H]methyl ester[1]
Product Measured[3H]Methanol[1]
Detection MethodLiquid Scintillation Counting[1]
Experimental Protocol: Radiochemical Assay for Urokinase

This protocol is a representative method based on published research for determining urokinase activity.[1]

Materials:

  • N(alpha)-acetylglycyl-L-lysine [3H]methyl ester

  • Urokinase standard solutions

  • Sample containing urokinase of unknown concentration

  • Phosphate buffer (pH 7.4)

  • Liquid scintillation cocktail

  • Scintillation vials

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer and a known concentration of N(alpha)-acetylglycyl-L-lysine [3H]methyl ester.

  • Initiate the reaction by adding a known volume of the urokinase standard or the unknown sample to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.

  • Stop the reaction by adding a quenching agent (e.g., a strong acid).

  • Extract the generated [3H]methanol into a liquid scintillation cocktail. The unhydrolyzed substrate will remain in the aqueous phase.

  • Measure the radioactivity of the scintillation cocktail using a liquid scintillation counter.

  • Create a standard curve by plotting the radioactivity measured for the urokinase standards against their known concentrations.

  • Determine the urokinase concentration in the unknown sample by interpolating its radioactivity measurement on the standard curve.

Signaling Pathway

Urokinase_Activity sub N(alpha)-acetylglycyllysyl [3H]methyl ester uro Urokinase sub->uro Hydrolysis prod1 N(alpha)-acetylglycyllysine uro->prod1 prod2 [3H]Methanol uro->prod2

Caption: Enzymatic hydrolysis of N(alpha)-acetylglycyllysyl methyl ester by urokinase.

Section 2: Model Peptide for Protein Modification by Lipid Peroxidation Products

N(alpha)-acetylglycyllysyl methyl ester serves as a model peptide to investigate the covalent modification of proteins by reactive aldehydes, such as 2-alkenals, which are products of lipid peroxidation.[3][4] The epsilon-amino group of the lysine residue in the peptide reacts with these aldehydes, forming various adducts, including pyridinium salts.[3][4] This model system helps to elucidate the mechanisms of protein damage in conditions of oxidative stress.

Quantitative Data
ParameterValueReference
ReactantsN(alpha)-acetylglycyllysine O-methyl ester, 2-Hexenal[3]
Key ReactionFormation of pyridinium salts[3][4]
Stoichiometry (Aldehyde:Amine)3:2 for the trialkyl-substituted pyridinium structure[3]
Analytical TechniquesNuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)[3][4]
Experimental Protocol: Reaction with 2-Alkenals

This protocol is a representative method for studying the reaction between the model peptide and a 2-alkenal.[3]

Materials:

  • N(alpha)-acetylglycyllysine O-methyl ester

  • 2-Hexenal

  • Phosphate buffer (pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • NMR tubes

  • Mass spectrometer

Procedure:

  • Dissolve N(alpha)-acetylglycyllysine O-methyl ester in the phosphate buffer.

  • Add 2-hexenal to the peptide solution and incubate at a controlled temperature with stirring.

  • Monitor the reaction progress over time by taking aliquots.

  • For analysis, quench the reaction in the aliquots and extract the products using an organic solvent.

  • Analyze the reaction products using:

    • NMR Spectroscopy: to elucidate the structure of the formed adducts, such as pyridinium salts.

    • Mass Spectrometry: to determine the mass of the reaction products and confirm their identity.

  • Kinetic data can be obtained by continuously infusing the reaction mixture into an electrospray ionization mass spectrometer.[3]

Signaling Pathway

Protein_Modification peptide N(alpha)-acetylglycyllysyl methyl ester schiff Schiff Base Intermediate peptide->schiff alkenal 2-Alkenal alkenal->schiff dihydro Dihydropyridine Species schiff->dihydro pyridinium Pyridinium Species (Cross-link) dihydro->pyridinium

Caption: Reaction pathway of N(alpha)-acetylglycyllysyl methyl ester with 2-alkenals.

References

N(alpha)-acetylglycyllysyl methyl ester: A Model Peptide for Studying Protein Modification with Limited Biological Data

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a significant lack of publicly available scientific literature detailing the effects of N(alpha)-acetylglycyllysyl methyl ester in different cell lines or model organisms. This dipeptide methyl ester has been utilized in a specific biochemical context to understand the chemical modifications of proteins, but its broader biological activities, signaling pathways, and comparative performance against other compounds have not been documented.

One key study has employed N(alpha)-acetylglycyllysyl methyl ester as a model peptide to investigate the covalent modification of proteins by 2-alkenals, which are reactive products of lipid peroxidation.[1] This research focused on the chemical reactions and the formation of protein cross-links, providing insights into the mechanisms of molecular damage associated with oxidative stress.

However, beyond this specific application in chemical biology, there is no available data on the use of N(alpha)-acetylglycyllysyl methyl ester in cell-based assays or in vivo studies. Consequently, information regarding its efficacy, potency, and safety in biological systems is absent. Furthermore, no comparative studies have been published that evaluate the performance of N(alpha)-acetylglycyllysyl methyl ester against other compounds with similar structures or potential applications. The experimental protocols for its use in a biological context are also not available in the current body of scientific literature.

Due to the absence of this fundamental research, it is not possible to provide a comparison guide, detail experimental protocols for biological systems, or create diagrams of signaling pathways related to N(alpha)-acetylglycyllysyl methyl ester at this time. Further research would be required to elucidate the potential biological roles and therapeutic applications of this compound.

References

A Cost-Benefit Analysis of N(alpha)-acetylglycyllysyl methyl ester in Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate model systems is a critical determinant of experimental success and budgetary efficiency. In the study of protein modification by lipid peroxidation products, a key area in understanding oxidative stress and its pathological consequences, various model peptides are employed. This guide provides a comprehensive cost-benefit analysis of using N(alpha)-acetylglycyllysyl methyl ester (Ac-Gly-Lys-OMe) as a model peptide, comparing it with viable alternatives.

This analysis delves into the economic and scientific considerations of utilizing this compound, presenting quantitative data in accessible tables and detailing experimental protocols for its application. The guide aims to equip researchers with the necessary information to make informed decisions regarding the most suitable model peptide for their specific research needs.

Cost Analysis of Model Peptides

The selection of a model peptide is often constrained by budget. The cost of commercially available peptides can vary significantly based on their complexity, purity, and the scale of synthesis. Below is a comparative table of commercially available lysine-containing model peptides.

CompoundMolecular FormulaMolecular Weight ( g/mol )PurityPrice (USD/100mg)Price (USD/g)
N(alpha)-acetylglycyllysyl methyl ester C11H21N3O4259.30>95%~$595~$5950
Nα-Acetyl-L-lysine methyl ester hydrochloride C9H19ClN2O3238.71>98%~$365~$3650
Nα-Boc-L-lysine methyl ester hydrochloride C12H25ClN2O4296.80>98%~$262 (for 5g)~$52.40

Note: Prices are approximate and can vary between suppliers and based on the quantity purchased. Data compiled from various chemical supplier catalogs.

From a purely cost-centric perspective, Nα-Boc-L-lysine methyl ester hydrochloride is the most economical option, particularly when purchased in larger quantities. However, the presence of the Boc protecting group necessitates an additional deprotection step in many experimental designs, which can add to the overall cost and complexity of the workflow. Nα-Acetyl-L-lysine methyl ester hydrochloride offers a more direct, unprotected lysine side chain at a lower cost than this compound. The higher cost of this compound is attributable to its dipeptide nature, which requires a more complex multi-step synthesis.

Benefit Analysis: Scientific Rationale and Performance

The "benefit" of a model peptide lies in its ability to accurately mimic the in vivo target and provide clear, interpretable results. The choice between a single amino acid derivative and a dipeptide like this compound has significant scientific implications.

The Rationale for a Dipeptide Model

The ε-amino group of lysine residues within a protein is a primary target for modification by reactive aldehydes, such as 4-hydroxy-2-nonenal (HNE), which are generated during lipid peroxidation. The local microenvironment of the lysine residue, influenced by neighboring amino acids, can affect its nucleophilicity and reactivity.

N(alpha)-acetylglycyllysyl methyl ester is designed to more closely mimic a lysine residue within a peptide chain compared to a simple lysine derivative. The adjacent glycine residue can influence the steric accessibility and electronic environment of the lysine's ε-amino group, potentially providing a more biologically relevant model for studying adduction kinetics and thermodynamics.

Comparative Reactivity

Studies have shown that the reactivity of a lysine residue can be influenced by its position within a peptide. While direct comparative studies between this compound and N-acetyllysine methyl ester are not extensively published, the principle of neighboring group participation is well-established in organic chemistry and biochemistry. The presence of the N-terminal acetyl group and the C-terminal methyl ester in both molecules serves to block the alpha-amino and carboxyl groups, respectively, thus isolating the reactivity to the lysine side chain.

The key benefit of this compound is the potential for more nuanced and biologically representative data on the kinetics and mechanisms of protein modification. For researchers investigating the subtle effects of peptide structure on reactivity with lipid peroxidation products, the additional cost of the dipeptide may be justified.

Experimental Protocols

To facilitate a direct comparison of these model peptides, a detailed experimental protocol is provided below. This protocol is designed to assess the reactivity of the model peptides with a common lipid peroxidation product, 4-hydroxy-2-nonenal (HNE), using mass spectrometry for quantification.

Protocol: Comparative Analysis of Peptide Adduction by HNE

Objective: To compare the rate and extent of adduct formation between HNE and N(alpha)-acetylglycyllysyl methyl ester versus Nα-Acetyl-L-lysine methyl ester.

Materials:

  • N(alpha)-acetylglycyllysyl methyl ester

  • Nα-Acetyl-L-lysine methyl ester hydrochloride

  • 4-hydroxy-2-nonenal (HNE)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of N(alpha)-acetylglycyllysyl methyl ester and Nα-Acetyl-L-lysine methyl ester in PBS.

    • Prepare a 100 mM stock solution of HNE in ethanol.

  • Reaction Setup:

    • In separate microcentrifuge tubes, prepare reaction mixtures containing:

      • 1 mM of either N(alpha)-acetylglycyllysyl methyl ester or Nα-Acetyl-L-lysine methyl ester.

      • 10 mM HNE.

      • PBS to a final volume of 1 ml.

    • Prepare a control for each peptide without HNE.

  • Incubation:

    • Incubate all tubes at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw 50 µL aliquots from each reaction tube.

  • Sample Preparation for LC-MS:

    • Immediately quench the reaction in the aliquots by adding 150 µL of cold methanol containing 0.1% formic acid.

    • Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitates.

    • Transfer the supernatant to HPLC vials.

  • LC-MS Analysis:

    • Analyze the samples using a C18 reverse-phase HPLC column coupled to a high-resolution mass spectrometer.

    • Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Monitor the disappearance of the parent peptide ions and the appearance of the HNE-adducted peptide ions (parent mass + 156.22 Da for Michael adduct).

  • Data Analysis:

    • Quantify the peak areas of the unmodified and modified peptides at each time point.

    • Calculate the percentage of adduction over time for each peptide.

    • Determine the reaction kinetics for each peptide.

Visualizing the Workflow and Concepts

To better illustrate the experimental workflow and the underlying chemical principles, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Solutions Stock Solutions Reaction Mixtures Reaction Mixtures Stock Solutions->Reaction Mixtures Controls Controls Stock Solutions->Controls Incubation (37°C) Incubation (37°C) Reaction Mixtures->Incubation (37°C) Time-course Sampling Time-course Sampling Incubation (37°C)->Time-course Sampling Quenching Quenching Time-course Sampling->Quenching LC-MS Analysis LC-MS Analysis Quenching->LC-MS Analysis Data Quantification Data Quantification LC-MS Analysis->Data Quantification Signaling_Pathway cluster_lipid Lipid Peroxidation cluster_protein Protein Modification Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids 4-Hydroxy-2-nonenal (HNE) 4-Hydroxy-2-nonenal (HNE) Polyunsaturated Fatty Acids->4-Hydroxy-2-nonenal (HNE) produces Reactive Oxygen Species Reactive Oxygen Species Reactive Oxygen Species->Polyunsaturated Fatty Acids initiates Protein (with Lysine) Protein (with Lysine) 4-Hydroxy-2-nonenal (HNE)->Protein (with Lysine) reacts with HNE-Protein Adduct HNE-Protein Adduct Protein (with Lysine)->HNE-Protein Adduct forms Altered Protein Function Altered Protein Function HNE-Protein Adduct->Altered Protein Function

Safety Operating Guide

Navigating the Disposal of N(alpha)-acetylglycyllysyl methyl ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of N(alpha)-acetylglycyllysyl methyl ester, a peptide derivative commonly used in biochemical research. While this specific compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe laboratory environment.

Safety and Handling Profile

Based on safety data sheets (SDS) for similar methyl ester compounds, N(alpha)-acetylglycyllysyl methyl ester is expected to have a low hazard profile. It is not flammable and is not considered to be a skin or eye irritant under normal handling conditions.[1][2] However, as with any chemical, it is crucial to handle it with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Property Information
GHS Hazard Classification Not classified as hazardous
Primary Routes of Exposure Ingestion, Inhalation, Skin/Eye Contact
Acute Health Effects Not expected to be harmful if swallowed, inhaled, or in contact with skin. May cause mild eye irritation.[1]
Chronic Health Effects No information available
Flammability Not flammable
Stability Chemically stable under standard ambient conditions

Step-by-Step Disposal Protocol

The disposal of N(alpha)-acetylglycyllysyl methyl ester should follow the general procedures for non-hazardous chemical waste.

  • Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Waste Collection:

    • Collect waste N(alpha)-acetylglycyllysyl methyl ester, including any contaminated materials such as pipette tips or weighing paper, in a designated, clearly labeled waste container.

    • The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle).

    • Label the container as "Non-hazardous Chemical Waste" and list the contents, including "N(alpha)-acetylglycyllysyl methyl ester."

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

    • Keep the container securely closed when not in use.

  • Disposal Route:

    • Do not dispose of N(alpha)-acetylglycyllysyl methyl ester down the drain or in the regular trash.

    • Arrange for the disposal of the collected waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Documentation: Maintain a record of the waste generated, including the name of the chemical, quantity, and date of disposal, in accordance with your institution's policies.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of N(alpha)-acetylglycyllysyl methyl ester.

A Start: Identify Chemical for Disposal (N(alpha)-acetylglycyllysyl methyl ester) B Consult Safety Data Sheet (SDS) (or data for similar compounds) A->B C Determine Hazard Classification B->C D Is the chemical classified as hazardous? C->D E Follow Hazardous Waste Disposal Protocol D->E Yes F Follow Non-Hazardous Waste Disposal Protocol D->F No G Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) F->G H Collect in a Labeled, Designated Waste Container G->H I Store in a Secure Waste Accumulation Area H->I J Arrange for Disposal via EHS or Licensed Contractor I->J K Complete Waste Disposal Documentation J->K L End K->L

Caption: Disposal workflow for N(alpha)-acetylglycyllysyl methyl ester.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of N(alpha)-acetylglycyllysyl methyl ester, contributing to a secure and environmentally conscious research environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling N(alpha)-acetylglycyllysyl methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of N(alpha)-acetylglycyllysyl methyl ester. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Before handling N(alpha)-acetylglycyllysyl methyl ester, ensure that the following personal protective equipment is worn.[1][2] The selection of PPE is critical to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Chemical-resistant glovesNitrile or other appropriate chemical-resistant gloves.
Body Protection Laboratory CoatStandard laboratory coat to protect skin and clothing.
Respiratory Protection RespiratorAn appropriate respirator should be worn, especially when handling the powder form, to avoid inhalation of dust.[1]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and the safety of the laboratory environment.

Handling:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Prevent the formation and inhalation of dust.[1][2]

  • Ensure adequate ventilation in the handling area.[2]

  • Wash hands thoroughly after handling.

Storage:

  • Keep the container tightly closed.[1]

  • Store in a cool, dry, and well-ventilated place.[2]

  • Recommended storage temperature is -20°C.[1]

First Aid Measures

In the event of exposure, immediate action is necessary. The following are first aid guidelines:

Exposure RouteFirst Aid Procedure
Inhalation If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact In case of skin contact, immediately wash the affected area with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Eye Contact If the substance comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
Ingestion If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Accidental Release and Disposal Plan

A clear plan for managing spills and disposing of waste is crucial for laboratory safety and environmental protection.

Accidental Release:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wear appropriate PPE. Carefully sweep up the spilled solid material, avoiding dust generation.[1][3]

  • Collection: Place the swept-up material into a suitable, labeled container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

Disposal:

  • All waste materials should be disposed of in accordance with federal, state, and local environmental regulations.[1]

  • One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Experimental Workflow

The following diagram outlines the standard operational workflow for handling N(alpha)-acetylglycyllysyl methyl ester in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Don Personal Protective Equipment (PPE) B Prepare work area (fume hood) A->B Ensure safety C Weigh N(alpha)-acetylglycyllysyl methyl ester D Dissolve in appropriate solvent C->D Proceed with experiment E Decontaminate glassware and work surfaces F Dispose of waste in designated chemical waste container E->F Follow regulations G Doff Personal Protective Equipment (PPE) H Wash hands thoroughly G->H Final safety step

Workflow for handling N(alpha)-acetylglycyllysyl methyl ester.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-Gly-Lys-OMe
Reactant of Route 2
Reactant of Route 2
Ac-Gly-Lys-OMe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.